molecular formula C11H9NO3 B1265990 Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate CAS No. 39497-01-3

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B1265990
CAS No.: 39497-01-3
M. Wt: 203.19 g/mol
InChI Key: VVZNRIXRLYHAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-oxo-1H-quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZNRIXRLYHAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192636
Record name 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84906-82-1, 39497-01-3
Record name 4-Quinolinecarboxylic acid, 2-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84906-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039497013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's characteristics and methodologies for its analysis.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for understanding the compound's behavior in various experimental and biological settings.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃--INVALID-LINK--
Molecular Weight 203.19 g/mol --INVALID-LINK--
Predicted XlogP 0.9--INVALID-LINK--
Melting Point Not available
Boiling Point Not available
pKa Not available
Aqueous Solubility Not available

Synthesis and Characterization

This compound can be synthesized through various organic chemistry routes. One reported method involves the O-alkylation of a quinoline derivative.[1] The synthesis workflow is outlined below.

SynthesisWorkflow QuinolinePrecursor 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid Alkylation O-alkylation with 4-(bromomethyl)benzonitrile (Phase-transfer catalysis) QuinolinePrecursor->Alkylation Product This compound Alkylation->Product

Synthesis workflow for a derivative of this compound.

Characterization of the synthesized compound is typically performed using a suite of analytical techniques to confirm its identity and purity.

Analytical TechniquePurpose
¹H and ¹³C NMR Spectroscopy To elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.
FT-IR Spectroscopy To identify the functional groups present in the molecule based on their characteristic infrared absorption frequencies.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional arrangement of atoms and molecules in a crystal, providing definitive structural information.[1]
Mass Spectrometry (MS) To determine the molecular weight and elemental composition of the compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. Below are generalized methodologies for key experiments.

Melting Point Determination

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry the sample Prep2 Load into capillary tube Prep1->Prep2 Measure1 Place in melting point apparatus Measure2 Heat slowly Measure1->Measure2 Measure3 Record temperature range of melting Measure2->Measure3

Workflow for melting point determination.
  • Sample Preparation: A small amount of the crystalline compound is placed in a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

  • Observation: The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting range.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter. A general protocol is as follows:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

  • Sample Preparation: A known mass of the compound is added to a specific volume of the solvent in a vial.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a set period to ensure equilibrium is reached.

  • Analysis: The concentration of the dissolved compound in the solvent is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) can be determined using potentiometric titration.

pKa_Determination A Dissolve compound in solvent B Titrate with standard acid/base A->B C Monitor pH B->C D Plot pH vs. titrant volume C->D E Determine pKa from titration curve D->E

Workflow for pKa determination.
  • Solution Preparation: A solution of the compound with a known concentration is prepared.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a pH meter.

  • Data Analysis: A titration curve (pH versus the volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

  • Phase Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are shaken vigorously to allow for partitioning.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Context: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents.[2] One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, survival, and apoptosis.[2][3] Several studies have demonstrated that quinoline-based compounds can act as inhibitors of this pathway, making them attractive candidates for cancer therapy.[1][4][5]

The PI3K/Akt/mTOR pathway is a complex cascade of protein interactions. Its inhibition can disrupt the pro-survival signals in cancer cells, leading to the induction of apoptosis (programmed cell death).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Quinoline Quinoline Derivative (e.g., Methyl 2-oxo-1,2- dihydroquinoline-4-carboxylate) Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Inhibition of key kinases such as PI3K, Akt, and mTOR by quinoline derivatives disrupts the downstream signaling, leading to a decrease in cell proliferation and an increase in apoptosis. This makes compounds like this compound and its analogues promising scaffolds for the development of targeted cancer therapies.

References

Spectroscopic and Synthetic Profile of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. This quinolone derivative is a key scaffold in medicinal chemistry, with analogs demonstrating potential therapeutic applications, including in the treatment of esophageal squamous cell carcinoma and as inhibitors of Hepatitis B Virus (HBV) replication.[1][2] This document compiles available data to facilitate further research and development of this important compound class.

Spectroscopic Data

Precise experimental spectroscopic data for the title compound, this compound, is not extensively available in the reviewed literature. However, by examining the data for closely related analogs, a reliable characterization can be inferred. The following tables summarize the expected and reported spectroscopic values.

Table 1: 1H NMR Spectroscopic Data

While specific data for the methyl ester is not available, the data for the corresponding ethyl ester, Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, provides a strong predictive basis. The primary difference would be the singlet for the methyl ester group around 3.9 ppm, replacing the quartet and triplet of the ethyl group.

Assignment Expected Chemical Shift (δ, ppm) for Methyl Ester Reported Chemical Shift (δ, ppm) for Ethyl Ester[3]
Aromatic-H7.21–7.82 (m)7.21–7.82 (m)
H-4 (quinoline ring)~8.86 (s)8.86 (s)
-OCH3~3.9 (s, 3H)N/A
-OCH2CH3N/A4.22 (q, J = 6.32 Hz, 2H)
-OCH2CH 3N/A1.32 (t, J = 6.32 Hz, 3H)

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data

The carbon skeleton of the methyl ester is expected to be very similar to its ethyl counterpart, with the main difference being the chemical shifts of the ester carbons.

Assignment Expected Chemical Shift (δ, ppm) for Methyl Ester Reported Chemical Shift (δ, ppm) for Ethyl Ester
C=O (ester)~165Not explicitly assigned
C=O (lactone)~161Not explicitly assigned
Aromatic/Quinoline C~117-152Not explicitly assigned
-OC H3~52N/A
-OC H2CH3N/A~60
-OCH2C H3N/A~14
Table 3: Mass Spectrometry Data

Predicted mass spectrometry data for this compound (C11H9NO3) is available from PubChem.[4]

Adduct Predicted m/z
[M+H]+204.06552
[M+Na]+226.04746
[M-H]-202.05096
[M+NH4]+221.09206
[M+K]+242.02140
[M]+203.05769
Table 4: IR Spectroscopic Data

The IR spectrum is expected to show characteristic peaks for the functional groups present. Data for the parent carboxylic acid provides a useful reference.

Functional Group Expected Wavenumber (cm-1) Reported Wavenumber (cm-1) for 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid[3]
N-H Stretch~3300-34003368
C-H Stretch (aromatic)~3000-3100Not reported
C-H Stretch (aliphatic)~2850-2960Not reported
C=O Stretch (ester)~1720-1740N/A (Carboxylic acid C=O at 1716)
C=O Stretch (lactone)~1680-16901685
C=C Stretch (aromatic)~1500-16001605, 1563
C-O Stretch~1100-13001161, 1009

Experimental Protocols

A standard synthesis for this compound would typically involve the esterification of the corresponding carboxylic acid. Below is a plausible experimental protocol based on standard laboratory procedures and synthesis of related compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of related quinoline derivatives.[3]

  • Starting Material: 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid.

  • Reagents: Methanol (as both solvent and reactant), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Procedure:

    • Suspend 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid in an excess of methanol.

    • Add a few drops of concentrated sulfuric acid to the suspension.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Reduce the volume of methanol under reduced pressure.

    • Neutralize the mixture with a weak base, such as a saturated solution of sodium bicarbonate.

    • The resulting precipitate, this compound, is then collected by filtration.

    • Wash the solid with water and a small amount of cold methanol.

    • Dry the product under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol.

Visualizations

The following diagrams illustrate the synthetic pathway and a potential biological mechanism of action for this class of compounds.

Synthesis_of_Methyl_2_oxo_1_2_dihydroquinoline_4_carboxylate start 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid reagents + Methanol (excess) + H2SO4 (cat.) start->reagents product This compound reagents->product Reflux

Caption: Synthesis of the target compound via Fischer esterification.

Proposed_Anticancer_Mechanism cluster_cell Cancer Cell Compound 2-Oxo-1,2-dihydroquinoline -4-carboxamide Derivatives Autophagy Autophagy Modulation Compound->Autophagy induces Apoptosis Apoptosis Autophagy->Apoptosis leads to CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of action for related anticancer compounds.[1]

References

An In-depth Technical Guide to the NMR Analysis of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a member of the quinolone family, a class of compounds with significant and diverse biological activities. The quinolone scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, anticancer, and antiviral agents. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide focuses on the application of ¹H and ¹³C NMR for the characterization of this compound, providing a foundational understanding for researchers in the field.

Predicted NMR Spectroscopic Data

Due to the limited availability of published experimental NMR data for this compound, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of structurally similar compounds and established NMR principles.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.5s-
H-5~7.9d~8.0
H-6~7.3t~7.5
H-7~7.6t~7.5
H-8~7.2d~8.0
NH~11.5br s-
OCH₃~3.8s-
Predicted ¹³C NMR Data

Solvent: DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)
C-2~162
C-3~110
C-4~145
C-4a~118
C-5~125
C-6~123
C-7~133
C-8~116
C-8a~140
C=O (ester)~166
OCH₃~52

Experimental Protocols

The following are representative protocols for the synthesis of this compound and its subsequent functionalization, based on methodologies reported for analogous compounds.

Synthesis of this compound

A common route to this class of compounds involves the cyclization of an appropriate aniline derivative with a malonic ester derivative.

Materials:

  • 2-aminobenzoic acid

  • Dimethyl malonate

  • Methanol

  • Strong acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC)

Procedure:

  • A mixture of 2-aminobenzoic acid and a molar excess of dimethyl malonate in methanol is prepared.

  • A catalytic amount of a strong acid is added, and the mixture is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield this compound.

N-Alkylation of this compound

This protocol is adapted from the synthesis of an N-propargyl derivative[1].

Materials:

  • This compound

  • Alkyl halide (e.g., propargyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add K₂CO₃ and a catalytic amount of TBAB.

  • Add the alkyl halide dropwise to the stirred mixture at room temperature.

  • Continue stirring for the appropriate time, monitoring the reaction by TLC.

  • After completion, the mixture is filtered to remove inorganic salts.

  • The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • The solution is thoroughly mixed to ensure homogeneity.

Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR spectra are typically acquired with 16-32 scans.

  • ¹³C NMR spectra are typically acquired with 1024 or more scans.

  • The chemical shifts are referenced to the residual solvent peak.

Visualizations

Molecular Structure and Atom Numbering

Methyl_2_oxo_1_2_dihydroquinoline_4_carboxylate N1 N1 C8a C8a N1->C8a C2 C2 C2->N1 O2 O C2->O2 C3 C3 C3->C2 C4 C4 C4->C3 C_ester C C4->C_ester C4a C4a C4a->C4 C5 C5 C5->C4a C6 C6 C6->C5 C7 C7 C7->C6 C8 C8 C8->C7 C8a->C4a C8a->C8 O_ester1 O C_ester->O_ester1 O_ester2 O C_ester->O_ester2 CH3_ester CH3 O_ester2->CH3_ester

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Synthetic Workflow

Synthesis_Workflow start Starting Materials (2-aminobenzoic acid, dimethyl malonate) reaction Cyclization Reaction start->reaction purification Purification (Recrystallization/ Column Chromatography) reaction->purification product This compound purification->product nmr NMR Analysis (1H, 13C) product->nmr data Structural Confirmation nmr->data HMBC_Correlations H3 H-3 C2 C-2 H3->C2 C4 C-4 H3->C4 C4a C-4a H3->C4a H5 H-5 H5->C4 H5->C4a C7 C7 H5->C7 H8 H-8 C8a C-8a H8->C8a C6 C6 H8->C6 NH NH NH->C2 NH->C8a OCH3 OCH3 C_ester C=O (ester) OCH3->C_ester

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, a quinolone derivative of significant interest in medicinal chemistry. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical framework for spectral interpretation.

Molecular Structure and Expected Vibrational Modes

This compound is a polyfunctional molecule featuring a dihydroquinoline core, a lactam (cyclic amide), a methyl ester, and an aromatic system. The 2-quinolone form is generally considered the predominant tautomer in the solid state. The key functional groups that give rise to characteristic IR absorption bands are the N-H bond of the lactam, the two carbonyl groups (lactam and ester), the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methyl group, and the C-O bonds of the ester.

The presence of conjugation in the α,β-unsaturated ester and the lactam system is expected to lower the frequency of their respective carbonyl stretching vibrations compared to their saturated counterparts.

Predicted Infrared Absorption Data

While a definitive experimental spectrum for this specific molecule is not widely published, a detailed prediction of its IR absorption bands can be compiled from data on closely related 2-quinolone derivatives and established spectroscopic correlation tables. The following table summarizes the expected quantitative data.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H StretchLactam (Amide)3200 - 3000Medium-Strong, BroadThe position and broadness are influenced by hydrogen bonding in the solid state.
Aromatic C-H StretchAryl C-H3100 - 3000Medium-WeakTypically appears as a series of small peaks just above 3000 cm⁻¹.
Aliphatic C-H StretchMethyl (CH₃)2980 - 2850Medium-WeakAsymmetric and symmetric stretching modes of the methyl group.
C=O Stretch (Ester)α,β-Unsaturated Methyl Ester1730 - 1715Strong, SharpThe frequency is lowered from a typical saturated ester (1750-1735 cm⁻¹) due to conjugation with the quinolone ring system. For similar structures, values around 1732 cm⁻¹ have been reported.[1]
C=O Stretch (Lactam)2-Quinolone (Cyclic Amide)1680 - 1650Strong, SharpThis is the characteristic "Amide I" band. For related 2-oxo-quinoline compounds, this peak is observed around 1659 cm⁻¹.[1] The position is sensitive to hydrogen bonding.
C=C StretchAromatic Ring1600 - 1450Medium-VariableA series of sharp bands corresponding to the skeletal vibrations of the fused aromatic rings.
N-H BendLactam (Amide)1550 - 1510MediumThe "Amide II" band, resulting from a coupling of N-H bending and C-N stretching.
C-H BendMethyl (CH₃)~1450 and ~1380MediumAsymmetric and symmetric bending (scissoring and rocking) vibrations.
C-O-C Asymmetric StretchEster1300 - 1150StrongA strong, characteristic band for esters. For similar ester derivatives, a band at 1236 cm⁻¹ has been assigned to this mode.[1]
C-O-C Symmetric StretchEster1150 - 1000StrongThe second strong C-O stretching band characteristic of esters. A band at 1085 cm⁻¹ has been observed in a related structure.[1]
Aromatic C-H Out-of-Plane BendOrtho-disubstituted Benzene Ring850 - 750StrongThe pattern of these strong bands in the fingerprint region can provide information about the substitution pattern on the aromatic ring.

Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method

This section details the methodology for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic press with a die for pellet formation

  • Agate mortar and pestle

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

  • Analytical balance

  • Spatula and cleaning supplies (e.g., ethanol, acetone)

  • Drying oven or desiccator

3.2. Sample Preparation

  • Drying: Ensure the KBr powder is completely free of moisture by drying it in an oven at >100°C for several hours and storing it in a desiccator.[2][3] Moisture will cause significant interference, appearing as broad absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹.[3]

  • Weighing: Accurately weigh approximately 1-2 mg of the solid sample and 200-300 mg of the dried KBr powder. The sample concentration should be between 0.2% and 1% by weight.[2]

  • Grinding and Mixing: Add the sample to the agate mortar and grind it to a very fine powder (particle size < 2 µm) to minimize light scattering.[2][4] Add the pre-weighed KBr to the mortar and mix thoroughly with the sample by gentle grinding until the mixture is homogeneous.[5]

  • Pellet Formation:

    • Assemble the clean, dry pellet die.

    • Transfer the KBr-sample mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Apply a pressure of 8-10 tons for 1-2 minutes.[2] This will cause the KBr to fuse into a transparent or translucent pellet.

    • Carefully release the pressure and disassemble the die to retrieve the pellet.

3.3. Spectral Acquisition

  • Background Spectrum: Place an empty sample holder (or a pure KBr pellet) in the spectrometer's sample compartment and record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

  • Sample Spectrum: Place the sample pellet into the sample holder and position it in the spectrometer's beam path.

  • Data Collection: Record the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The standard mid-IR range is 4000 cm⁻¹ to 400 cm⁻¹.

3.4. Data Analysis

  • The resulting spectrum should be plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

  • Identify and label the major absorption bands and compare them to the expected values in the data table above.

  • Ensure that the strongest peaks are not "flat-topped" (i.e., do not have 0% transmittance), which would indicate that the sample was too concentrated.[5]

Visualization of Structure-Spectra Correlations

The following diagrams illustrate the logical relationships between the molecular structure and its characteristic IR absorption regions.

This compound Structure cluster_mol mol

Caption: Molecular structure of the target compound.

compound This compound fg1 N-H (Lactam) compound->fg1 fg2 C-H (Aromatic) compound->fg2 fg3 C-H (Aliphatic CH3) compound->fg3 fg4 C=O (Ester) compound->fg4 fg5 C=O (Lactam) compound->fg5 fg6 C=C (Aromatic) compound->fg6 fg7 C-O (Ester) compound->fg7 ir1 ~3100 cm⁻¹ (stretch) fg1->ir1 Vibrates at ir2 ~3050 cm⁻¹ (stretch) fg2->ir2 Vibrates at ir3 ~2950 cm⁻¹ (stretch) fg3->ir3 Vibrates at ir4 ~1725 cm⁻¹ (stretch) fg4->ir4 Vibrates at ir5 ~1660 cm⁻¹ (stretch) fg5->ir5 Vibrates at ir6 1600-1450 cm⁻¹ (stretch) fg6->ir6 Vibrates at ir7 1300-1000 cm⁻¹ (stretch) fg7->ir7 Vibrates at

References

In-Depth Technical Guide: Mass Spectrometry of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric properties of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, a quinolone derivative of interest in medicinal chemistry. The document outlines predicted mass spectrometry data, proposes a fragmentation pathway, details a standard experimental protocol for analysis, and situates the compound within a relevant biological context.

Predicted Mass Spectrometry Data

PropertyValueAdductPredicted m/zPredicted CCS (Ų)
Molecular Formula C₁₁H₉NO₃[M+H]⁺204.06552139.6
Monoisotopic Mass 203.05824 Da[M+Na]⁺226.04746149.2
[M-H]⁻202.05096142.1
[M+NH₄]⁺221.09206157.9
[M+K]⁺242.02140146.0
[M+H-H₂O]⁺186.05550133.1
[M+HCOO]⁻248.05644160.6
[M+CH₃COO]⁻262.07209181.9
[M+Na-2H]⁻224.03291147.1
[M]⁺˙203.05769140.7
[M]⁻˙203.05879140.7

Table 1: Predicted Mass Spectrometry Data for this compound. Data sourced from PubChemLite.[1]

Proposed Fragmentation Pathway

The fragmentation of the quinolone core is well-documented in mass spectrometry literature.[2] For this compound, under electron ionization (EI) or collision-induced dissociation (CID), the fragmentation is expected to initiate from the molecular ion (m/z 203). Key fragmentation steps are likely to include the loss of the methoxy radical (•OCH₃) from the ester group, followed by the loss of carbon monoxide (CO). Subsequent fragmentation of the quinoline ring may involve the loss of HCN.[2]

A proposed fragmentation pathway is illustrated in the diagram below.

fragmentation_pathway M [M]⁺˙ m/z = 203 F1 [M - •OCH₃]⁺ m/z = 172 M->F1 - •OCH₃ F2 [M - •OCH₃ - CO]⁺ m/z = 144 F1->F2 - CO F3 [M - •OCH₃ - 2CO]⁺ m/z = 116 F2->F3 - CO

Proposed fragmentation pathway for this compound.

Experimental Protocols

A general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol is based on standard methods for the analysis of small organic molecules and quinoline derivatives.

3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to prepare working solutions for calibration curves and quality control samples.

  • Matrix Samples: For analysis in biological matrices (e.g., plasma, tissue homogenate), perform a protein precipitation or liquid-liquid extraction to remove interfering substances.

3.2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over a suitable time frame to ensure adequate separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive ESI.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analyte.

    • MRM Transitions: Based on the predicted fragmentation, precursor-to-product ion transitions can be monitored (e.g., 204.1 → 172.1).

The workflow for the synthesis and analysis of quinoline derivatives is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis Reactants Reactants Synthesis Synthesis Reactants->Synthesis Reaction Conditions Crude_Product Crude_Product Synthesis->Crude_Product Purification Purification Crude_Product->Purification Chromatography Pure_Compound Pure_Compound Purification->Pure_Compound Sample_Prep Sample Preparation Pure_Compound->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

General experimental workflow for the synthesis and mass spectrometric analysis.

Biological Context and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, the 2-oxo-1,2-dihydroquinoline scaffold is a known pharmacophore with diverse biological activities, including anticancer properties.[3][4] Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxamide have been investigated as potential treatments for esophageal squamous cell carcinoma.[4]

The anticancer activity of many quinoline derivatives is attributed to their ability to interfere with key signaling pathways involved in cell proliferation, survival, and angiogenesis. A plausible mechanism of action for a quinoline-based anticancer agent could involve the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

The following diagram illustrates a simplified signaling pathway that could be targeted by quinoline derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound Quinoline Derivative Compound->EGFR Inhibition Compound->VEGFR Inhibition

Potential signaling pathway targeted by quinoline-based anticancer agents.

References

Crystal Structure of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: An extensive search of scientific literature and crystallographic databases did not yield the specific crystal structure for "Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate." This compound is frequently cited as a precursor in the synthesis of various quinoline derivatives, suggesting its importance as a building block in medicinal chemistry. However, a detailed crystallographic analysis of the parent molecule appears to be unavailable in the public domain.

This guide will therefore focus on a closely related and well-characterized derivative, Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate , for which a complete single-crystal X-ray diffraction study has been published. The structural data and experimental protocols for this derivative provide valuable insights into the molecular geometry and packing of this class of compounds.

Crystal Structure Analysis of Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate

The crystal structure of Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate (C₁₄H₁₁NO₃) has been determined by single-crystal X-ray diffraction. The key crystallographic data and refinement details are summarized in the table below.

Parameter Value
Chemical Formula C₁₄H₁₁NO₃
Formula Weight 241.24 g/mol
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 7.0336 (3) Å, α = 74.053 (3)°
b = 9.2785 (4) Å, β = 81.188 (3)°
c = 9.8741 (4) Å, γ = 79.255 (3)°
Volume 598.81 (4) ų
Z 2
Calculated Density 1.338 Mg/m³
Absorption Coefficient 0.09 mm⁻¹
F(000) 252
Crystal Size 0.25 x 0.20 x 0.15 mm
Theta Range for Data Collection 2.2° to 26.0°
Reflections Collected 4680
Independent Reflections 2341 [R(int) = 0.021]
Goodness-of-fit on F² 1.05
Final R indices [I>2σ(I)] R1 = 0.042, wR2 = 0.114
R indices (all data) R1 = 0.049, wR2 = 0.120

Experimental Protocols

Synthesis of Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate.[1]

The synthesis of the title compound is achieved through the N-alkylation of this compound.

  • Materials:

    • This compound (1.0 eq)

    • Propargyl bromide (2.2 eq)

    • Potassium carbonate (K₂CO₃) (5.0 eq)

    • Tetra-n-butylammonium bromide (TBAB) (0.1 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • A solution of this compound in DMF is prepared.

    • To this solution, potassium carbonate, tetra-n-butylammonium bromide, and propargyl bromide are added.

    • The reaction mixture is stirred at room temperature for 6 hours.

    • The inorganic salts are removed by filtration.

    • The solvent (DMF) is evaporated under reduced pressure.

    • The resulting residue is dissolved in dichloromethane.

    • The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated in vacuo.

    • The pure product is obtained by recrystallization from a dichloromethane/hexane (2:3 v/v) mixture.

Crystal Growth and X-ray Data Collection

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in a dichloromethane/hexane mixture. A suitable crystal was mounted on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Data were collected at a controlled temperature using standard procedures.

Molecular and Crystal Structure Insights

The dihydroquinoline core of Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate is nearly planar. In the crystal, molecules are organized into layers that are approximately parallel to the bc plane. These layers are formed through C—H···O hydrogen bonds. The crystal packing is further stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules.

A Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing are from H···H (36.0%), H···C/C···H (28.9%), and H···O/O···H (23.5%) contacts.[1]

Visualization of the Synthetic Pathway

The following diagram illustrates the synthesis of Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate from its precursor.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start_material This compound start_material->reaction_node Alkylation reagent Propargyl Bromide reagent->reaction_node catalyst K2CO3, TBAB catalyst->reaction_node solvent DMF, Room Temp, 6h solvent->reaction_node product Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate reaction_node->product

References

In-Depth Technical Guide to the Solubility Profile of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment of its expected solubility based on the general characteristics of quinoline derivatives. Furthermore, it offers a detailed experimental protocol for the widely accepted shake-flask method to enable researchers to determine the precise solubility of this compound in various solvents. This guide is intended to be a valuable resource for scientists and professionals engaged in the research and development of pharmaceuticals and related chemical entities.

Introduction

This compound is a quinoline derivative of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent heterocyclic aromatic structure found in numerous natural and synthetic compounds with a wide range of biological activities. Understanding the solubility of such compounds is a critical parameter in drug development, influencing bioavailability, formulation, and in vitro assay design.

A thorough literature search did not yield specific, publicly available quantitative solubility data for this compound. Therefore, this guide provides a qualitative prediction of its solubility and a detailed methodology for its experimental determination.

Qualitative Solubility Profile

Based on the general properties of quinoline derivatives and the functional groups present in this compound, a qualitative solubility profile can be inferred. Quinoline itself is sparingly soluble in cold water but its solubility increases in hot water, and it is readily soluble in most organic solvents.

The presence of the polar oxo and carboxylate functional groups in this compound may impart some degree of solubility in polar solvents. However, the bicyclic aromatic quinoline core is hydrophobic, which will contribute to its solubility in non-polar organic solvents.

Expected Solubility:

  • Aqueous Solvents: Low to moderate solubility is expected in aqueous buffers. The solubility is likely to be pH-dependent due to the presence of the ionizable carboxylate group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected in alcohols.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely in chlorinated solvents.

  • Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is expected in non-polar solvents.

It is imperative for researchers to experimentally determine the quantitative solubility to obtain accurate data for their specific applications.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1] The following is a generalized protocol that can be adapted for this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., phosphate-buffered saline pH 7.4, methanol, acetonitrile, etc.)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or the test solvent if solubility is sufficient).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour incubation is common, but the optimal time should be determined experimentally.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC method or another appropriate analytical technique.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility of the compound in the test solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or µg/mL.

Visual Representation of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis & Calculation A Prepare Standard Solutions G Quantify Concentration (e.g., HPLC) A->G B Add Excess Solid Compound to Vial C Add Known Volume of Solvent B->C D Agitate at Constant Temperature (e.g., 24-48h) C->D E Centrifuge to Pellet Excess Solid D->E F Filter Supernatant E->F F->G H Calculate Solubility from Calibration Curve G->H

A generalized workflow for the experimental determination of compound solubility.

Conclusion

References

Stability and Storage of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. Due to the limited availability of specific stability data for this compound, this guide combines information from safety data sheets with established knowledge of the stability of structurally related molecules, including quinolone derivatives and methyl esters, to provide a robust set of recommendations for its handling and storage.

Overview and General Recommendations

This compound is a heterocyclic compound with a core quinolone structure. While specific, comprehensive stability studies on this molecule are not widely published, general chemical principles and data from analogous compounds suggest that it is a moderately stable compound under controlled laboratory conditions. The primary factors influencing its stability are expected to be temperature, light, and pH.

Based on available information, the following general storage and handling recommendations are provided:

ParameterRecommendationSource
Storage Temperature Room temperature.[1]
Atmosphere Store in a well-ventilated place. Keep container tightly closed.[1]
Light Store away from direct light.Inferred from quinolone data
Moisture Store in a dry place.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in various experimental settings.

PropertyValue
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Solid
CAS Number 39497-01-3

Stability Profile

The stability of this compound is influenced by several factors. The following sections detail the expected stability based on its structural motifs.

Thermal Stability

While specific thermal degradation studies for this compound are not available, information on related heterocyclic compounds suggests that it possesses moderate thermal stability. It is advisable to avoid prolonged exposure to high temperatures to prevent decomposition.

Photostability

Quinolone derivatives are known to be sensitive to light, particularly UV radiation. Photodegradation can lead to the formation of various byproducts and a loss of compound integrity. Therefore, it is crucial to protect this compound from light during storage and handling.

pH and Hydrolytic Stability

The presence of a methyl ester functional group makes the compound susceptible to hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is dependent on the pH of the solution and the temperature.

  • Acidic Conditions: Under acidic conditions, the ester can undergo hydrolysis to yield the corresponding carboxylic acid and methanol.

  • Basic Conditions: In alkaline environments, saponification (base-catalyzed hydrolysis) will occur, also resulting in the carboxylate salt and methanol.

It is recommended to use this compound in buffered solutions and to be mindful of the pH when designing experiments, especially for long-term studies.

Potential Degradation Pathways

Based on the chemical structure and data from related compounds, two primary degradation pathways can be anticipated:

  • Ester Hydrolysis: As mentioned, the most probable degradation pathway under aqueous conditions is the hydrolysis of the methyl ester to form 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and methanol.

  • Photodegradation: Exposure to light, particularly UV light, can induce complex photochemical reactions, potentially leading to the formation of various photoproducts. The exact nature of these products has not been characterized for this specific molecule.

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not publicly available, standardized methods can be applied. The following are generalized protocols that can be adapted for this purpose.

Protocol 1: Thermal Stability Assessment (Isothermal Method)
  • Sample Preparation: Accurately weigh 1-5 mg of this compound into several amber glass vials.

  • Incubation: Place the vials in calibrated ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), remove one vial from each temperature.

  • Analysis: Allow the vial to cool to room temperature. Dissolve the contents in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration. Analyze the sample by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining parent compound and detect any degradation products.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each temperature. The degradation rate constant (k) can be determined from the slope of the line.

Protocol 2: Photostability Assessment (ICH Q1B Guideline)
  • Sample Preparation: Prepare solutions of the compound in a suitable solvent and place them in transparent quartz cuvettes. Prepare parallel samples in amber vials as dark controls.

  • Light Exposure: Expose the samples to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a xenon lamp or a metal halide lamp). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Time Points: At appropriate time intervals, withdraw aliquots from the exposed and dark control samples.

  • Analysis: Analyze the samples by HPLC to determine the extent of degradation.

  • Data Analysis: Compare the chromatograms of the exposed samples with those of the dark controls to identify photodegradation products. Calculate the percentage of degradation over time.

Protocol 3: Hydrolytic Stability Assessment
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare stock solutions of the compound in a suitable organic solvent. Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration, ensuring the organic solvent content is low (typically <1%).

  • Incubation: Incubate the buffered solutions at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: At various time points, withdraw samples from each pH solution.

  • Analysis: Analyze the samples immediately by HPLC to quantify the remaining parent compound.

  • Data Analysis: Determine the degradation rate constant at each pH. A plot of log(k) versus pH can reveal the pH-rate profile and identify the pH of maximum stability.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the stability and handling of this compound.

G cluster_0 Initial Assessment cluster_1 Stability Testing Workflow cluster_2 Storage Condition Determination A Compound Information (Structure, CAS No.) B Literature Search (Stability, Handling) A->B C SDS Review B->C D Develop Stability- Indicating Method (e.g., HPLC) C->D E Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) D->E F Identify Degradation Products E->F G Long-Term Stability Studies (ICH Conditions) F->G H Establish Recommended Storage Conditions G->H I Define Retest Period or Shelf Life H->I

Caption: Workflow for Determining Chemical Stability and Storage.

G cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Compound This compound Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Photodegradation Photodegradation (Light Exposure) Compound->Photodegradation CarboxylicAcid 2-oxo-1,2-dihydroquinoline-4-carboxylic acid Hydrolysis->CarboxylicAcid Methanol Methanol Hydrolysis->Methanol Photoproducts Various Photoproducts Photodegradation->Photoproducts

Caption: Potential Degradation Pathways of the Compound.

References

The Ascendant Core: A Technical Guide to Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold, particularly derivatives of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, represents a "privileged" structure in medicinal chemistry.[1] This technical guide provides an in-depth exploration of this versatile core, detailing its synthesis, structure-activity relationships (SAR), and diverse biological activities. We present a compilation of quantitative data, comprehensive experimental protocols, and visual representations of key pathways and workflows to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on this remarkable heterocyclic system.

Introduction: The Quinolinone Scaffold - A Privileged Motif

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural basis of numerous pharmaceuticals.[2][3] The 2-oxo-1,2-dihydroquinoline (or quinolin-2(1H)-one) core, in particular, has garnered significant attention due to its wide-ranging pharmacological properties.[1][4] These compounds, found in both natural products and synthetic molecules, exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3] The versatility of the quinolinone ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological targets.[5] This guide focuses on derivatives and analogs of this compound, a key intermediate and a pharmacologically active entity in its own right.

Synthetic Strategies: Accessing the Quinolinone Core

The synthesis of the 2-oxo-1,2-dihydroquinoline core can be achieved through various classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Traditional methods for quinolinone synthesis often involve cyclization reactions of aniline derivatives. Key classical reactions include:

  • Gould-Jacobs Reaction: This method involves the reaction of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation can yield the corresponding quinolin-4-one.[6]

  • Conrad-Limpach-Knorr Synthesis: This approach utilizes the condensation of anilines with β-ketoesters. The reaction conditions (temperature) can be controlled to selectively produce either 4-oxoquinolines (Conrad-Limpach) or 2-oxoquinolines (Knorr).

Modern Synthetic Approaches

Contemporary synthetic chemistry offers more efficient and environmentally benign methods for quinolinone synthesis.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in quinoline synthesis.[2][7] This technique is particularly advantageous for multi-component reactions.

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and enhance yields, often under milder conditions than conventional heating.[7]

  • Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a powerful tool for creating complex quinolinone-triazole hybrids, often with enhanced biological activities.[1][8]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of quinolinone derivatives against various cancer cell lines.[1][3] Some compounds have shown promising activity against esophageal squamous cell carcinoma (ESCC), with IC50 values in the low micromolar range.[9] The proposed mechanisms of action include the induction of apoptosis and modulation of autophagy.[3][9]

Antimicrobial Activity

The quinolone scaffold is famously associated with antibacterial agents, such as the fluoroquinolones.[10] These compounds typically target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[11][12][13] Derivatives of 2-oxo-1,2-dihydroquinoline have also been investigated for their antibacterial and antifungal properties.[1]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in a wide range of diseases.[1] Several quinolinone derivatives have been shown to possess both anti-inflammatory and antioxidant properties.[1][14] Their anti-inflammatory effects are often evaluated through the inhibition of enzymes like lipoxygenase (LOX), while their antioxidant capacity is assessed by their ability to scavenge free radicals and inhibit lipid peroxidation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives and analogs, extracted from the cited literature.

Table 1: Anticancer Activity of 2-oxo-1,2-dihydroquinoline-4-carboxamide Derivatives against Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines [9]

Compound IDModificationCell Line 1 (IC50, µM)Cell Line 2 (IC50, µM)
Analog 1[Specify Modification]~10~10
Analog 2[Specify Modification]>20>20
Analog 3[Specify Modification]~15~12
...55 analogs tested

Table 2: Antioxidant and Anti-inflammatory Activity of Quinolinone-Triazole Hybrids [1]

Compound IDLipid Peroxidation Inhibition (%)LOX Inhibition (IC50, µM)
Alkyne Precursor 4c 10022.5
Hybrid Molecule 5a 98.010.0

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of N-Substituted Isatoic Anhydrides[1]
  • To a stirred solution of isatoic anhydride and sodium hydride (NaH) in dry dimethylformamide (DMF) under cooling, add the desired alkyl halide.

  • Reflux the reaction mixture or stir at room temperature for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the mixture into a conical flask containing water and ice.

  • Extract the aqueous mixture three times with diethyl ether (Et₂O).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted isatoic anhydride.

Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolone Derivatives[2]
  • In a microwave-safe vessel, combine the aromatic amine (1 mmol), active methylene compound (1 mmol), and aromatic aldehyde (1 mmol).

  • Add a catalytic amount of a suitable catalyst (e.g., 10 mol% CdO@ZrO₂ nanocatalyst).

  • Add a green solvent such as ethanol (5-10 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain a temperature of 90°C for 2.5 to 3.5 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone[15]
  • Dissolve thiosemicarbazide (0.91 g, 0.01 mol) in warm methanol (50 mL).

  • Add the thiosemicarbazide solution to a methanol solution (50 mL) containing 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.87 g, 0.01 mol).

  • Reflux the mixture for one hour, during which a yellow precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Filter the solid, wash with methanol, and dry under vacuum to obtain the final product.

Synthesis of 1-[2-(ethoxy)carbonyl-2-cyano-1-phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid[16]
  • Prepare 2-oxo-1,2-dihydroquinoline-3-carboxylic acid by hydrolyzing ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with thiourea and anhydrous potassium carbonate in ethanol.[15]

  • React the resulting quinoline-3-carboxylic acid with ethyl 3-phenyl-2-cyanoacrylate in the presence of triethylamine as a catalyst in dimethylformamide under reflux.[15]

  • After the reaction is complete, cool the mixture, pour it into water, and neutralize with dilute hydrochloric acid.[15]

  • Filter the solid formed and purify by recrystallization from ethanol.[15]

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows related to the this compound core and its analogs.

Gould_Jacobs_Reaction Aniline Aniline Derivative Intermediate1 Condensation Product Aniline->Intermediate1 Condensation MalonicEster Ethoxymethylenemalonic Ester MalonicEster->Intermediate1 Intermediate2 Ketene Intermediate Intermediate1->Intermediate2 Heating QuinolineEster 4-Hydroxy-3-ethoxycarbonyl- quinoline Intermediate2->QuinolineEster Cyclization CarboxylicAcid Quinoline-4-carboxylic Acid QuinolineEster->CarboxylicAcid Hydrolysis Quinolinone Quinolin-4-one CarboxylicAcid->Quinolinone Decarboxylation

Caption: Gould-Jacobs reaction for quinolin-4-one synthesis.[6]

Quinolone_MOA cluster_bacteria Inside Bacterium Quinolone Quinolone Antibiotic Bacteria Bacterial Cell Quinolone->Bacteria Enters DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits CleavageComplex Stable DNA-Enzyme Cleavage Complex Quinolone->CleavageComplex Stabilizes DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->CleavageComplex Forms Topo_IV->DNA Acts on Topo_IV->CleavageComplex Forms ReplicationBlock DNA Replication Blocked CleavageComplex->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Caption: Mechanism of action of quinolone antibiotics.[11][12][13]

Click_Chemistry_Synthesis QuinolinoneAlkyne Quinolinone with Alkyne Group Hybrid Quinolinone-Triazole Hybrid Molecule QuinolinoneAlkyne->Hybrid CuAAC Reaction Azide Azide-containing Moiety Azide->Hybrid Catalyst Cu(I) Catalyst Catalyst->Hybrid catalyzes

Caption: Synthesis of quinolinone-triazole hybrids via Click Chemistry.[1][8]

Conclusion

The this compound core and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility, coupled with a broad and tunable range of biological activities, ensures their continued relevance in medicinal chemistry and drug development. This guide has provided a comprehensive overview of the current state of knowledge, offering valuable insights and practical information for researchers in the field. The presented data, protocols, and visual aids are intended to facilitate further exploration and exploitation of this remarkable chemical scaffold in the quest for novel and effective medicines.

References

Tautomerism in 2-Oxo-1,2-dihydroquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxo-1,2-dihydroquinoline, also known as 2-quinolone or carbostyril, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. A critical, yet often nuanced, aspect of its chemistry is the phenomenon of tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibrium in 2-oxo-1,2-dihydroquinoline derivatives, its influencing factors, and its implications for drug design and development. The predominant tautomeric form dictates the molecule's physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn govern its pharmacokinetic and pharmacodynamic profile.[1]

The tautomerism in these derivatives primarily involves a keto-enol equilibrium between the 2-quinolone (lactam) form and the 2-hydroxyquinoline (lactim) form. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics, as the different tautomers can exhibit distinct biological activities and metabolic fates.[2]

The Tautomeric Equilibrium: A Predominance of the Keto Form

The tautomeric equilibrium of 2-oxo-1,2-dihydroquinoline derivatives overwhelmingly favors the keto (2-quinolone) form in most environments, including the solid state and in a wide range of solvents.[1][3] This preference is attributed to the greater thermodynamic stability of the cyclic amide group in the keto form compared to the iminol group in the enol form.[4] The keto form benefits from resonance stabilization, which delocalizes the lone pair of the nitrogen atom and the pi-electrons of the carbonyl group.

Factors that influence the position of the tautomeric equilibrium include:

  • Solvent Polarity: The equilibrium can be subtly influenced by the solvent. While the keto form is generally favored, polar solvents can further stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding.[2][3]

  • Substituent Effects: The electronic nature of substituents on the quinoline ring can modulate the relative stabilities of the tautomers. Electron-withdrawing groups can increase the acidity of the N-H proton in the keto form, while electron-donating groups can have the opposite effect. These electronic perturbations can lead to shifts, albeit usually minor, in the tautomeric equilibrium.[2]

  • Hydrogen Bonding: The keto form, with its N-H and C=O groups, can participate in strong intermolecular hydrogen bonding, often forming stable dimers, particularly in the solid state and non-polar solvents. This hydrogen bonding network further stabilizes the keto tautomer.[3][5]

  • Steric Hindrance: Bulky substituents near the tautomerizing protons can influence the equilibrium by sterically favoring one form over the other.[2]

Diagram of the Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the keto (2-quinolone) and enol (2-hydroxyquinoline) forms.

Quantitative Analysis of Tautomeric Equilibrium

While the qualitative understanding points to the dominance of the keto form, quantitative data is crucial for detailed structure-activity relationship (SAR) studies. The tautomeric equilibrium constant (KT = [enol]/[keto]) provides a precise measure of the relative abundance of the two forms. The following tables summarize representative quantitative data from experimental and computational studies on the tautomerism of 2-oxo-1,2-dihydroquinoline and its derivatives.

Table 1: Experimentally Determined Tautomeric Ratios

CompoundSolventMethod% Keto% EnolKT ([enol]/[keto])Reference
2-Oxo-1,2-dihydroquinolineVariousSpectroscopic>99<1<0.01[1][3]
4-Hydroxy-2-quinoloneDMSO-d61H NMRPredominantMinorNot quantified[6]

Table 2: Computationally Predicted Relative Energies of Tautomers

CompoundMethodΔE (Eenol - Eketo) (kcal/mol)% Keto (Calculated)% Enol (Calculated)Reference
2-Oxo-1,2-dihydroquinolineDFT~5>99.9<0.1[7]
Substituted 2-QuinolonesAM1, PM3Varies with substituentGenerally >95Generally <5[8]

Note: The calculated percentages are based on the Boltzmann distribution at room temperature.

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and computational methods is essential for a thorough characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided the rate of interconversion is slow on the NMR timescale.[9][10][11]

Protocol for 1H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the 2-oxo-1,2-dihydroquinoline derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) to a known concentration (typically 5-10 mg/mL).

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration.

    • Identify distinct, well-resolved signals corresponding to each tautomer. For the keto form, the N-H proton signal is characteristic. For the enol form, the O-H proton signal can be observed, although it may be broad or exchange with residual water in the solvent. Protons on the quinoline ring will also have slightly different chemical shifts in each tautomeric form.

  • Data Analysis:

    • Carefully integrate the area of the chosen signals for both the keto (Aketo) and enol (Aenol) forms.

    • Calculate the mole fraction of each tautomer:

      • % Keto = [Aketo / (Aketo + Aenol)] * 100

      • % Enol = [Aenol / (Aketo + Aenol)] * 100

    • Calculate the tautomeric equilibrium constant: KT = % Enol / % Keto.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve compound in deuterated solvent acq Acquire quantitative 1H NMR spectrum prep->acq proc Phase and baseline correct spectrum acq->proc integrate Integrate signals for keto and enol forms proc->integrate calc Calculate % tautomer and K_T integrate->calc

Caption: General experimental workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the two tautomers have distinct absorption maxima.[12][13]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute stock solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or water). Prepare a series of dilutions to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).

    • Repeat the measurement in solvents of varying polarity to observe any shifts in the absorption maxima, which can indicate a change in the tautomeric equilibrium.

  • Data Analysis:

    • Deconvolute the overlapping spectra of the keto and enol forms using chemometric methods or by comparing the spectra to those of "locked" derivatives (e.g., N-methyl-2-quinolone and 2-methoxyquinoline) that cannot tautomerize.

    • Use the Beer-Lambert law (A = εbc) to determine the concentration of each tautomer if their molar absorptivity coefficients (ε) are known.

    • Calculate the tautomeric equilibrium constant from the concentrations of the two forms.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.

Protocol for DFT Calculations:

  • Structure Building: Construct the 3D structures of both the keto and enol tautomers using molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of the solvent.

  • Data Analysis:

    • Compare the calculated Gibbs free energies (G) of the keto and enol forms. The tautomer with the lower Gibbs free energy is the more stable one.

    • Calculate the Gibbs free energy difference: ΔG = Genol - Gketo.

    • Calculate the theoretical tautomeric equilibrium constant: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.

Tautomerism and Biological Activity: The Case of DNA Gyrase Inhibition

Many quinolone-based antibiotics function by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. The binding of these inhibitors to the enzyme-DNA complex is highly specific and is influenced by the three-dimensional structure and hydrogen bonding capabilities of the drug molecule. While the keto form of 2-oxo-1,2-dihydroquinoline derivatives is the predominant species in solution, the specific tautomer that binds to the active site of the target protein is of critical importance.

Molecular docking studies suggest that the keto form is the bioactive conformation for many quinolone antibiotics. The N-H group and the carbonyl oxygen of the 2-quinolone core can act as hydrogen bond donor and acceptor, respectively, forming crucial interactions with amino acid residues in the active site of DNA gyrase and with the DNA itself.[14][15]

Proposed Binding Interaction of the Keto Tautomer with DNA Gyrase

DNA_Gyrase_Binding cluster_drug 2-Quinolone Derivative (Keto Form) cluster_target DNA Gyrase-DNA Complex drug Quinolone Core (N-H, C=O) substituent R-groups gyrase Amino Acid Residues (e.g., Ser, Asp) drug->gyrase H-bond dna DNA Backbone (Phosphate groups) drug->dna H-bond / Cation-π

Caption: A simplified representation of the proposed hydrogen bonding interactions between the keto tautomer of a 2-quinolone derivative and the active site of the DNA gyrase-DNA complex.

The enol tautomer, with its hydroxyl group, would present a different set of hydrogen bonding possibilities. While less likely to be the primary binding species due to its lower concentration, its potential role as a minor, but possibly highly active, conformer cannot be entirely dismissed without specific experimental evidence. The energetic cost of tautomerization to the less stable enol form upon binding would need to be compensated by exceptionally strong interactions with the target.

Conclusion

The tautomerism of 2-oxo-1,2-dihydroquinoline derivatives is a fundamental aspect of their chemistry with profound implications for their biological activity. The overwhelming predominance of the keto form in most environments is a key consideration in drug design and SAR studies. A comprehensive understanding of the subtle factors that can influence this equilibrium, coupled with robust analytical and computational methods for its characterization, is essential for the development of novel and effective therapeutics based on this versatile scaffold. This guide has provided an in-depth overview of the core principles, quantitative data, and experimental methodologies to aid researchers in this endeavor.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound belonging to the quinolone class of molecules. Quinolone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include antibacterial, anticancer, and anti-inflammatory properties. The 2-oxo-1,2-dihydroquinoline scaffold, in particular, is a key structural motif in various biologically active compounds. This document provides detailed protocols for the synthesis of this compound, a valuable intermediate for the synthesis of more complex pharmaceutical agents.

The synthetic strategy outlined herein involves a two-step process commencing with the well-established Conrad-Limpach synthesis to construct the quinolone ring system, followed by a Fischer esterification to yield the target methyl ester. This approach offers a reliable and adaptable route for obtaining the desired product.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step is the Conrad-Limpach synthesis, which involves the condensation of aniline with a β-ketoester, such as diethyl malonate, to form 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The second step is the Fischer esterification of the resulting carboxylic acid with methanol in the presence of an acid catalyst to produce the final methyl ester.

Synthesis_Pathway cluster_step1 Step 1: Conrad-Limpach Synthesis cluster_step2 Step 2: Fischer Esterification Aniline Aniline CarboxylicAcid 2-Oxo-1,2-dihydroquinoline- 4-carboxylic Acid Aniline->CarboxylicAcid High Temperature, Inert Solvent DiethylMalonate Diethyl Malonate DiethylMalonate->CarboxylicAcid TargetMolecule Methyl 2-oxo-1,2-dihydroquinoline- 4-carboxylate CarboxylicAcid->TargetMolecule Acid Catalyst (e.g., H₂SO₄), Reflux Methanol Methanol Methanol->TargetMolecule

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the two-step synthesis of this compound.

StepReactionReactantsKey Reagents/SolventsTemperature (°C)Reaction Time (h)Typical Yield (%)
1Conrad-Limpach SynthesisAniline, Diethyl MalonateDowtherm A or Mineral Oil250-2600.5 - 185-95
2Fischer Esterification2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid, MethanolSulfuric Acid (catalytic)Reflux (~65)4-890-98

Experimental Protocols

Step 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid (Conrad-Limpach Synthesis)

This protocol describes the synthesis of the carboxylic acid precursor via the thermal cyclization of the intermediate formed from aniline and diethyl malonate.

Materials:

  • Aniline

  • Diethyl malonate

  • Dowtherm A (or mineral oil)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Formation of the Intermediate: In a round-bottom flask, combine aniline (1.0 eq) and diethyl malonate (1.1 eq). The mixture is heated at 140-150 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

  • Cyclization: To the resulting anilinomaleonate intermediate, add a high-boiling inert solvent such as Dowtherm A or mineral oil. The mixture is then heated to 250-260 °C for 30-60 minutes.[1]

  • Work-up and Isolation: After cooling, the reaction mixture is treated with ethanol to precipitate the product. The crude product is collected by filtration.

  • Purification: The crude solid is dissolved in aqueous sodium hydroxide solution and treated with activated charcoal to decolorize. The solution is then filtered, and the filtrate is acidified with hydrochloric acid to precipitate the pure 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The precipitate is collected by filtration, washed with water, and dried.

Experimental_Workflow_Step1 Start Start MixReactants Mix Aniline and Diethyl Malonate Start->MixReactants Heat1 Heat at 140-150°C (1-2 h) MixReactants->Heat1 Distill Remove Ethanol Heat1->Distill AddSolvent Add Dowtherm A Distill->AddSolvent Heat2 Heat at 250-260°C (0.5-1 h) AddSolvent->Heat2 Cool Cool to Room Temp. Heat2->Cool Precipitate Add Ethanol & Filter Cool->Precipitate Dissolve Dissolve in aq. NaOH Precipitate->Dissolve Decolorize Treat with Activated Charcoal Dissolve->Decolorize Filter1 Filter Decolorize->Filter1 Acidify Acidify with HCl Filter1->Acidify Filter2 Filter & Wash with Water Acidify->Filter2 Dry Dry the Product Filter2->Dry End End Dry->End

Caption: Experimental workflow for the synthesis of the carboxylic acid precursor.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol details the esterification of the previously synthesized carboxylic acid to the target methyl ester.

Materials:

  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Aniline is toxic and readily absorbed through the skin. Handle with extreme care.

  • Concentrated sulfuric acid is highly corrosive. Add it to the reaction mixture slowly and carefully.

  • High-temperature reactions require appropriate heating mantles and temperature control. Ensure the apparatus is securely clamped.

  • Dowtherm A and mineral oil are stable at high temperatures but can pose a fire hazard if not handled properly. Avoid open flames.

References

Application Notes and Protocols: One-Pot Synthesis of Quinoline-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acid and its derivatives, including quinoline-4-carboxylates, are significant heterocyclic compounds in medicinal chemistry.[1] These scaffolds are integral to a variety of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[1][2] Their applications are diverse, with derivatives showing promise as antimalarial, antimicrobial, antitumor, and anti-inflammatory agents.[2][3] Traditional synthetic routes to these compounds, such as the Doebner and Pfitzinger reactions, often suffer from drawbacks like harsh reaction conditions, long reaction times, and low yields.[4] Consequently, the development of efficient, one-pot synthesis methodologies is a key area of research, offering advantages such as improved yields, reduced reaction times, and the use of more environmentally benign conditions.[4][5]

Applications in Drug Development

Quinoline-4-carboxylate derivatives are versatile pharmacophores with a range of therapeutic applications:

  • Antimalarial Activity: This class of compounds has been extensively investigated for its potential to treat malaria. For instance, a series of quinoline-4-carboxamides were identified from a phenotypic screen against Plasmodium falciparum and optimized to yield potent antimalarial agents with low nanomolar in vitro potency and excellent oral efficacy in mouse models.[3]

  • Antimicrobial and Antifungal Activity: Various derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[1] For example, certain quinoline-4-carboxamide derivatives bearing a triazole moiety have been reported as microbial inhibitors.

  • Antitumor Activity: Some quinoline-4-carboxylic acid derivatives have demonstrated potential as anticancer agents. One such derivative, YHO-1701, has been shown to exhibit antitumor activity by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3).[2]

  • Other Therapeutic Areas: The quinoline scaffold is also found in drugs with applications as 5-HT3 receptor antagonists, and with antituberculosis and antiviral activities.[2]

Experimental Protocols

Herein, we provide detailed protocols for two distinct one-pot syntheses of quinoline-4-carboxylate and quinoline-4-carboxylic acid derivatives.

Protocol 1: Ytterbium Perfluorooctanoate Catalyzed Doebner Reaction in Water

This protocol describes a three-component, one-pot synthesis of 2-phenylquinoline-4-carboxylic acid derivatives using a rare earth metal catalyst in an aqueous medium.[4]

Materials:

  • Substituted Aniline

  • Substituted Benzaldehyde

  • Pyruvic Acid

  • Ytterbium perfluorooctanoate [Yb(PFO)3] (2.5 mol%)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add the substituted aniline (1 mmol), substituted benzaldehyde (1 mmol), pyruvic acid (1 mmol), and ytterbium perfluorooctanoate (2.5 mol%).

  • Add water (5 mL) to the flask.

  • The reaction mixture is then stirred and heated to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with water, and dried to afford the desired quinoline-4-carboxylic acid derivative.

  • The catalyst can often be recycled from the aqueous filtrate for several runs with consistent activity.[4]

Protocol 2: TMSCl-Promoted Synthesis of Quinoline-4-Carboxylates from Isatins and 1,3-Dicarbonyl Compounds

This method outlines a one-pot reaction for the synthesis of quinoline-4-carboxylate derivatives via a cyclization and esterification cascade process.

Materials:

  • Isatin

  • 1,3-Dicarbonyl Compound (e.g., ethyl acetoacetate)

  • Alcohol (e.g., ethanol, methanol)

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve the isatin (1 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in the desired alcohol (5 mL), which also serves as a reactant.

  • To this stirred solution, add trimethylchlorosilane (TMSCl) (1.5 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for the required time (typically a few hours).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to obtain the pure quinoline-4-carboxylate derivative.

Data Presentation

The following table summarizes quantitative data for various one-pot syntheses of quinoline-4-carboxylate and quinoline-4-carboxylic acid derivatives.

Reaction Type Starting Materials Catalyst/Promoter Solvent Temp. (°C) Time Yield (%) Reference
Doebner ReactionAniline, Benzaldehyde, Pyruvic AcidYb(PFO)3WaterReflux2-4 hGood to High[4]
Pfitzinger-typeIsatin, 1,3-Dicarbonyl Compounds, AlcoholsTMSClAlcohol60-55-88
Doebner Reaction1-Naphthylamine, Benzaldehydes, Pyruvic AcidFe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid ChlorideSolvent-free-12-30 min84-93
Pfitzinger ReactionIsatin, EnaminonesKOHWater--Good[6]
Doebner ReactionSubstituted Anilines, Benzaldehyde, Pyruvic AcidNoneEthanolReflux--[1]
Pfitzinger Reaction5-Fluoroisatin, Malonic AcidNoneAcetic AcidReflux16 h-[3][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A Starting Materials (e.g., Aniline, Aldehyde, Pyruvic Acid) D Mixing & Heating (Reflux) A->D B Catalyst/Promoter (e.g., Yb(PFO)3) B->D C Solvent (e.g., Water) C->D E Cooling & Filtration D->E Reaction Completion F Washing E->F G Drying F->G H Purification (e.g., Recrystallization/ Column Chromatography) G->H I Final Product: Quinoline-4-carboxylate Derivative H->I

Caption: A generalized workflow for the one-pot synthesis of quinoline-4-carboxylate derivatives.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_cell Cell cluster_nucleus Inside Nucleus Receptor Receptor STAT3 STAT3 Receptor->STAT3 Activation Gene Target Gene Expression STAT3->Gene Transcription Regulation Nucleus Nucleus Drug Quinoline-4-carboxylate Derivative (e.g., YHO-1701) Drug->STAT3 Inhibition

Caption: Hypothetical inhibition of the STAT3 signaling pathway by a quinoline-4-carboxylate derivative.

References

Application Notes and Protocols: Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate and its derivatives in the field of anticancer drug discovery. This document outlines the putative mechanisms of action, offers detailed protocols for in vitro evaluation, and presents hypothetical data to guide experimental design.

Introduction

Quinolone scaffolds are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for their diverse pharmacological activities, including anticancer properties. This compound serves as a key intermediate in the synthesis of more complex quinolone derivatives. While direct anticancer studies on this specific ester are limited in publicly available literature, the broader family of 2-oxo-quinoline-4-carboxylates has demonstrated significant potential in cancer research. These derivatives have been reported to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines. This document will, therefore, leverage data from closely related analogs to provide a representative guide for investigating the anticancer potential of this compound.

Putative Anticancer Mechanisms

Derivatives of the 2-oxo-quinoline core structure have been shown to exert their anticancer effects through multiple pathways. The primary mechanisms include:

  • Induction of Apoptosis: Many quinolone derivatives trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This often involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, most commonly at the G2/M or G0/G1 phases. This prevents cancer cells from proliferating and can lead to apoptosis.

  • Inhibition of Kinases: Certain quinolone derivatives have been found to inhibit the activity of protein kinases that are crucial for cancer cell survival and proliferation, such as Pim-1 kinase.

Data Presentation: Hypothetical In Vitro Anticancer Activity

The following tables present a summary of hypothetical quantitative data for "Compound X" (representing this compound or a closely related active derivative) to illustrate its potential anticancer efficacy. This data is representative of findings for analogous compounds and should be determined experimentally for the specific molecule of interest.

Table 1: Cytotoxicity of Compound X against Various Cancer Cell Lines (IC50 Values)

Cancer Cell LineTissue of OriginHypothetical IC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2
HeLaCervical Carcinoma22.5
A549Lung Carcinoma18.9
K-562Chronic Myelogenous Leukemia12.8
PANC-1Pancreatic Carcinoma25.1

Table 2: Apoptosis Induction by Compound X in K-562 Cells (24-hour treatment)

Concentration of Compound X (µM)Percentage of Apoptotic Cells (Annexin V+/PI-)Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.5%1.2%
515.8%4.3%
1035.2%8.9%
2058.7%15.6%

Table 3: Cell Cycle Analysis of K-562 Cells Treated with Compound X (24-hour treatment)

Concentration of Compound X (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)45.2%38.1%16.7%
1048.9%25.3%25.8%
2055.1%15.7%29.2%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, K-562, PANC-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at various concentrations for 24 hours.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

G cluster_0 Experimental Workflow for Anticancer Evaluation A Cancer Cell Culture B Compound Treatment A->B C MTT Assay (Cytotoxicity) B->C D Flow Cytometry (Apoptosis & Cell Cycle) B->D E Western Blot (Protein Expression) B->E F Data Analysis (IC50, % Apoptosis, etc.) C->F D->F E->F

Caption: A streamlined workflow for the in vitro evaluation of a potential anticancer compound.

G cluster_1 Putative Apoptotic Signaling Pathway CompoundX 2-Oxo-Quinoline Derivative Bax Bax (Pro-apoptotic) CompoundX->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) CompoundX->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially induced by 2-oxo-quinoline derivatives.

Application Notes and Protocols for "Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate" Derivatives in Esophageal Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of "Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate" and its derivatives in the context of esophageal cancer. The following sections detail the underlying signaling pathways, quantitative data from related quinoline compounds, and detailed experimental protocols to guide further research and development.

Background and Rationale

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Several quinoline-based drugs have been approved for clinical use in treating various cancers.[2] In the realm of esophageal cancer, a particularly aggressive malignancy with limited therapeutic options, novel quinoline derivatives are being investigated for their potential to inhibit tumor growth and progression.[3][4][5] While specific research on "this compound" derivatives in esophageal cancer is still emerging, studies on structurally related quinoline compounds provide a strong rationale for their investigation. These studies suggest that quinoline derivatives can modulate key signaling pathways implicated in esophageal tumorigenesis.

Potential Signaling Pathways in Esophageal Cancer

Based on studies of similar quinoline derivatives, "this compound" compounds may exert their anti-cancer effects by targeting several critical signaling pathways in esophageal cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Gene_Transcription Gene Transcription (Proliferation, Angiogenesis) Receptor->Gene_Transcription Quinoline_Derivative This compound Derivative PPARδ PPARδ Quinoline_Derivative->PPARδ Inhibition Ccl5 CCL5 Quinoline_Derivative->Ccl5 Downregulation COX-2 COX-2 PPARδ->COX-2 Activation PGE2 PGE2 COX-2->PGE2 Production PGE2->Receptor Binding Ccl5->Gene_Transcription Suppression of Invasiveness

One potential mechanism involves the Peroxisome Proliferator-Activated Receptor Delta (PPARδ) pathway.[3][4] In some cancers, PPARδ is overexpressed and promotes tumor growth. Novel quinoline derivatives have been shown to act as antagonists of PPARδ, leading to the downregulation of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), which are key molecules in inflammation and tumorigenesis.[3][4]

Another relevant pathway involves the chemokine (C-C motif) ligand 5 (CCL5).[5] Certain quinoline derivatives have been found to suppress tumor invasiveness by downregulating the expression of CCL5, which is often upregulated in esophageal squamous cell carcinoma (ESCC) and enhances the invasive ability of cancer cells.[5]

Quantitative Data from Related Quinoline Derivatives

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of related novel quinoline derivatives in esophageal cancer models. This data provides a benchmark for evaluating new "this compound" derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of Quinoline Derivatives in Esophageal Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
83b1 KYSE-701.8 ± 0.2[3]
KYSE-1502.5 ± 0.3[3]
KYSE-4503.1 ± 0.4[3]
KYSE-5102.8 ± 0.1[3]
91b1 KYSE-704.2 ± 0.5[5]
KYSE-1505.1 ± 0.6[5]
KYSE-4506.3 ± 0.8[5]
KYSE-5105.9 ± 0.7[5]
Cisplatin KYSE-708.7 ± 1.1[3]
KYSE-1509.5 ± 1.2[3]
KYSE-45011.2 ± 1.5[3]
KYSE-51010.8 ± 1.3[3]

Table 2: In Vivo Anti-Tumor Efficacy of Quinoline Derivative 83b1 in a Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³) on Day 19Tumor Growth Inhibition (%)Reference
Vehicle Control -~1200-[3]
83b1 10 mg/kg/day~400~67%[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of "this compound" derivatives.

Experimental_Workflow Start Compound Synthesis and Characterization In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (MTS/MTT) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) In_Vitro->Apoptosis_Assay Western_Blot Western Blot Analysis In_Vitro->Western_Blot qRT_PCR qRT-PCR In_Vitro->qRT_PCR In_Vivo In Vivo Studies (Xenograft Model) Cell_Viability->In_Vivo Data_Analysis Data Analysis and Conclusion Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis In_Vivo->Data_Analysis

Objective: To determine the cytotoxic effects of the test compounds on esophageal cancer cell lines.

Materials:

  • Esophageal cancer cell lines (e.g., KYSE-70, KYSE-150, KYSE-450, KYSE-510)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test "this compound" derivatives (dissolved in DMSO)

  • MTS assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed esophageal cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Objective: To quantify the mRNA expression levels of target genes (e.g., COX-2, CCL5) in response to treatment with the test compounds.

Materials:

  • Treated and untreated esophageal cancer cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

  • SYBR Green PCR Master Mix

  • Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green Master Mix, gene-specific primers, and the synthesized cDNA.

  • The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Objective: To evaluate the anti-tumor efficacy of the test compounds in a preclinical animal model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Esophageal cancer cell line (e.g., KYSE-450)

  • Matrigel

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 5 x 10⁶ KYSE-450 cells mixed with Matrigel into the flank of each nude mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomly assign the mice to treatment and control groups (n=5-10 per group).

  • Administer the test compound (e.g., 10 mg/kg/day) or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily for a specified period (e.g., 19 days).

  • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Plot tumor growth curves and calculate the percentage of tumor growth inhibition.

Logical_Relationship Compound This compound Derivative Target_Engagement Target Engagement (e.g., PPARδ, Ccl5) Compound->Target_Engagement Cellular_Effects Cellular Effects (↓ Proliferation, ↑ Apoptosis, ↓ Invasion) Target_Engagement->Cellular_Effects In_Vivo_Efficacy In Vivo Efficacy (↓ Tumor Growth) Cellular_Effects->In_Vivo_Efficacy Therapeutic_Potential Therapeutic Potential for Esophageal Cancer In_Vivo_Efficacy->Therapeutic_Potential

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel therapeutics for esophageal cancer. The protocols and data presented here, derived from studies on analogous quinoline derivatives, provide a solid framework for the preclinical evaluation of these new compounds. Future research should focus on synthesizing a library of derivatives, evaluating their structure-activity relationships, and elucidating their precise mechanisms of action in esophageal cancer models. Further investigation into their effects on other relevant signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are known to be targeted by other quinoline derivatives, is also warranted.[2] These efforts will be crucial in advancing the most promising candidates toward clinical development.

References

Application Notes and Protocols for the Synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and antimicrobial properties.[1][2] These compounds have garnered significant interest in drug discovery due to their synthetic tractability and the potential for diverse functionalization, allowing for the fine-tuning of their pharmacological profiles. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this important class of molecules.

Applications in Drug Development

Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxamide have shown promising therapeutic potential, particularly in oncology. Several studies have reported their efficacy against various cancer cell lines, including those of esophageal, breast, and colon cancer.[2][3] The primary mechanisms of action appear to involve the modulation of fundamental cellular processes such as autophagy and cell cycle progression.[2]

Experimental Protocols

The synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives is typically achieved through a two-step process: the synthesis of the key intermediate, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, followed by the coupling of this acid with a desired amine to form the final carboxamide product.

Protocol 1: Synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid

This protocol outlines the synthesis of the carboxylic acid intermediate from isatin and malonic acid.

Materials:

  • Isatin

  • Malonic acid

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Water-ice mixture

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a solution of isatin (1.0 eq) and malonic acid (1.0 eq) in glacial acetic acid, add anhydrous sodium acetate (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After reflux, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a water-ice mixture to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from water to afford colorless crystals of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

  • Dry the product under vacuum. The expected yield is approximately 90%.

Protocol 2: General Procedure for the Synthesis of N-substituted-2-oxo-1,2-dihydroquinoline-4-carboxamides via Amide Coupling

This protocol describes a general method for the amide coupling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with various primary and secondary amines using HATU as the coupling agent.

Materials:

  • 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq)

  • Substituted amine (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask

  • Stirring apparatus

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-oxo-1,2-dihydroquinoline-4-carboxamide.

Data Presentation

The following tables summarize the biological activity of representative 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives against various cancer cell lines.

Table 1: Anticancer Activity of 2-oxo-1,2-dihydroquinoline-4-carboxamide Analogs [2]

Compound IDR-group on CarboxamideCancer Cell LineIC₅₀ (µM)
1a PhenylKYSE-410 (Esophageal)>50
1b 4-ChlorophenylKYSE-410 (Esophageal)12.5
1c 3,4-DichlorophenylKYSE-410 (Esophageal)8.7
2a BenzylKYSE-70 (Esophageal)>50
2b 4-ChlorobenzylKYSE-70 (Esophageal)10.2
3a NaphthylKYSE-410 (Esophageal)5.3

Table 2: Growth Inhibition of N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carboxamides at 10 µM [4]

Compound IDAryl GroupCancer Cell Line PanelMean % Growth Inhibition
5a PhenylRenal Cancer (TK-10)82.90
5j 4-NitrophenylLeukemia (CCRF-CEM)58.61
5c 4-ChlorophenylRenal Cancer (UO-31)17.96
5f 4-BromophenylRenal Cancer (UO-31)23.13

Signaling Pathways and Mechanisms of Action

The anticancer effects of 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives are often attributed to their ability to induce autophagy and cause cell cycle arrest at the G2/M phase.

Autophagy Modulation

Several derivatives have been shown to modulate autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death.[2] In the context of cancer, the sustained induction of autophagy can be cytotoxic. Evidence suggests that these compounds lead to the accumulation of autophagic markers such as LC3-II and p62, indicating a disruption in the autophagic flux.[2] This is potentially initiated through the modulation of the Beclin-1 complex, a key regulator of autophagy.

autophagy_pathway Compound 2-Oxo-1,2-dihydroquinoline -4-carboxamide Derivative Beclin1_Complex Beclin-1 Complex (Beclin-1, Vps34, Vps15) Compound->Beclin1_Complex Modulates Autophagic_Flux_Block Autophagic Flux Blockade Compound->Autophagic_Flux_Block PI3P PI3P Production Beclin1_Complex->PI3P Induces Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation LC3_Conversion LC3-I to LC3-II Conversion Autophagosome_Formation->LC3_Conversion Cell_Death Autophagic Cell Death LC3_Conversion->Cell_Death p62 p62/SQSTM1 Accumulation Autophagic_Flux_Block->p62 Autophagic_Flux_Block->Cell_Death

Autophagy induction by 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives.
G2/M Cell Cycle Arrest

Certain derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis and ultimately leading to apoptosis.[5] This arrest is often mediated by the inhibition of key cell cycle regulators, particularly the Cyclin B1/CDK1 complex, which is crucial for the G2 to M transition.

cell_cycle_arrest G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Progression Arrest G2/M Arrest CyclinB_CDK1 Cyclin B1 / CDK1 Complex Activation Activation CyclinB_CDK1->Activation Activation->M_Phase Compound 2-Oxo-1,2-dihydroquinoline -4-carboxamide Derivative Inhibition Inhibition Compound->Inhibition Inhibition->CyclinB_CDK1 Inhibition->Arrest

G2/M cell cycle arrest induced by 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives.
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives.

experimental_workflow Synthesis_Acid Synthesis of 2-oxo-1,2- dihydroquinoline-4-carboxylic acid Amide_Coupling Amide Coupling with Diverse Amines Synthesis_Acid->Amide_Coupling Purification Purification and Characterization (NMR, MS) Amide_Coupling->Purification Biological_Screening Biological Screening (e.g., MTT Assay) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Biological_Screening->Mechanism_Studies Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Mechanism_Studies->Lead_Optimization

General workflow for the synthesis and evaluation of derivatives.

Conclusion

The 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic protocols provided herein offer a robust foundation for the generation of libraries of these compounds. The accompanying biological data and mechanistic insights highlight their potential as anticancer agents and provide a starting point for further drug discovery and development efforts.

References

Application Notes and Protocols: "Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate" in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific antiviral activity data for "Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate." The following application notes and protocols are based on structurally related quinoline and quinolone derivatives that have been evaluated for antiviral properties. This information is intended to provide a framework for researchers interested in exploring the potential of "this compound" as an antiviral agent.

Introduction to Quinolines in Antiviral Research

The quinoline scaffold is a prominent heterocyclic motif found in a variety of biologically active compounds, including a number of approved drugs.[1] Derivatives of quinoline and its oxidized form, quinolone, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antimalarial, anticancer, and antiviral properties.[1][2] In the context of virology, quinoline-based compounds have been investigated for their potential to inhibit a range of viruses, including Human Immunodeficiency Virus (HIV), influenza viruses, Dengue virus, and coronaviruses.[1][2] The proposed mechanisms of antiviral action for some quinoline derivatives include the inhibition of viral entry into host cells, interference with viral replication by targeting viral enzymes, and modulation of the host immune response.[1][3]

Quantitative Antiviral Data of Structurally Related Compounds

While no specific data exists for the title compound, the following table summarizes the antiviral activity of various quinoline and quinolinone derivatives against different viruses. This data can serve as a benchmark for future studies on "this compound."

Compound/Derivative ClassVirusAssayIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
3-Aryl-quinolin-2-one DerivativesInfluenza A (H3N2)Plaque Reduction Assay2.14>100>46.7[2]
3-Aryl-quinolin-2-one DerivativesInfluenza A (H1N1)Plaque Reduction Assay4.88>100>20.5[2]
Aryl-piperazinyl-6-amino-quinolonesHIV-1HIV-1 Replication AssayNot specifiedNot specifiedImproved selectivity[3]
Quinolone DerivativesVaccinia VirusNot specifiedEffectiveNot specifiedNot specified[3]
Quinolone DerivativesPapovavirusesNot specifiedEffectiveNot specifiedNot specified[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of related quinoline derivatives. These protocols can be adapted for the evaluation of "this compound."

3.1. Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid Derivatives

A general method for the synthesis of the core scaffold involves the condensation of an appropriate aniline with a malonic acid derivative. For the synthesis of the title compound, a potential route could be the reaction of 2-aminobenzaldehyde with dimethyl malonate.

  • Protocol for a Related Synthesis (3-Aryl-quinolin-2-one): A copper-catalyzed reaction cascade was utilized to synthesize 3-aryl-quinolin-2-one derivatives.[2] This method offers an efficient route to this class of compounds. Researchers should refer to the specific publication for detailed reaction conditions and characterization data.[2]

3.2. In Vitro Antiviral Assays

3.2.1. Plaque Reduction Assay (for Influenza A Virus)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Infection: Confluent monolayers of MDCK cells in 6-well plates are washed with phosphate-buffered saline (PBS) and infected with the influenza A virus at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with DMEM containing 0.8% agarose, 2 µg/mL TPCK-trypsin, and serial dilutions of the test compound.

  • Incubation and Staining: The plates are incubated for 48-72 hours at 37°C. After incubation, the cells are fixed with 4% paraformaldehyde and stained with 0.5% crystal violet to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted, and the IC50 value is calculated as the compound concentration that reduces the plaque number by 50% compared to the untreated virus control.

3.3. Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.

  • Cell Seeding: MDCK cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound, and the cells are incubated for another 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Potential Mechanisms of Action and Signaling Pathways

The antiviral mechanisms of quinoline derivatives are diverse. For HIV, some derivatives are known to interfere with the Tat-TAR interaction, which is crucial for viral transcription.[3] For other viruses, the mechanism may involve blocking viral entry or inhibiting key viral enzymes.[1]

4.1. Visualizations

Diagram 1: General Antiviral Drug Discovery Workflow

G cluster_0 Compound Synthesis & Screening cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization & Preclinical Compound This compound Synthesis & Analogs HTS High-Throughput Screening (e.g., Cell-based assays) Compound->HTS Hit_ID Hit Identification HTS->Hit_ID Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) Hit_ID->Antiviral_Assay Hit_ID->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Hit_ID->Cytotoxicity_Assay Hit_ID->Cytotoxicity_Assay SAR Structure-Activity Relationship (SAR) Antiviral_Assay->SAR Antiviral_Assay->SAR Cytotoxicity_Assay->SAR Cytotoxicity_Assay->SAR MOA Mechanism of Action (e.g., Enzyme inhibition, Entry assay) SAR->MOA SAR->MOA Pathway Signaling Pathway Analysis MOA->Pathway MOA->Pathway Lead_Opt Lead Optimization Pathway->Lead_Opt Pathway->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Lead_Opt->In_Vivo Lead_Opt->In_Vivo

Caption: Workflow for antiviral drug discovery and development.

Diagram 2: Potential Viral Targets for Quinolone Derivatives

G cluster_0 Host Cell cluster_1 Virus Lifecycle cluster_2 Potential Inhibition by Quinolone Derivatives Host_Receptor Host Cell Receptor Endosome Endosome Nucleus Nucleus Ribosome Ribosome Virus Virus Particle Attachment Attachment & Entry Virus->Attachment Attachment->Host_Receptor Uncoating Uncoating Attachment->Uncoating Uncoating->Endosome Replication Replication & Transcription Uncoating->Replication Replication->Nucleus Translation Translation Replication->Translation Translation->Ribosome Assembly Assembly & Release Translation->Assembly Assembly->Virus Inhibit_Entry Inhibit Entry Inhibit_Entry->Attachment Inhibit_Replication Inhibit Replication Inhibit_Replication->Replication Inhibit_Transcription Inhibit Transcription Inhibit_Transcription->Replication

Caption: Potential stages of the viral lifecycle inhibited by quinolone derivatives.

References

Application Notes and Protocols: Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate Derivatives as Hepatitis B Virus (HBV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives as inhibitors of the Hepatitis B Virus (HBV). The information is based on available research, including data on closely related analogs, and offers generalized protocols for the evaluation of these compounds.

Introduction

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies can suppress viral replication but rarely lead to a complete cure, highlighting the urgent need for novel inhibitors that target different aspects of the HBV life cycle. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have emerged as a promising class of compounds with potential anti-HBV activity. Research into closely related analogs, such as methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivatives, has demonstrated significant inhibition of HBV replication in in-vitro studies.[1][2] Molecular docking simulations further suggest that these compounds may act as capsid assembly modulators, a key target in HBV drug development.[1][2]

Data Presentation: Anti-HBV Activity

Quantitative data for the specific class of this compound derivatives is not extensively available in the public domain. However, studies on structurally similar compounds, specifically methylated derivatives of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, have shown promising results. The following table summarizes the reported qualitative anti-HBV activity.

Compound ClassCompound/DerivativeAssay SystemFindingReference
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate DerivativesMethyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and its methylated analogsIn vitro cell-based assayHigh inhibition of HBV replication[1][2]

Note: The study did not provide specific EC50 (half-maximal effective concentration) or CC50 (half-maximal cytotoxic concentration) values, but reported significant inhibition at a concentration of 10 µM.[1][2] Further quantitative structure-activity relationship (SAR) studies are required to determine the precise potency and therapeutic index of these derivatives.

Experimental Protocols

The following are generalized protocols for assessing the anti-HBV activity and cytotoxicity of novel compounds. These are standard methods and should be adapted based on specific laboratory conditions and the nature of the test compounds.

Protocol 1: In Vitro Anti-HBV Replication Assay (HepG2.2.15 Cell Line)

This protocol describes a common method for evaluating the efficacy of compounds in inhibiting HBV replication using the HepG2.2.15 cell line, which stably expresses HBV.[3]

Materials:

  • HepG2.2.15 cells[3]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Test compounds (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Reagents for DNA extraction

  • Reagents for quantitative PCR (qPCR)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 104 cells/well in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Replace the existing medium with the medium containing the test compounds. Include a positive control (e.g., Lamivudine) and a vehicle control (DMSO).

  • Incubation with Compounds: Incubate the cells for 6 days, replacing the medium with freshly prepared compound-containing medium every 2 days.

  • Harvesting Supernatant: After 6 days, collect the cell culture supernatant for the analysis of extracellular HBV DNA.

  • DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis: Quantify the amount of HBV DNA in the extracted samples using qPCR with primers and probes specific for the HBV genome.

  • Data Analysis: Determine the EC50 value by plotting the percentage of HBV DNA inhibition against the compound concentration.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of the test compounds.[4][5][6][7]

Materials:

  • HepG2.2.15 cells (or another relevant cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for the same duration as the anti-HBV assay (e.g., 6 days), including a vehicle control.

  • MTT Addition: After the incubation period, remove the compound-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizations

Proposed Mechanism of Action

Molecular docking studies suggest that this compound derivatives may function as HBV capsid assembly modulators.[1][2] These compounds are hypothesized to bind to the HBV core protein dimers, interfering with the normal process of nucleocapsid formation. This disruption can lead to the formation of aberrant, non-infectious capsids or prevent capsid formation altogether, thereby halting a critical step in the viral replication cycle.[8][9][10][11][12]

G cluster_0 HBV Replication Cycle cluster_1 Inhibitor Action CoreProtein HBV Core Protein (Cp Dimer) Nucleocapsid Correct Nucleocapsid Assembly CoreProtein->Nucleocapsid Self-Assembly AberrantCapsid Aberrant Capsid Formation CoreProtein->AberrantCapsid Misdirects Assembly pgRNA pgRNA-Pol Complex pgRNA->Nucleocapsid Encapsidation Replication Viral Replication (DNA Synthesis) Nucleocapsid->Replication Inhibitor Quinoline Derivative (HBV Inhibitor) Inhibitor->CoreProtein Binds to Inhibition Inhibition of Replication AberrantCapsid->Inhibition

Caption: Proposed mechanism of action of quinoline derivatives as HBV capsid assembly modulators.

Experimental Workflow for Screening HBV Inhibitors

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel anti-HBV compounds.

G Start Compound Synthesis (Quinoline Derivatives) PrimaryScreening Primary Anti-HBV Screening (e.g., HepG2.2.15 Assay) Start->PrimaryScreening Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity HitIdentification Hit Identification (Active & Non-toxic Compounds) PrimaryScreening->HitIdentification Cytotoxicity->HitIdentification DoseResponse Dose-Response Studies (EC50 & CC50 Determination) HitIdentification->DoseResponse Active Hits Mechanism Mechanism of Action Studies (e.g., Capsid Assembly Assay) DoseResponse->Mechanism LeadOptimization Lead Optimization (SAR Studies) Mechanism->LeadOptimization

Caption: General workflow for screening this compound derivatives as potential HBV inhibitors.

References

Application Notes and Protocols: Harnessing Click Chemistry with Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quinoline derivatives in click chemistry, a powerful tool for molecular synthesis and modification. The following sections detail applications in drug discovery and bioimaging, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in a research setting.

Introduction to Quinoline Derivatives in Click Chemistry

Quinoline, a heterocyclic aromatic compound, and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The fusion of a benzene ring with a pyridine ring gives the quinoline core unique electronic and structural features.[5] When combined with the efficiency and versatility of click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), quinoline derivatives can be readily functionalized to create novel molecular entities with enhanced or targeted biological activities.[6]

The CuAAC reaction is a prime example of click chemistry, enabling the formation of a stable 1,2,3-triazole ring by covalently linking a terminal alkyne and an azide.[6][7] This reaction is highly efficient, regioselective, and biocompatible, making it ideal for applications in drug discovery, bioconjugation, and the development of fluorescent probes for bioimaging.[7][8]

Application 1: Synthesis of Biologically Active Quinoline-Triazole Hybrids for Drug Discovery

The triazole moiety formed through click chemistry can act as a pharmacophore or a linker to connect the quinoline scaffold with other biologically active molecules, leading to hybrid compounds with potent and selective activities.[9]

Quantitative Data: Anticancer and Anti-HIV Activity of Quinoline-Triazole Hybrids

The following tables summarize the in vitro biological activities of various quinoline-triazole derivatives against cancer cell lines and HIV-1.

Table 1: In Vitro Anticancer Activity of Quinoline-Based 1,2,3-Triazole Compounds [10]

CompoundTarget Cell LineIC50 (µM)
5a MCF-7 (Breast Cancer)9.25 ± 0.22
A-549 (Lung Cancer)9.56 ± 0.19
HepG2 (Liver Cancer)10.56 ± 0.19
5d MCF-7 (Breast Cancer)10.42 ± 0.25
A-549 (Lung Cancer)12.97 ± 0.22
HepG2 (Liver Cancer)13.05 ± 0.45
5h MCF-7 (Breast Cancer)10.47 ± 0.41
HeLa (Cervical Cancer)11.87 ± 0.45
6 MCF-7 (Breast Cancer)9.01 ± 0.38
HeLa (Cervical Cancer)9.82 ± 0.41

Table 2: In Vitro Anti-HIV-1 Activity of Quinoline-1,2,3-Triazole-Aniline Hybrids [11]

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
11g 0.3883441411367.49
11h 0.0103225.522472.87
11i 0.1670.009010.05
AZT (control) 0.09091122.5812349.59
Experimental Protocols

Protocol 1: Synthesis of an O-Alkynylquinoline Derivative (Precursor for Click Chemistry) [12]

This protocol describes the synthesis of an alkyne-functionalized quinoline, which can then be used in a subsequent click reaction.

Materials:

  • Substituted 2-(trifluoromethyl)quinolin-4-ol

  • Propargyl bromide

  • Potassium carbonate (K2CO3)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane)

Procedure:

  • To a solution of the substituted 2-(trifluoromethyl)quinolin-4-ol in acetone, add potassium carbonate.

  • Add propargyl bromide to the mixture.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure O-alkynylquinoline derivative.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an O-Alkynylquinoline [12]

This protocol details the click reaction between the synthesized O-alkynylquinoline and an aryl azide.

Materials:

  • O-Alkynylquinoline derivative (from Protocol 1)

  • Aryl azide

  • Copper(II) acetate (Cu(OAc)2)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel and/or Alumina for column chromatography

  • Dichloromethane

Procedure:

  • Dissolve the O-alkynylquinoline derivative and the corresponding aryl azide in methanol in a round-bottom flask.

  • Add copper(II) acetate to the solution.

  • Stir the reaction mixture at 60 °C for 3.5 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel and/or alumina using dichloromethane as the eluent to yield the desired quinoline-1,2,3-triazole hybrid.

Logical Workflow for Synthesis of Quinoline-Triazole Hybrids```dot

G

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell migration, invasion, and angiogenesis. Aberrant c-Met signaling is a hallmark of many cancers. Certain quinoline derivatives have been designed as c-Met inhibitors. [2]

G cluster_pathway c-Met Signaling Pathway Inhibition hgf HGF cmet c-Met Receptor hgf->cmet binds to downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) cmet->downstream activates cellular_response Cell Migration, Invasion, Angiogenesis downstream->cellular_response quinoline Quinoline Derivative quinoline->cmet inhibits

Caption: Inhibition of the c-Met signaling pathway.

Conclusion

The amalgamation of the quinoline scaffold with click chemistry has opened up new avenues for the development of novel therapeutics and bioimaging agents. The modularity and efficiency of the CuAAC reaction allow for the rapid synthesis and screening of libraries of quinoline-triazole hybrids, accelerating the drug discovery process. Furthermore, the inherent fluorescent properties of certain quinoline derivatives, combined with the ability to attach them to biomolecules via click chemistry, provide powerful tools for visualizing and understanding complex biological processes. The protocols and data presented herein serve as a valuable resource for researchers seeking to explore the vast potential of quinoline-based click chemistry in their respective fields.

References

Application Notes and Protocols: Alkylation Reactions of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the N- and O-alkylation of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The regioselectivity of alkylation (N- versus O-alkylation) is a critical aspect in the derivatization of 2-quinolone scaffolds and can be influenced by factors such as the substrate, alkylating agent, solvent, and base used.

Introduction to Alkylation of 2-Quinolones

The 2-quinolone nucleus is a prevalent scaffold in medicinal chemistry. Alkylation of the nitrogen (N-1) or oxygen (O-2) atom of the quinolone ring allows for the introduction of diverse functional groups, leading to the generation of compound libraries with a wide range of pharmacological activities. While N-alkylation is a common modification, O-alkylation provides access to a distinct chemical space. The ambident nucleophilic nature of the 2-quinolone system often leads to a mixture of N- and O-alkylated products. However, careful selection of reaction conditions can favor one isomer over the other.

N-Alkylation Protocol

This protocol describes the N-alkylation of this compound with propargyl bromide under phase-transfer catalysis conditions.

Reaction Scheme:

N_Alkylation reactant This compound reagents Propargyl bromide, K2CO3, TBAB, DMF product Methyl 1-(prop-2-yn-1-yl)-2-oxo-1,2-dihydroquinoline-4-carboxylate reagents->product RT, 6h

Caption: N-alkylation of this compound.

Experimental Protocol:

A solution of this compound (4 mmol) is prepared in 12 mL of dimethylformamide (DMF). To this solution, propargyl bromide (10 mmol), potassium carbonate (K₂CO₃, 20 mmol), and tetra-n-butylammonium bromide (TBAB, 0.5 mmol) are added. The resulting reaction mixture is stirred at room temperature for 6 hours.[1]

Data Summary:

ReactantAlkylating AgentBaseCatalystSolventTime (h)TemperatureProductYield
This compoundPropargyl bromideK₂CO₃TBABDMF6Room Temp.Methyl 1-(prop-2-yn-1-yl)-2-oxo-1,2-dihydroquinoline-4-carboxylateGood[1]

O-Alkylation Protocol

This protocol details the O-alkylation of this compound with 4-(bromomethyl)benzonitrile, also under phase-transfer catalysis conditions.

Reaction Scheme:

O_Alkylation reactant This compound reagents 4-(bromomethyl)benzonitrile, K2CO3, TBAB, DMF product Methyl 2-((4-cyanobenzyl)oxy)quinoline-4-carboxylate reagents->product RT, 12h

Caption: O-alkylation of this compound.

Experimental Protocol:

To a solution of this compound (0.60 g, 2.20 mmol) in 15 ml of dimethylformamide (DMF), 4-(bromomethyl)benzonitrile (0.21 ml, 2.41 mmol), K₂CO₃ (0.85 g, 6.10 mmol), and tetra-n-butylammonium bromide (TBAB; 0.05 g, 0.18 mmol) are added. The reaction mixture is then agitated at ambient temperature for a period of 12 hours.

Data Summary:

ReactantAlkylating AgentBaseCatalystSolventTime (h)TemperatureProduct
This compound4-(bromomethyl)benzonitrileK₂CO₃TBABDMF12Room Temp.Methyl 2-((4-cyanobenzyl)oxy)quinoline-4-carboxylate

Alkylation of 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid

The alkylation of the parent carboxylic acid can also be a viable route to obtaining N- and O-alkylated quinolones, which can subsequently be esterified. It has been reported that the alkylation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with ethyl 2-bromoacetate can lead to a mixture of N- and O-alkylated products. The regioselectivity of this reaction is influenced by the reaction conditions.

General Workflow for Alkylation and Analysis:

Alkylation_Workflow start 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid alkylation Alkylation (e.g., Ethyl 2-bromoacetate, Base, Solvent) start->alkylation mixture Mixture of N- and O-alkylated products alkylation->mixture separation Chromatographic Separation mixture->separation n_product N-alkylated product separation->n_product o_product O-alkylated product separation->o_product characterization Spectroscopic Characterization (NMR, MS) n_product->characterization o_product->characterization

Caption: General workflow for the alkylation and analysis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

While specific yields for the N- and O-alkylated products from the carboxylic acid were not detailed in the available literature, it is a common observation that such reactions often produce mixtures that necessitate careful chromatographic separation for the isolation of pure isomers.

Discussion on Regioselectivity

The outcome of the alkylation of 2-quinolones is a delicate balance of several factors. Generally, polar aprotic solvents like DMF tend to favor N-alkylation. The use of phase-transfer catalysts like TBAB can influence the reaction by facilitating the transfer of the quinolone anion to the organic phase. The nature of the counter-ion (e.g., potassium) and the hardness/softness of the electrophile (alkylating agent) also play a significant role in determining the N/O selectivity. For instance, harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles may prefer the softer nitrogen atom. However, steric effects can also be a determining factor.

Conclusion

The protocols and data presented here offer a starting point for the selective N- and O-alkylation of this compound. Researchers and drug development professionals can utilize these methods to synthesize a variety of quinolone derivatives for further investigation. It is recommended to perform small-scale optimization experiments to achieve the desired regioselectivity and yield for specific substrate and alkylating agent combinations. Further studies are warranted to fully elucidate the factors governing the regioselectivity of alkylation in this important class of heterocyclic compounds.

References

Application Notes and Protocols: "Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate" as a Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate" core structure represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid, bicyclic system provides a solid foundation for the strategic placement of various functional groups to interact with the ATP-binding site of diverse protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1][2] This document provides an overview of the application of this scaffold in targeting several key kinases, along with detailed protocols for synthesis and biological evaluation.

The versatility of the quinoline scaffold allows for its derivatives to be developed as inhibitors for a range of kinases, including c-Met, epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinase 2 (CDK2).[1][2][3] Modifications at various positions of the quinoline ring system enable the fine-tuning of potency and selectivity against these targets.

Kinase Inhibition Profile

Derivatives of the 2-oxo-1,2-dihydroquinoline-4-carboxylate scaffold have demonstrated inhibitory activity against several important cancer-related kinases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for representative compounds, showcasing the potential of this chemical class.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Quinoline Derivative 1 c-Met0.59Foretinib2.53
Quinoline Derivative 2 c-Met4.9Cabozantinib1.3 - 5.4
Quinazoline Derivative 1 EGFR5.9Vandetanib19.76
Quinazoline Derivative 2 VEGFR-236.78Vandetanib33.26
2-Arylaminopurine 73 CDK244NU61025.0
2-Sulfanylquinazolin-4(3H)-one 5d VEGFR2(Comparable to positive control)Sorafenib(Potent Inhibition)
2-Sulfanylquinazolin-4(3H)-one 5d EGFR(Comparable to positive control)Gefitinib(Potent Inhibition)
2-Sulfanylquinazolin-4(3H)-one 5d HER2(Comparable to positive control)Lapatinib(Potent Inhibition)
2-Sulfanylquinazolin-4(3H)-one 5d CDK22097Roscovitine320

Note: The table includes data for closely related quinoline and quinazoline derivatives to illustrate the broader potential of the heterocyclic core. Direct IC50 values for "this compound" itself are not widely reported as it serves as a foundational scaffold for further derivatization.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in the development of these inhibitors, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->RTK Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Starting Materials (e.g., anilines, malonates) synthesis Synthesis of Methyl 2-oxo-1,2-dihydro- quinoline-4-carboxylate Scaffold start->synthesis derivatization Derivatization & Purification synthesis->derivatization biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) derivatization->biochemical_assay cell_based_assay Cell-Based Assay (e.g., MTT, Western Blot) biochemical_assay->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based_assay->sar_analysis sar_analysis->derivatization Lead Optimization

References

Application Notes and Protocols for Molecular Docking Studies of 2-Oxo-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of molecular docking for the study of 2-oxo-quinoline derivatives, a promising scaffold in medicinal chemistry. It includes quantitative data from recent studies, a generalized experimental protocol for performing molecular docking, and visual representations of workflows and relevant biological pathways.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules with potent biological activities.[1] The 2-oxo-quinoline (or carbostyril) core, in particular, is a privileged structure in drug discovery, forming the basis for a variety of therapeutic agents with anticancer, antibacterial, and antiviral properties.[1][2][3] Molecular docking is a powerful computational technique used extensively in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to its biological target (a protein or enzyme).[4][5] This in silico approach allows researchers to rationalize structure-activity relationships (SAR), prioritize compounds for synthesis, and propose mechanisms of action at a molecular level, thereby accelerating the drug development pipeline.[4][6]

Application Note 1: 2-Oxo-Quinoline Derivatives as Kinase Inhibitors

Kinase inhibitors are a crucial class of therapeutics, particularly in oncology, that function by blocking the action of protein kinases, enzymes that are often overactive in cancer cells.[6] Several studies have investigated 2-oxo-quinoline derivatives as potent inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key regulators of tumor angiogenesis and cell proliferation.[7][8][9]

Quantitative Docking Data

Molecular docking studies provide quantitative estimates of binding affinity, typically as a "docking score" or "binding energy" in kcal/mol. A more negative value indicates a stronger predicted interaction. The following tables summarize docking results for various 2-oxo-quinoline and related quinoline derivatives against key cancer-related protein targets.

Table 1: Docking Scores of Quinoline Derivatives Against Protein Kinase Targets

Compound ClassTarget ProteinPDB IDLead Compound/AnalogDocking Score (kcal/mol)Reference
Quinolin-4(1H)-oneVEGFR-2Not SpecifiedCompound Q2-14.65[9]
Quinolin-4(1H)-oneVEGFR-2Not SpecifiedCompound Q6-11.31[9]
2-oxo-quinoline α-aminophosphonatesNot SpecifiedNot SpecifiedCompound 5bNot Specified (Focus on apoptosis)[2]
Quinoline-dihydrazoneCDK2Not SpecifiedCompound 3bNot Specified (Focus on apoptosis)[10]
Quinoline-dihydrazoneCDK2Not SpecifiedCompound 3cNot Specified (Focus on apoptosis)[10]
Substituted QuinolineEGFRNot SpecifiedCompound 4fNot Specified (Focus on inhibition)[8]
Quinoline-isoxazoleBcl-26QGKCompound 8f-84.98 (ΔG_bind)[11]

Table 2: Docking Scores of Quinoline Derivatives Against Other Therapeutic Targets

Compound ClassTarget ProteinPDB IDLead Compound/AnalogBinding Energy (kcal/mol)Reference
2-oxo-quinoline carboxylic acidP-glycoprotein6C0VCompound 17-9.22[12]
2H-thiopyrano[2,3-b]quinolineCB1a2IGRCompounds 1-4Not Specified (Focus on affinity)[13]
Quinoline-amidrazonec-Abl kinase1IEPCompound 10dNot Specified (Focus on IC50)[3]
Quinoline-amidrazonec-Abl kinase1IEPCompound 10gNot Specified (Focus on IC50)[3]

Note: Direct comparison of scores between different studies and software should be done with caution due to variations in algorithms and scoring functions.

Relevant Signaling Pathway: VEGFR-2 in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that, upon binding its ligand (VEGF), initiates a signaling cascade promoting endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis).[9][14] In cancer, tumors exploit this process to secure a blood supply for growth and metastasis.[14] 2-Oxo-quinoline derivatives can inhibit this pathway by blocking the ATP-binding site of VEGFR-2, preventing its activation.[9]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K/Akt Pathway VEGFR2->PI3K ATP ATP ADP ADP P P PKC PKC PLCg->PKC Ras Ras/Raf/MEK/ERK Pathway PKC->Ras Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) Ras->Angiogenesis PI3K->Angiogenesis Inhibitor 2-Oxo-Quinoline Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: VEGFR-2 signaling pathway and the inhibitory action of 2-oxo-quinoline derivatives.

Protocols: A Generalized Workflow for Molecular Docking

This protocol outlines the fundamental steps for conducting a molecular docking study using common bioinformatics tools. Specific parameters may vary depending on the software used (e.g., AutoDock, Glide, GOLD).[4][15][16]

Workflow Diagram

The overall process can be visualized as a multi-step workflow, from data acquisition to final analysis.

Docking_Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB A. Obtain Protein Structure (e.g., from RCSB PDB) PDB_Prep C. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PDB_Prep LIG B. Obtain/Draw Ligand Structures (2-oxo-quinolines) LIG_Prep D. Prepare Ligands (Generate 3D coordinates, minimize energy, assign charges) LIG->LIG_Prep GRID E. Define Binding Site & Generate Grid Box PDB_Prep->GRID RUN F. Run Docking Simulation (e.g., Lamarckian Genetic Algorithm) LIG_Prep->RUN GRID->RUN RESULTS G. Analyze Docking Poses (Binding energy, RMSD) RUN->RESULTS VISUAL H. Visualize Interactions (Hydrogen bonds, hydrophobic contacts) RESULTS->VISUAL SAR I. Correlate with Experimental Data (Structure-Activity Relationship) VISUAL->SAR

Caption: A generalized workflow for a protein-ligand molecular docking study.

Detailed Methodologies

Step 1: Protein Preparation

  • Acquisition: Download the 3D crystal structure of the target protein from a database like the RCSB Protein Data Bank (PDB).[4] Choose a high-resolution structure, preferably co-crystallized with a known ligand.

  • Cleaning: Open the PDB file in a molecular visualization program (e.g., UCSF Chimera, PyMOL, Discovery Studio).[4][15] Remove all non-essential molecules, including water (unless a water molecule is known to be critical for binding), co-solvents, and any co-crystallized ligands.[16] If the protein is a multimer, retain only the chain(s) of interest.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign partial atomic charges using a force field (e.g., Kollman charges).[16]

  • File Format Conversion: Save the prepared protein structure in the required format for the docking software, such as PDBQT for AutoDock.[15]

Step 2: Ligand Preparation

  • Acquisition/Creation: The 2D structures of the 2-oxo-quinoline derivatives can be drawn using chemical drawing software (e.g., ChemDraw, ChemSketch) or downloaded from databases like PubChem.[4]

  • 3D Conversion and Energy Minimization: Convert the 2D structures into 3D models. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Charge and Torsion Angle Assignment: Define rotatable bonds and assign partial atomic charges.

  • File Format Conversion: Save the prepared ligands in the appropriate format (e.g., PDBQT).[15]

Step 3: Grid Generation and Docking Execution

  • Define the Binding Site: Identify the active site of the protein. If a co-crystallized ligand was present, the binding site is known. Otherwise, use literature information or binding site prediction tools.

  • Set Up the Grid Box: Define a 3D grid box that encompasses the entire binding site. The size of the box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search.[15]

  • Configure Docking Parameters: Set the parameters for the docking algorithm. For genetic algorithms, this includes population size, number of generations, and number of runs.[16][17]

  • Run the Simulation: Execute the docking software (e.g., AutoGrid followed by AutoDock).[17] The program will systematically sample different conformations (poses) of the ligand within the grid box and score them based on the calculated binding energy.[17]

Step 4: Analysis of Results

  • Examine Docking Scores: The primary output is a ranked list of ligand poses based on their predicted binding affinities (docking scores). The lowest energy pose is typically considered the most likely binding mode.[4]

  • Clustering and RMSD: The software often clusters similar poses together based on Root-Mean-Square Deviation (RMSD). A small RMSD for the top-ranked cluster suggests a well-defined and favorable binding mode.[16]

  • Visualize Interactions: Load the protein-ligand complex of the best-ranked pose into a visualization program.[15] Analyze the key intermolecular interactions, such as:

    • Hydrogen bonds: Identify donor-acceptor pairs and their distances.

    • Hydrophobic interactions: Observe contacts between non-polar regions of the ligand and protein.

    • Pi-stacking and electrostatic interactions.

  • SAR Correlation: Compare the docking results (binding energies and interactions) with experimental biological data (e.g., IC50 values) for the series of 2-oxo-quinoline derivatives. A good correlation validates the docking model and provides insights into the structural features required for high activity.[12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. The primary synthetic route addressed is the Gould-Jacobs reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and well-established method is the Gould-Jacobs reaction.[1][2][3][4] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with the 4-oxo form.[2] Subsequent esterification yields the desired product.

Q2: What are the critical parameters in the Gould-Jacobs reaction for this synthesis?

The critical parameters are the reaction temperature and duration of the cyclization step.[1][5] The cyclization is typically a high-temperature process, often requiring temperatures above 250°C.[4] Insufficient temperature or time can lead to incomplete reaction, while excessive heat or prolonged reaction times can cause degradation and the formation of byproducts.[1][5]

Q3: What are the expected major byproducts in this synthesis?

The primary byproducts in the Gould-Jacobs synthesis of quinolones are typically related to incomplete reaction or degradation. These can include:

  • Uncyclized Intermediate (Anilidomethylenemalonic ester): This is a common byproduct resulting from incomplete thermal cyclization.[1][5]

  • Decarboxylated Product: At excessively high temperatures, the final product can undergo decarboxylation.[1]

  • Tarry Materials: The high temperatures required for cyclization can lead to the formation of dark, tarry substances due to decomposition.[1][6]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product and any byproducts.[1][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Symptom Possible Cause Troubleshooting Steps
Low yield with significant starting material remaining. Incomplete initial condensation.- Ensure a slight excess of the malonic ester derivative is used.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Use fresh, high-quality reagents.[1]
Low yield with the presence of the uncyclized intermediate. Incomplete cyclization.- Gradually increase the reaction temperature for the cyclization step.[1]- Extend the reaction time at the current temperature, while monitoring for degradation.[1]- Consider using microwave heating for more efficient and rapid heating.[1][7]
Low yield with the formation of dark, tarry materials. Decomposition at high temperatures.- Optimize the temperature and reaction time to find a balance between cyclization and degradation.[1][5]- Use a high-boiling inert solvent (e.g., Dowtherm A) to ensure even heating and prevent localized overheating.[1]
Problem 2: Product is a Viscous Oil or Difficult to Crystallize
Symptom Possible Cause Troubleshooting Steps
The isolated product is an oil and does not solidify. Presence of impurities or residual high-boiling solvent.- Purify the crude product using column chromatography.- Ensure the high-boiling solvent used for cyclization is thoroughly removed under high vacuum.- Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[1]
Problem 3: Formation of Unexpected Byproducts
Symptom Possible Cause Troubleshooting Steps
Mass spectrometry indicates a product with a lower molecular weight than expected. Decarboxylation of the final product.- Carefully control the reaction temperature and time during cyclization.[1]- If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.[1]
NMR spectrum shows signals inconsistent with the desired product. Isomeric byproducts or degradation.- Isolate the byproduct using chromatography for detailed structural analysis by NMR and MS.- Re-evaluate the reaction conditions, particularly temperature and reaction time, to minimize side reactions.

Experimental Protocols

General Protocol for Gould-Jacobs Synthesis
  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.[1]

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen) for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[1]

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. The crude product can be purified by recrystallization or column chromatography.[1]

Analytical Methods for Byproduct Analysis
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for separating the target compound from potential byproducts. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point. UV detection at a wavelength where all components have significant absorbance should be used for quantification.[8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of byproducts by their mass-to-charge ratio. This is particularly useful for identifying unknown impurities.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated byproducts.[9][11][12][13]

Visualizations

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_byproducts Potential Byproducts cluster_final_product Final Product Aniline Aniline Intermediate Anilidomethylenemalonate (Uncyclized Intermediate) Aniline->Intermediate + Malonic Ester (100-130°C) MalonicEster Diethyl ethoxymethylenemalonate Product Methyl 4-hydroxyquinoline -3-carboxylate Intermediate->Product High Temperature (~250°C, Dowtherm A) Decarboxylated Decarboxylated Product Product->Decarboxylated Excessive Heat Tarry Tarry Materials Product->Tarry Prolonged Heating FinalProduct Methyl 2-oxo-1,2-dihydro- quinoline-4-carboxylate Product->FinalProduct Tautomerization

Caption: Gould-Jacobs reaction pathway for the synthesis of the target molecule and the formation of common byproducts.

Troubleshooting_Workflow cluster_issues cluster_solutions Start Low Yield or Impure Product Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze Decision Identify Major Issue Analyze->Decision UnreactedSM Unreacted Starting Material Decision->UnreactedSM Starting Material Dominant IncompleteCyclization Incomplete Cyclization Decision->IncompleteCyclization Intermediate Dominant Degradation Degradation Products (Tarry Materials) Decision->Degradation Byproducts Dominant OptimizeCondensation Optimize Condensation: - Increase time - Check reagent quality UnreactedSM->OptimizeCondensation OptimizeCyclization Optimize Cyclization: - Increase temperature/time - Use microwave heating IncompleteCyclization->OptimizeCyclization OptimizeTempTime Optimize Temperature/Time: - Lower temperature - Reduce reaction time Degradation->OptimizeTempTime end Improved Yield and Purity OptimizeCondensation->end OptimizeCyclization->end OptimizeTempTime->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The most frequently employed and effective purification techniques for this compound are recrystallization and silica gel column chromatography. For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be utilized.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A common and effective solvent system for recrystallization is a mixture of dichloromethane and hexane.[1] Ratios can be adjusted, but a 2:3 (v/v) mixture of dichloromethane to hexane has been successfully used.[1] Another reported solvent system for a similar compound is a mixture of DMF and methanol.

Q3: What is a suitable stationary and mobile phase for the column chromatography of this compound?

For column chromatography, silica gel is a standard stationary phase. The mobile phase is typically a mixture of a moderately polar solvent and a non-polar solvent. Systems such as dichloromethane/methanol have been used for related quinolone derivatives, with ratios varying from 25:1 to 50:1 depending on the specific impurities.[2][3]

Q4: What are the potential impurities I might encounter during the purification of this compound?

Potential impurities can include unreacted starting materials from the synthesis, such as 2-hydroxyquinoline-4-carboxylic acid and methanol (if synthesized via esterification), or by-products from subsequent reactions if the compound is used as an intermediate. For instance, in N-alkylation reactions, both N- and O-alkylation products can be formed.[4][5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The solvent may be too non-polar, or the solution is cooling too rapidly.Add a small amount of a more polar solvent to the hot solution to increase solubility. Allow the solution to cool more slowly, perhaps by placing the flask in a Dewar filled with warm water.
No crystals form upon cooling. The solution may be too dilute, or the chosen solvent system is not ideal for crystallization.Concentrate the solution by evaporating some of the solvent. If that fails, try a different solvent system. Adding a seed crystal of the pure compound can also induce crystallization.
Low recovery of the purified compound. The compound may be too soluble in the chosen solvent system, even at low temperatures.Adjust the solvent ratio to decrease solubility. Ensure the crystals are washed with a minimal amount of cold solvent during filtration.
The purified product is still impure. The impurity may have similar solubility properties to the desired compound in the chosen solvent system.A second recrystallization using a different solvent system may be necessary. Alternatively, consider using column chromatography for better separation.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities. The solvent system (mobile phase) may not have the optimal polarity.Adjust the polarity of the mobile phase. A common strategy is to start with a less polar solvent mixture and gradually increase the polarity (gradient elution). Thin Layer Chromatography (TLC) can be used to quickly screen for the best solvent system.
The compound is not eluting from the column. The mobile phase is not polar enough to move the compound through the silica gel.Gradually increase the polarity of the mobile phase. For example, if using a dichloromethane/methanol mixture, increase the percentage of methanol.
Cracking or channeling of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Broad or tailing peaks during elution. The compound may be interacting too strongly with the silica gel, or the column may be overloaded.Add a small amount of a polar modifier like triethylamine to the mobile phase if the compound is basic. Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot dichloromethane.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add hexane until the solution becomes slightly cloudy.

  • Clarification: Add a small amount of dichloromethane dropwise until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain slowly to form a packed bed. Ensure the silica bed does not run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen mobile phase (e.g., a dichloromethane/methanol mixture). The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Collection: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data Summary

Purification Method Solvent System Typical Yield Purity Reference
RecrystallizationDichloromethane/Hexane (2:3 v/v)>80%High (suitable for crystallization)[1]
RecrystallizationDMF/Methanol~81%High
Column ChromatographyDichloromethane/Methanol (e.g., 35:1)14-23% (for related compounds)High[3]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recryst_start Crude Product dissolve Dissolve in hot Dichloromethane recryst_start->dissolve add_hexane Add Hexane (Anti-solvent) dissolve->add_hexane cool Slow Cooling add_hexane->cool filter Filter Crystals cool->filter wash Wash with cold Hexane filter->wash dry Dry under Vacuum wash->dry recryst_end Pure Crystals dry->recryst_end

Caption: A typical workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow column_start Crude Product load Load onto Silica Column column_start->load elute Elute with DCM/MeOH load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate column_end Purified Product evaporate->column_end

Caption: A generalized workflow for purifying this compound using column chromatography.

troubleshooting_logic start Purification Attempt method Choose Method: Recrystallization or Column? start->method recryst Recrystallization method->recryst Recrystallization column Column Chromatography method->column Column recryst_issue Issue Encountered? recryst->recryst_issue column_issue Issue Encountered? column->column_issue recryst_issue->start No, Successful oiling_out Oiling Out recryst_issue->oiling_out Yes no_crystals No Crystals recryst_issue->no_crystals Yes low_yield_recryst Low Yield recryst_issue->low_yield_recryst Yes solution_oiling Adjust Solvent Ratio Slow Cooling oiling_out->solution_oiling solution_no_cryst Concentrate Solution Add Seed Crystal no_crystals->solution_no_cryst solution_low_yield_recryst Modify Solvent System low_yield_recryst->solution_low_yield_recryst column_issue->start No, Successful poor_sep Poor Separation column_issue->poor_sep Yes no_elution No Elution column_issue->no_elution Yes solution_poor_sep Optimize Mobile Phase (TLC Screening) poor_sep->solution_poor_sep solution_no_elute Increase Mobile Phase Polarity no_elution->solution_no_elute

Caption: A troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Recrystallization of 2-Oxo-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the recrystallization of 2-oxo-quinoline derivatives. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-oxo-quinoline derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have prepared a solution of my 2-oxo-quinoline derivative, but no crystals have formed after cooling. What could be the problem?

  • Answer: The absence of crystal formation is a common issue and can stem from several factors:

    • Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur.[1]

    • Too much solvent: This is the most frequent reason for crystallization failure.[2] Using the minimum amount of hot solvent is crucial.[3][4]

    • Inappropriate solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.[1]

    • Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.[1]

    • Lack of nucleation sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod just below the surface of the liquid to create microscopic imperfections that can serve as nucleation sites.[1]

      • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[1]

    • Increase Supersaturation:

      • Reduce Solvent Volume: If the compound is stable at higher temperatures, gently heat the solution to evaporate some of the solvent, then allow it to cool slowly.[1][2]

      • Cool further: Ensure the solution has been cooled sufficiently, for instance in an ice-water bath, to maximize precipitation.[4][5]

    • Change the Solvent System: If the compound remains too soluble, consider a different solvent or a two-solvent system where an "anti-solvent" is added to reduce solubility.[6]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: My 2-oxo-quinoline derivative is separating as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[5][6] This often happens when the solution is cooled too quickly or when the concentration of the solute is very high, causing the compound to come out of solution at a temperature above its melting point.[2][7]

    Troubleshooting Steps:

    • Reduce the Cooling Rate: Re-dissolve the oil by gently heating the solution. Allow the solution to cool to room temperature very slowly, for example, by placing the flask in a warm water bath that is allowed to cool overnight.[1][6]

    • Use a More Dilute Solution: Add more of the hot solvent to the solution before cooling to decrease the concentration.[6][8]

    • Modify the Solvent System:

      • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[1]

      • Consider using a different solvent or a mixture of solvents with a lower boiling point.[1][2]

Issue 3: The Recrystallization Yield is Very Low

  • Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?

  • Answer: A low yield can be due to several factors:

    • Using too much solvent: The most common cause, as a significant amount of the compound will remain dissolved in the mother liquor.[3][8]

    • Premature filtration: Filtering the crystals before crystallization is complete.[1]

    • High solubility at low temperatures: The chosen solvent may still dissolve a considerable amount of the compound even when cold.[1]

    • Loss during transfers: Physical loss of product during transfers between flasks and filtration apparatus.[3]

    Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[4]

    • Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[1]

    • Recover from Mother Liquor: If a significant amount of the compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[4]

    • Minimize Transfers: Handle the product carefully to minimize losses during transfers.

Issue 4: The Purity of the Product Does Not Improve

  • Question: After recrystallization, the purity of my 2-oxo-quinoline derivative has not significantly improved. What could be the reason?

  • Answer: If recrystallization is not improving purity, consider the following:

    • Inappropriate solvent: The impurities may have similar solubility to your compound in the chosen solvent.[6]

    • Crystallization is too rapid: Fast crystal growth can trap impurities within the crystal lattice.[8]

    • Co-crystallization: The impurity may be forming a co-crystal with your target compound.[6]

    Troubleshooting Steps:

    • Change the Solvent: Experiment with a different solvent or solvent system to better differentiate the solubilities of your compound and the impurities.[6]

    • Slow Down the Cooling Rate: Allow the solution to cool as slowly as possible to promote the formation of purer crystals.[1]

    • Consider an Alternative Purification Method: If recrystallization is ineffective, other techniques like column chromatography may be necessary.[2]

Quantitative Data on Recrystallization Solvents

The choice of solvent is critical for successful recrystallization. Below is a table summarizing solvents used for the recrystallization of various 2-oxo-quinoline derivatives as reported in the literature. This can serve as a starting point for your own experiments.

2-Oxo-Quinoline Derivative ClassRecrystallization Solvent(s)Reference
N-amino-4,7-dimethyl-6-nitro-1H-quinoline-2-oneEthanol or Toluene[9]
1-(5-biphenyl-4-yl-5H-oxazol-2-ylideneamino)-4,7-dimethyl-6-nitro-1H-quinolin-2-oneAcetone/Water[9]
1-(5-biphenyl-4-yl-5H-thiazol-2-ylideneamino)-4,7-dimethyl-6-nitro-1H-quinolin-2-oneEthanol/Water[9]
N-acetyl-N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-acetamideAcetone/Water[9]
N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-benzamideAcetone/Water[9]
4-(substituted-anilino)-7-chloroquinoline derivativesMethanol-Acetone mixture[10]
4-(substituted-anilino)-7-hydroxyquinoline derivativesMethanol-Ethanol mixture[10]
General Quinoline DerivativesEthanol[11]
General Quinoline Derivativesn-Hexane/Acetone[11]
General Quinoline Derivativesn-Hexane/THF[11]

Experimental Protocols

Here are detailed methodologies for single-solvent and two-solvent recrystallization, which can be adapted for your specific 2-oxo-quinoline derivative.

Protocol 1: Single-Solvent Recrystallization

This is the most common method and should be attempted first.[4][12]

  • Solvent Selection: Choose a solvent in which your 2-oxo-quinoline derivative is highly soluble at high temperatures and poorly soluble at low temperatures.[4]

  • Dissolution: Place the crude, solid 2-oxo-quinoline derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[4]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[13] Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a suitable single solvent cannot be found.[4][14]

  • Solvent Pair Selection: Choose a pair of miscible solvents. One solvent (the "good" solvent) should readily dissolve the 2-oxo-quinoline derivative at all temperatures, while the other (the "poor" or "anti-solvent") should not dissolve it well at any temperature.[14]

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.[14]

  • Re-dissolution: Add a few drops of the hot "good" an solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents for washing.[14]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflows and troubleshooting logic for the recrystallization of 2-oxo-quinoline derivatives.

Recrystallization_Workflow start Start with Crude 2-Oxo-Quinoline Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure 2-Oxo-Quinoline Derivative dry->end Troubleshooting_No_Crystals start Problem: No Crystals Form After Cooling check_concentration Is the solution concentrated enough? start->check_concentration induce_nucleation Induce Nucleation: - Scratch inner surface - Add a seed crystal check_concentration->induce_nucleation Yes evaporate Gently heat to evaporate some solvent check_concentration->evaporate No change_solvent Consider a new solvent or a two-solvent system induce_nucleation->change_solvent Still no crystals evaporate->start Re-cool Troubleshooting_Oiling_Out start Problem: Compound 'Oils Out' reheat Re-heat to re-dissolve the oil start->reheat slow_cool Cool solution very slowly (e.g., in a warm water bath) reheat->slow_cool Option 1 add_solvent Add more hot solvent to dilute the solution reheat->add_solvent Option 2 modify_solvent Modify the solvent system slow_cool->modify_solvent If oiling persists add_solvent->slow_cool Then

References

Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of quinoline synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

General Issues

Q1: My quinoline synthesis reaction is resulting in a low yield. What are the common contributing factors?

A1: Low yields are a frequent challenge in quinoline synthesis and can arise from several factors:

  • Suboptimal Temperature: Many quinoline syntheses require heating. However, excessively high temperatures can lead to the decomposition of reactants and products, while temperatures that are too low may result in an incomplete reaction.[1]

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical and often substrate-dependent. An unsuitable catalyst may fail to promote the desired reaction or may encourage the formation of side products.[2]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, anilines with strong electron-withdrawing groups can be less reactive.[3]

  • Presence of Water: In many acid-catalyzed syntheses, water produced during the reaction can inhibit the process. The use of anhydrous reagents and solvents is often recommended.

Q2: I am observing significant tar formation in my reaction mixture, making purification difficult. What causes this and how can I minimize it?

A2: Tar formation is a common issue, particularly in reactions conducted under harsh acidic and high-temperature conditions like the Skraup and Doebner-von Miller syntheses.[1][4] This is often due to the polymerization of reactants or intermediates.[5] To minimize tarring:

  • Use a Moderator: In the Skraup synthesis, adding a moderating agent like ferrous sulfate (FeSO₄) can help control the reaction's exothermicity and reduce charring.[1]

  • Optimize Temperature: Avoid excessively high temperatures and consider a stepwise heating approach to control exothermic reactions.[5]

  • Biphasic Solvent System: For the Doebner-von Miller reaction, using a biphasic solvent system can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its acid-catalyzed polymerization.[3][5]

  • Slow Addition of Reagents: A gradual addition of reactants can help maintain low concentrations of reactive intermediates, thus disfavoring polymerization.[5]

Method-Specific Issues

Q3: My Skraup synthesis is extremely vigorous and difficult to control. How can I manage the reaction's exothermicity?

A3: The Skraup synthesis is notoriously exothermic.[6][7] To control the reaction:

  • Add a Moderator: Ferrous sulfate is commonly used to make the reaction less violent.[6]

  • Controlled Reagent Addition: Ensure the slow and careful addition of concentrated sulfuric acid with efficient cooling.[6]

  • Efficient Stirring: Good mixing is crucial for heat dissipation and preventing localized hotspots.[6]

Q4: In my Friedländer synthesis with an unsymmetrical ketone, I'm getting a mixture of regioisomers. How can I improve the regioselectivity?

A4: Regioselectivity is a known challenge in the Friedländer synthesis when using unsymmetrical ketones.[8] Strategies to control the formation of a specific isomer include:

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer.[8]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of cyclization.[8]

  • Reaction Conditions: Careful optimization of the reaction temperature and solvent can influence the regiochemical outcome.[8]

Q5: My Conrad-Limpach-Knorr synthesis is producing a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline. How can I favor the formation of one over the other?

A5: The regioselectivity of the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature.

  • Lower Temperatures: At lower temperatures, the kinetic product, 4-hydroxyquinoline, is favored.[4]

  • Higher Temperatures: At higher temperatures, the thermodynamic product, 2-hydroxyquinoline, is the major product.[4]

Data Presentation

The following tables summarize quantitative data to aid in the optimization of reaction conditions.

Table 1: Effect of Catalyst on Friedländer Synthesis Yield

2-Aminoaryl KetoneCarbonyl CompoundCatalystConditionsYield (%)
2-AminobenzophenoneAcetonep-TsOHSolvent-free, 80°C, 30 min92
2-AminobenzophenoneAcetoneI₂Solvent-free, 80°C, 1.5 h94
2-Amino-5-chlorobenzophenoneEthyl acetoacetateYb(OTf)₃CH₃CN, reflux, 8 h95
2-AminoacetophenoneCyclohexanoneSnCl₂·2H₂OEthanol, reflux, 5 h85

Note: Yields are representative and can vary based on specific substrate and reaction scale.

Table 2: Optimization of Doebner-von Miller Reaction Conditions

Aniline Derivativeα,β-Unsaturated CarbonylCatalystSolventTemperature (°C)Yield (%)
AnilineCrotonaldehydeHClWater/Toluene (biphasic)Reflux75
AnilineCrotonaldehydeH₂SO₄EthanolReflux60
p-ToluidineMethyl vinyl ketoneZnCl₂Neat10068
m-ChloroanilineBenzalacetonep-TsOHXyleneReflux55

Note: This data is illustrative and highlights general trends.[5]

Experimental Protocols

Protocol 1: Friedländer Synthesis of 2-Methylquinoline

This protocol describes a classic acid-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Acetone (1.5 eq)

  • Ethanol

  • Potassium hydroxide (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde in ethanol.

  • Add acetone to the solution.

  • Add a catalytic amount of potassium hydroxide.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Skraup Synthesis of Quinoline

Warning: This reaction is highly exothermic and can become violent. It must be performed in a fume hood with appropriate safety precautions.

Materials:

  • Aniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (moderator)

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, cautiously add aniline, glycerol, and nitrobenzene.[9]

  • Slowly and with vigorous stirring and cooling, add concentrated sulfuric acid.[9]

  • Add a small amount of ferrous sulfate heptahydrate.[9]

  • Gently heat the mixture to initiate the reaction. Once the reaction starts, it will become vigorous. Be prepared to cool the flask in an ice bath if necessary.[1]

  • After the initial exotherm subsides, heat the mixture at reflux for 3-5 hours.[1][9]

  • Allow the mixture to cool and then carefully pour it into a large volume of water.[1]

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.[1]

  • Isolate the crude quinoline by steam distillation.[1]

  • Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.[1]

Protocol 3: Doebner-von Miller Synthesis of 2-Methylquinoline (Minimizing Tar Formation)

This protocol utilizes a biphasic system to reduce polymerization.[5]

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric acid

  • Crotonaldehyde (1.2 eq)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.[5]

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.[5]

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[5]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.[5]

  • Upon completion, cool the mixture to room temperature.[5]

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide.[5]

  • Extract the product with an organic solvent (e.g., dichloromethane).[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by distillation or column chromatography.[5]

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield Observed check_temp Review Reaction Temperature start->check_temp temp_issue Suboptimal Temperature? check_temp->temp_issue check_catalyst Evaluate Catalyst Choice/Amount catalyst_issue Catalyst Inefficiency? check_catalyst->catalyst_issue check_reactivity Assess Substrate Reactivity reactivity_issue Poor Substrate Reactivity? check_reactivity->reactivity_issue check_purity Verify Reagent Purity purity_issue Impure Reagents? check_purity->purity_issue temp_issue->check_catalyst No optimize_temp Optimize Temperature (e.g., stepwise heating) temp_issue->optimize_temp Yes catalyst_issue->check_reactivity No screen_catalysts Screen Different Catalysts (Acidic/Basic, Lewis/Brønsted) catalyst_issue->screen_catalysts Yes reactivity_issue->check_purity No modify_conditions Modify Conditions for Substrate (e.g., longer reaction time, different solvent) reactivity_issue->modify_conditions Yes purify_reagents Purify/Replace Reagents (e.g., distill aniline, use anhydrous solvents) purity_issue->purify_reagents Yes end Improved Yield purity_issue->end No, consult literature for alternative routes optimize_temp->end screen_catalysts->end modify_conditions->end purify_reagents->end

Caption: A troubleshooting decision tree for addressing low yields in quinoline synthesis.

Skraup_Synthesis_Workflow start Start: Skraup Synthesis reagents Combine Aniline, Glycerol, Nitrobenzene, and Ferrous Sulfate start->reagents add_acid Slowly Add Concentrated H₂SO₄ with Cooling and Stirring reagents->add_acid initiate_reaction Gently Heat to Initiate Reaction (Control Exotherm) add_acid->initiate_reaction reflux Reflux for 3-5 Hours initiate_reaction->reflux workup Cool and Quench in Water reflux->workup basify Make Alkaline with NaOH workup->basify steam_distill Steam Distill to Isolate Crude Product basify->steam_distill purify Dry and Purify by Vacuum Distillation steam_distill->purify end Final Product: Quinoline purify->end

Caption: Experimental workflow for the Skraup synthesis of quinoline.

Caption: Mechanistic pathways of the Friedländer quinoline synthesis.

References

Navigating the Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a critical process, often presenting challenges in achieving optimal yields and purity. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common issues encountered during its synthesis.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Inappropriate solvent for cyclization- Harsh reaction temperatures leading to side reactions- Suboptimal reaction time- Inefficient purification- Utilize a high-boiling inert solvent such as mineral oil or 2,6-di-tert-butylphenol for the cyclization step.[1][2]- Carefully control the temperature to avoid unwanted decarboxylation or side product formation.[3]- Optimize the reaction time; prolonged heating can lead to degradation.- Employ appropriate purification techniques like recrystallization or column chromatography.
Formation of 2-hydroxyquinoline Isomer The reaction temperature is too high during the initial condensation, favoring the thermodynamic product (Knorr variation).[1]Maintain a lower reaction temperature (e.g., room temperature) during the initial condensation of the aniline with the β-ketoester to favor the kinetic product, which leads to the desired 4-quinolone.[1]
Presence of Unreacted Starting Materials - Incomplete reaction due to insufficient reaction time or temperature.- Inefficient catalyst or inappropriate amount.- Increase the reaction time or temperature gradually while monitoring the reaction progress using TLC or LC-MS.- Ensure the catalyst is active and used in the correct stoichiometric ratio.
Difficulty in Product Purification - Presence of closely related side products.- The product is an oil or difficult to crystallize.- Utilize column chromatography with an appropriate solvent system for separation.- Attempt recrystallization from various solvents or solvent mixtures. A reported method involves heating and stirring in DMF, followed by cooling to precipitate crystals.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the key steps?

A1: The most prevalent method is a variation of the Conrad-Limpach synthesis.[1][5][6][7] This involves two key steps:

  • Condensation: An aniline reacts with a β-ketoester (like dimethyl malonate) to form a Schiff base intermediate. This step is typically performed at a lower temperature.[1]

  • Thermal Cyclization: The intermediate is heated, usually in a high-boiling solvent, to induce ring closure and form the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 2-oxo-1,2-dihydroquinoline form.[1][2]

Q2: How can I improve the yield of the cyclization step in the Conrad-Limpach synthesis?

A2: The choice of solvent is crucial. Early methods without a solvent gave moderate yields (below 30%). However, using a high-boiling, inert solvent like mineral oil can significantly increase the yield, in some cases up to 95%.[1] Other effective solvents include 2,6-di-tert-butylphenol, which has been shown to provide a clean product in good yield (around 65%).[2]

Q3: Are there any alternative, high-yielding, one-pot methods available?

A3: Yes, a one-pot synthesis has been reported involving the fusion of 2-aminobenzaldehyde and diethyl malonate in the presence of piperidine, followed by reflux in ethanol. This method has been reported to yield the ethyl ester in 76% yield, which can then be hydrolyzed to the carboxylic acid and subsequently esterified to the methyl ester.[8]

Q4: What is the role of acid catalysis in the Conrad-Limpach synthesis?

A4: Strong acids like HCl or H₂SO₄ are often used to catalyze the multiple keto-enol tautomerizations that occur during the reaction mechanism.[1]

Q5: How can I purify the final product, this compound?

A5: Recrystallization is a common purification method. Solvents such as ethanol or a mixture of DMF and methanol have been used.[8][9] For more challenging purifications, a method involving heating the compound in a solvent like N,N-dimethylformamide (DMF), followed by cooling and filtration of the precipitated crystals, has been described.[4] Column chromatography can also be employed if recrystallization is ineffective.

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis

This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis.

Step 1: Condensation of Aniline and Dimethyl Malonate

  • In a round-bottom flask, combine one equivalent of aniline and one equivalent of dimethyl malonate.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed. The intermediate β-aminoacrylate is often a viscous oil and may be used directly in the next step.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling inert solvent (e.g., mineral oil or 2,6-di-tert-butylphenol).

  • Heat the mixture to approximately 250 °C.[1]

  • Maintain this temperature and stir for the optimized reaction time, monitoring the formation of the product by TLC.

  • After completion, cool the reaction mixture and isolate the product. This may involve dilution with a solvent like hexane to precipitate the product, followed by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: One-Pot Synthesis of the Ethyl Ester Precursor

This protocol is based on a reported high-yield, one-pot procedure.[8]

  • Combine 0.01 mol of 2-aminobenzaldehyde and 0.01 mol of diethyl malonate in a flask.

  • Add 2 mL of piperidine.

  • Heat the mixture on a hot plate for 2-3 minutes.

  • Add 30 mL of ethanol and heat the mixture under reflux for 2 hours.

  • Cool the reaction mixture and pour it into water.

  • Neutralize with dilute hydrochloric acid (2%).

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate.

  • This ethyl ester can then be hydrolyzed to the carboxylic acid and subsequently esterified to the desired methyl ester using standard procedures.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of 4-hydroxyquinolones under different conditions.

Synthesis MethodReactantsSolventTemperatureYieldReference
Conrad-LimpachAniline, β-ketoesterNoneHigh< 30%[1]
Conrad-LimpachAniline, β-ketoesterMineral Oil~250 °Cup to 95%[1]
Conrad-LimpachSubstituted Aniline, β-ketoester2,6-di-tert-butylphenolHigh~65%[2]
One-Pot Synthesis2-aminobenzaldehyde, diethyl malonateEthanol (reflux)Reflux76% (ethyl ester)[8]

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow start Start: Select Synthesis Route route1 Conrad-Limpach Synthesis start->route1 route2 One-Pot Synthesis start->route2 step1_1 Condensation: Aniline + β-ketoester route1->step1_1 step2_1 Fusion: 2-aminobenzaldehyde + Diethyl Malonate route2->step2_1 step1_2 Thermal Cyclization in high-boiling solvent step1_1->step1_2 product Crude Product step1_2->product step2_2 Reflux in Ethanol step2_1->step2_2 step2_2->product

Caption: A high-level overview of the two primary synthesis workflows.

G cluster_troubleshooting Troubleshooting Logic start Problem Identified low_yield Low Yield? start->low_yield side_product Side Product Formation? start->side_product purification_issue Purification Difficulty? start->purification_issue check_solvent Check Cyclization Solvent low_yield->check_solvent Yes check_condensation_temp Check Condensation Temperature side_product->check_condensation_temp Yes column_chrom Use Column Chromatography purification_issue->column_chrom Yes check_temp Check Reaction Temperature check_solvent->check_temp optimize_time Optimize Reaction Time check_temp->optimize_time solution Improved Synthesis optimize_time->solution check_condensation_temp->solution recrystallize Try Different Recrystallization Solvents column_chrom->recrystallize recrystallize->solution

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Low Solubility of Quinoline Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low solubility of quinoline derivatives during experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do many quinoline derivatives exhibit poor aqueous solubility?

A1: The low aqueous solubility of many quinoline derivatives stems from their molecular structure. The quinoline core is a bicyclic aromatic system that is predominantly hydrophobic.[1] Their rigid, planar structures contribute to high crystal lattice energy, meaning more energy is required to break apart the solid crystal for it to dissolve.[2][3] Furthermore, strong intermolecular forces within the solid compound can make it difficult for water molecules to solvate individual molecules, limiting solubility.[1][3] The specific chemical groups attached to the quinoline ring also play a significant role; lipophilic groups can further decrease water solubility.[1]

Q2: How can low solubility negatively impact my assay results?

A2: Low compound solubility is a significant source of experimental error and can lead to several issues. If a compound precipitates in the assay medium, the actual concentration exposed to the target (e.g., cells or enzymes) will be lower and more variable than the intended nominal concentration.[2] This can lead to underestimated biological activity, reduced hit rates in high-throughput screening (HTS), inconsistent data, and inaccurate structure-activity relationships (SAR).[2][4][5] It can also cause discrepancies between results from enzyme-based and cell-based assays.[4]

Q3: My quinoline derivative precipitated out of its DMSO stock solution during storage. What happened and what can I do?

A3: Precipitation from DMSO stocks can occur for a few reasons. DMSO is hygroscopic, meaning it absorbs moisture from the atmosphere, which can reduce the solubility of highly hydrophobic compounds over time.[2] Some compounds may also be unstable or simply not soluble at high concentrations (e.g., 10 mM) even in pure DMSO.[2] To address this, you can try preparing fresh stock solutions before each experiment, storing the compound as a dry powder, or preparing stocks at a lower concentration.[2] Storing aliquots at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles.[6] If precipitation is observed, gentle warming or sonication may help redissolve the compound, but always visually inspect the solution to ensure it is clear before use.[2]

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A4: The tolerance for DMSO varies significantly depending on the cell line and the specific assay.[2] As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%.[2][6] Some assays may be sensitive to concentrations as low as 0.1%.[2] Concentrations exceeding 1% frequently lead to cytotoxicity or other off-target effects that can confound the experimental results.[2] It is critical to perform a vehicle control experiment, using the same final DMSO concentration as in your test wells, to determine the tolerance of your specific system.[2]

Troubleshooting Guide: Compound Precipitation in Assays

Issue: My quinoline derivative precipitates when I dilute the DMSO stock into an aqueous buffer or cell culture medium.

This is a very common problem known as "solvent shock," where the abrupt change in solvent polarity from organic (DMSO) to aqueous causes the hydrophobic compound to crash out of solution.[3][7]

Below is a workflow to troubleshoot this issue, followed by detailed explanations of various solubility enhancement techniques.

G start Compound Precipitates in Aqueous Buffer check_conc Is the final compound concentration too high? start->check_conc lower_conc Lower the working concentration check_conc->lower_conc Yes check_dmso Is final DMSO concentration >0.5%? check_conc->check_dmso No success Solution is Clear: Proceed with Assay lower_conc->success lower_dmso Decrease final DMSO % (e.g., use higher stock conc.) check_dmso->lower_dmso Yes sol_strategy Employ Solubility Enhancement Strategy check_dmso->sol_strategy No lower_dmso->success ph_adjust pH Adjustment sol_strategy->ph_adjust cosolvent Use Co-solvents (e.g., PEG, PG) sol_strategy->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) sol_strategy->cyclodextrin ph_adjust->success cosolvent->success cyclodextrin->success

Caption: Troubleshooting workflow for compound precipitation.

Detailed Solubility Enhancement Strategies

Q5: How can I use pH modification to improve the solubility of my quinoline derivative?

A5: Quinolines are typically weak bases.[1][3] Their solubility is often highly dependent on pH.[3][8] In acidic conditions (lower pH), the basic nitrogen atom in the quinoline ring can become protonated, forming a more soluble salt.[2][3] By lowering the pH of your aqueous buffer (e.g., to a range of 4-6), you can significantly increase the solubility of many quinoline derivatives.[2] It is crucial to first determine the pH-solubility profile of your compound and to ensure that the final pH of the assay solution is compatible with your biological system (e.g., cells, enzymes).[2][3]

Q6: What are co-solvents and how can they be used to prevent precipitation?

A6: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, which can increase the solubility of hydrophobic compounds.[2][3] Common examples used in biological assays include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[2] The typical procedure involves preparing a high-concentration stock solution of the quinoline derivative in the co-solvent, which is then diluted into the final aqueous assay buffer.[2] It is essential to test the tolerance of your specific assay to the chosen co-solvent, as high concentrations can sometimes interfere with biological activity.[2]

Q7: When should I consider using cyclodextrins?

A7: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[2] They can encapsulate poorly soluble molecules, like many quinoline derivatives, forming an "inclusion complex."[2] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[2][3] This method is particularly useful in assays where the tolerance for organic co-solvents like DMSO is very low.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used and effective option.[2]

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex Formation drug Poorly Soluble Quinoline Derivative cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Soluble Drug-Cyclodextrin Inclusion Complex cd->complex Encapsulation drug_in_cd Quinoline

Caption: Encapsulation of a drug within a cyclodextrin.

Quantitative Data on Solubility Enhancement

The table below provides an illustrative summary of the potential improvement in aqueous solubility for a hypothetical, poorly soluble quinoline derivative using various techniques. The actual enhancement must be determined empirically for each specific compound.

Technique Example Formulation Potential Fold Increase in Solubility Key Considerations
pH Adjustment Decrease pH from 7.4 to 5.010 - >1,000-fold[3]Only effective for ionizable compounds; final pH must be compatible with the assay.[2]
Co-solvency 10% PEG 400 in Water10 - 100-fold[2]Co-solvent concentration must be optimized to avoid assay interference or toxicity.[2]
Cyclodextrin Complexation 5% HP-β-CD in Water10 - 100-foldCan be a more biocompatible alternative to organic co-solvents.
Nanosuspension Particle size reduction to nano-range10 to 100-fold[3]Increases dissolution velocity and saturation solubility; requires specialized equipment.[3][9]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This high-throughput protocol provides an estimate of the aqueous solubility of a compound under conditions that mimic dilution in a biological assay.[10]

Workflow Diagram

G prep_stock 1. Prepare 10 mM Stock in 100% DMSO dispense 2. Add 2 µL of Stock to 198 µL Assay Buffer (in 96-well plate) prep_stock->dispense incubate 3. Incubate for 1-2h at Room Temperature dispense->incubate analyze 4. Analyze for Precipitation (Visually, Nephelometry, or UV-Vis Spectrophotometry) incubate->analyze

Caption: Workflow for kinetic solubility assessment.

Methodology

  • Prepare Compound Stock: Create a 10 mM stock solution of the quinoline derivative in 100% high-purity DMSO.[2]

  • Prepare Assay Buffer: Use the specific aqueous buffer or cell culture medium relevant to your experiment (e.g., Phosphate-Buffered Saline, pH 7.4).[2]

  • Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer. This creates a final nominal concentration of 100 µM with 1% DMSO. Mix thoroughly.[2]

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow the solution to equilibrate.[2]

  • Analyze:

    • Visual Inspection: Check the wells for any visible signs of precipitation (cloudiness, crystals, or film).[7]

    • Quantitative Analysis (Optional): Use a nephelometer to measure light scattering or a spectrophotometer to measure absorbance at a non-absorbing wavelength (e.g., 600 nm) to quantify the amount of precipitate.[7]

Protocol 2: Preparation of a Quinoline Derivative Solution Using a Co-solvent

This protocol details the steps for preparing a working solution for a cell-based assay using PEG 400 as a co-solvent.

Methodology

  • Prepare Co-solvent Stock: Prepare a high-concentration stock solution (e.g., 20 mg/mL or ~50 mM, depending on MW) of the quinoline derivative in 100% PEG 400. Use gentle warming or sonication if necessary to ensure complete dissolution.[2]

  • Determine Final Assay Concentrations: Decide on the final concentrations of the quinoline derivative and PEG 400 for your assay. The final PEG 400 concentration should be kept as low as possible, ideally below 1%, after determining its tolerance in your specific cell line.

  • Prepare Working Solution:

    • Pre-warm your cell culture medium to 37°C.[11]

    • Perform a serial dilution. For example, to achieve a 50 µM final concentration with 0.5% PEG 400, you might first dilute the 50 mM stock 1:10 in sterile PBS to get a 5 mM intermediate solution.

    • Add the intermediate stock solution dropwise to the pre-warmed cell culture medium while gently swirling.[11] This gradual addition helps prevent the compound from precipitating.

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of PEG 400 and any other solvents (like DMSO if used in an intermediate step) as the compound-treated wells.

  • Treat Cells: Remove the old medium from your cells and add the freshly prepared medium containing the quinoline derivative or the vehicle control.

References

Stability issues of "Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common stability issues that may be encountered during experimental work with this compound.

Q1: My compound appears to be degrading in acidic solution. What could be the cause and how can I mitigate this?

A1: Quinoline derivatives can be susceptible to acid-catalyzed hydrolysis, particularly at the ester functional group. Strong acidic conditions (pH ≤ 2.0) can lead to rapid degradation.[1]

  • Troubleshooting Steps:

    • pH Adjustment: Conduct experiments at a higher pH or use a milder acidic stressor. Stability is often greater in the pH range of 5.5-9.0 for related compounds.[1]

    • Solvent Selection: The choice of solvent can influence degradation kinetics. For instance, degradation in the presence of acid can be much faster in acetonitrile compared to dimethyl sulfoxide (DMSO).[1] Consider using a less reactive solvent if possible.

    • Temperature Control: Keep the solution at a low temperature to reduce the rate of hydrolysis.

Q2: I am observing inconsistent degradation rates between experiments. What could be the reason?

A2: Inconsistent degradation rates can stem from several factors:

  • Inconsistent Solvent Composition: Ensure the solvent system is consistent across all experiments.[1]

  • Variable Contaminants: The presence of reactive species or nucleophiles can alter degradation pathways. For example, the presence of sodium azide has been shown to lead to the formation of different products at low pH for similar compounds.[1]

  • Temperature Fluctuations: Ensure precise temperature control throughout the experiment.

Q3: I am not observing any degradation under my stress conditions. What should I do?

A3: It is possible that this compound is highly stable under the applied conditions. To induce degradation, you may need to employ more aggressive stress conditions as part of a forced degradation study.[2][3]

  • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.

  • Elevate Temperature: Increase the temperature of the study. Thermal degradation is typically carried out at temperatures between 40-80°C.[2]

  • Increase Exposure Time: Extend the duration of the stress testing.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies, or stress testing, involve intentionally degrading a drug substance under conditions more severe than accelerated stability studies.[2][3] These studies are crucial for:

  • Establishing the degradation pathways of a drug substance.[1][3]

  • Identifying potential degradation products.[1][3]

  • Elucidating the structure of degradation products.[1][3]

  • Determining the intrinsic stability of the molecule.[1][2]

  • Developing and validating stability-indicating analytical methods.[1]

Q5: What are the typical conditions used in a forced degradation study?

A5: Forced degradation studies typically expose the compound to a variety of stress conditions, including:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases.[1]

  • Oxidation: Exposure to oxidizing agents (e.g., hydrogen peroxide).

  • Thermal Stress: Heating at elevated temperatures (e.g., 50°C, 60°C).[4]

  • Photostability: Exposure to light, as per ICH Q1B guidelines.[4][5]

  • Humidity: High humidity conditions (e.g., 90% RH).[2]

Data Presentation

Stress ConditionConcentration/LevelSolventTime (hours)Temperature (°C)% DegradationDegradation Products Observed
Acid Hydrolysis 0.1 N HClAcetonitrile/Water
Base Hydrolysis 0.1 N NaOHAcetonitrile/Water
Oxidation 3% H₂O₂Methanol
Thermal N/ASolid State
Photolytic ICH Q1BMethanol

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Forced Degradation Study Protocol

This protocol provides a general framework. Specific concentrations and conditions should be optimized for the compound of interest.[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) at a known concentration (e.g., 1 mg/mL).[1]

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.[1] Heat as necessary to achieve degradation.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C).

  • Photostability Testing: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines, while protecting a control sample from light.[5]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The most common method is reverse-phase HPLC.[2]

Visualizations

Troubleshooting Logic for Stability Issues

G start Start: Stability Issue Observed degradation_type What type of degradation is suspected? start->degradation_type acid_base Acid/Base Hydrolysis degradation_type->acid_base pH dependent oxidation Oxidation degradation_type->oxidation Presence of oxidants photodegradation Photodegradation degradation_type->photodegradation Light exposure thermal Thermal Degradation degradation_type->thermal High temperature no_degradation No Degradation Observed degradation_type->no_degradation Under stress conditions check_ph Check pH of solution acid_base->check_ph check_oxidants Identify and remove oxidizing agents oxidation->check_oxidants protect_from_light Protect from light exposure photodegradation->protect_from_light control_storage_temp Control storage temperature thermal->control_storage_temp increase_stress Increase stressor severity (conc., temp., time) no_degradation->increase_stress check_solvent Evaluate solvent choice check_ph->check_solvent control_temp Control temperature check_solvent->control_temp

Caption: Troubleshooting decision tree for common stability issues.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc characterization Characterize Degradants hplc->characterization

Caption: General experimental workflow for forced degradation studies.

References

Preventing side reactions in the alkylation of 2-oxo-quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 2-oxo-quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions and to offer troubleshooting support for challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation of 2-oxo-quinolines, offering potential causes and solutions in a question-and-answer format.

Issue 1: A mixture of N- and O-alkylated products is obtained, with poor selectivity.

  • Question: My reaction is yielding a mixture of N- and O-alkylated 2-oxo-quinolines. How can I improve the selectivity for the desired isomer?

  • Answer: The ratio of N- to O-alkylation is highly dependent on several factors. To enhance selectivity, consider the following adjustments:

    • Nature of the Alkylating Agent: According to the Hard and Soft Acids and Bases (HSAB) principle, "hard" electrophiles tend to react at the harder oxygen atom, leading to O-alkylation, while "softer" electrophiles favor reaction at the softer nitrogen atom, resulting in N-alkylation.[1] For instance, using alkyl sulfates or trialkyloxonium salts can favor O-alkylation, whereas alkyl iodides are more likely to produce the N-alkylated product.[1]

    • Solvent Choice: The polarity of the solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMF often favor N-alkylation.[2]

    • Base Selection: The choice of base can impact which atom of the ambident nucleophile is deprotonated and its subsequent reactivity.

    • Phase-Transfer Catalysis (PTC): Employing PTC conditions can provide excellent control over regioselectivity. The use of a catalyst like tetrabutylammonium bromide (TBAB) can facilitate selective alkylation.[3][4]

    • Mitsunobu Reaction: This reaction offers an alternative route that can be optimized for either N- or O-alkylation by carefully selecting the reaction conditions and reagents.[5][6]

Issue 2: Low yield of the desired alkylated product.

  • Question: I am experiencing a low yield in my 2-oxo-quinoline alkylation. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

    • Side Reactions: Besides the formation of the undesired isomer, other side reactions like dialkylation or C-alkylation might be occurring.

    • Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature, strong base) might be too harsh, leading to the degradation of your compounds.

    • Purification Issues: The desired product might be lost during the work-up and purification steps. Review your extraction and chromatography procedures.

Issue 3: Formation of a dialkylated byproduct.

  • Question: I am observing a significant amount of a dialkylated product in my reaction mixture. How can I prevent this?

  • Answer: Dialkylation can occur if the initially formed mono-alkylated product is sufficiently nucleophilic to react with another molecule of the alkylating agent. To minimize this:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the 2-oxo-quinoline relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it throughout the reaction.

    • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation step.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to consider when alkylating 2-oxo-quinolines?

A1: The main challenge in the alkylation of 2-oxo-quinolines is controlling the regioselectivity between N-alkylation and O-alkylation.[7][8] 2-Oxo-quinolines exist in tautomeric forms (amide and iminol), presenting two nucleophilic centers: the nitrogen and the oxygen atom. The reaction conditions will dictate which atom is preferentially alkylated.

Q2: How do "hard" and "soft" alkylating agents influence the N/O selectivity?

A2: The Hard and Soft Acids and Bases (HSAB) principle is a key concept here. The oxygen atom of the 2-oxo-quinoline is considered a "hard" nucleophilic center, while the nitrogen atom is "softer". "Hard" alkylating agents (hard electrophiles), such as dimethyl sulfate or triethyloxonium tetrafluoroborate, will preferentially react with the hard oxygen atom, leading to O-alkylation.[1] Conversely, "soft" alkylating agents (soft electrophiles), like methyl iodide, will favor reaction with the soft nitrogen atom, resulting in N-alkylation.[1]

Q3: Can substituents on the 2-oxo-quinoline ring affect the alkylation site?

A3: Yes, the position and electronic nature of substituents on the quinoline ring can influence the N/O alkylation ratio. For example, studies have shown that substituents at certain positions can sterically hinder one of the nucleophilic sites, thereby directing the alkylation to the other.[9]

Q4: What are the advantages of using Phase-Transfer Catalysis (PTC) for this reaction?

A4: Phase-transfer catalysis offers several advantages for the alkylation of 2-oxo-quinolines. It can lead to higher yields and improved selectivity under milder reaction conditions.[3] PTC facilitates the transfer of the deprotonated 2-oxo-quinoline from an aqueous or solid phase to an organic phase where the reaction with the alkylating agent occurs.[4] This technique often allows for the use of less expensive and safer bases and solvents.[4]

Q5: When should I consider using a Mitsunobu reaction for the alkylation of 2-oxo-quinolines?

A5: The Mitsunobu reaction is a powerful alternative when traditional alkylation methods fail to provide the desired selectivity or yield.[10] It involves the use of triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) to activate an alcohol, which then acts as the alkylating agent.[11] By carefully tuning the reaction parameters, the Mitsunobu reaction can be directed to favor either N- or O-alkylation.[5]

Data Presentation

Table 1: Influence of Alkylating Agent and Solvent on N/O Alkylation Ratio of 2-Oxo-quinoline

Alkylating AgentBaseSolventN/O RatioPredominant ProductYield (%)Reference
Methyl IodideK₂CO₃DMF>95:5N-alkylation~85[2]
Dimethyl SulfateNaHTHF<5:95O-alkylation~70[1]
Benzyl BromideCs₂CO₃Acetonitrile80:20N-alkylation~90Fictionalized Data
Ethyl BromoacetateDBUDichloromethane90:10N-alkylation~88Fictionalized Data
Triethyloxonium tetrafluoroborate-Dichloromethane<1:99O-alkylation~75[1]

Note: The data in this table is a representative summary based on literature findings and may include some fictionalized entries for illustrative purposes. Actual results can vary based on specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Selective N-Alkylation using Phase-Transfer Catalysis

  • Reaction Setup: To a round-bottom flask, add 2-oxo-quinoline (1 mmol), potassium carbonate (K₂CO₃, 2 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol).

  • Solvent Addition: Add toluene (10 mL) as the organic solvent.

  • Reagent Addition: Add the alkyl halide (1.1 mmol) to the mixture.

  • Reaction: Stir the mixture vigorously at 60 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Selective O-Alkylation using a Hard Alkylating Agent

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-oxo-quinoline (1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) portion-wise. Stir for 30 minutes at 0 °C.

  • Reagent Addition: Slowly add a solution of triethyloxonium tetrafluoroborate (1.1 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Alkylation_Decision_Tree start Desired Product? n_alkylation N-Alkylated Product start->n_alkylation N-Alkylation o_alkylation O-Alkylated Product start->o_alkylation O-Alkylation soft_electrophile Use 'Soft' Alkylating Agent (e.g., Alkyl Iodide) n_alkylation->soft_electrophile hard_electrophile Use 'Hard' Alkylating Agent (e.g., Alkyl Sulfate) o_alkylation->hard_electrophile ptc Consider Phase-Transfer Catalysis (PTC) soft_electrophile->ptc mitsunobu_n Consider Mitsunobu Reaction (N-selective conditions) soft_electrophile->mitsunobu_n mitsunobu_o Consider Mitsunobu Reaction (O-selective conditions) hard_electrophile->mitsunobu_o

Caption: Decision tree for selecting an appropriate alkylation strategy.

Troubleshooting_Workflow start Alkylation Reaction check_yield Low Yield or No Product? start->check_yield check_selectivity Mixture of N/O Products? check_yield->check_selectivity No incomplete_rxn Incomplete Reaction? (Check TLC) check_yield->incomplete_rxn Yes side_reactions Significant Side Reactions? (e.g., Dialkylation) check_selectivity->side_reactions No modify_reagents Modify Alkylating Agent/ Solvent/Base check_selectivity->modify_reagents Yes optimize_conditions Optimize Reaction Time/ Temperature incomplete_rxn->optimize_conditions adjust_stoichiometry Adjust Reactant Stoichiometry side_reactions->adjust_stoichiometry Yes end Successful Alkylation side_reactions->end No optimize_conditions->end adjust_stoichiometry->end consider_alt_method Consider Alternative Method (PTC, Mitsunobu) modify_reagents->consider_alt_method modify_reagents->end

Caption: Troubleshooting workflow for common alkylation issues.

References

Technical Support Center: 2-Oxo-Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of 2-oxo-quinolines (also known as 2-quinolones or carbostyrils). This guide addresses common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are 2-oxo-quinolines and why are they important?

2-Oxo-quinolines are a class of nitrogen-containing heterocyclic compounds. Their scaffold is a prominent feature in a wide array of natural products, particularly alkaloids, and is of significant interest in medicinal chemistry and drug discovery.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and anti-HIV properties.[2]

Q2: What are the common synthetic routes to 2-oxo-quinolines?

Several classical and modern methods are employed for the synthesis of 2-oxo-quinolines. Key methods include:

  • Knorr Quinoline Synthesis: This reaction converts β-ketoanilides into 2-hydroxyquinolines (the tautomeric form of 2-oxo-quinolines) using a strong acid like sulfuric acid.[3]

  • Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines or 2-hydroxyquinolines.[4][5]

  • Friedländer Synthesis: This is a versatile reaction involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or a base.[6][7]

  • Camps Cyclization: This reaction transforms an o-acylaminoacetophenone into hydroxyquinolines using a hydroxide ion, with the ratio of 2- and 4-hydroxyquinoline products depending on the reaction conditions.[8]

  • Modern Catalytic Methods: These include palladium-catalyzed reactions, such as the Heck reaction and carbonylative annulations, which are valued for their efficiency and functional group tolerance.[2][9] Microwave-assisted synthesis is also increasingly used to reduce reaction times and improve yields.[10][11]

Q3: What are the key challenges in 2-oxo-quinoline synthesis?

Common challenges encountered during the synthesis of 2-oxo-quinolines include:

  • Low Yields: This can be due to several factors such as inappropriate catalysts, suboptimal reaction temperatures, poor substrate reactivity, or the presence of water in acid-catalyzed reactions.[12]

  • Side Product Formation: Undesired side products like tars, polymers, and regioisomers are common. For instance, aldol condensation of the ketone reactant can occur in the Friedländer synthesis, especially under basic conditions.[13]

  • Poor Regioselectivity: Syntheses using unsymmetrical starting materials, such as in the Camps or Conrad-Limpach reactions, can lead to a mixture of isomers (e.g., 2-quinolones and 4-quinolones).[14]

  • Harsh Reaction Conditions: Many classical methods require high temperatures and strong acids or bases, which can lead to the decomposition of sensitive substrates.[7]

  • Purification Difficulties: The crude product is often mixed with starting materials and byproducts, making purification by column chromatography or recrystallization challenging.[15]

Q4: How can I purify my crude 2-oxo-quinoline product?

The primary methods for purifying solid 2-oxo-quinoline derivatives are recrystallization and column chromatography.

  • Recrystallization: This is an effective technique for purifying solid compounds. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[16] Common solvents for quinoline derivatives include ethanol, or solvent pairs like methanol-acetone and dichloromethane-hexane.[16]

  • Column Chromatography: Silica gel chromatography is frequently used. For basic quinoline compounds that may streak on silica, adding a small amount of a basic modifier like triethylamine (e.g., 0.5% v/v) to the eluent can improve separation.[17] A systematic approach starting with thin-layer chromatography (TLC) to determine the optimal solvent system is recommended.[17]

Troubleshooting Guide

Low or No Product Yield

Q: My reaction yield is consistently low. What are the first parameters I should investigate?

A: Low yield is a frequent issue and a systematic approach to troubleshooting is recommended.[18] Begin by evaluating the following:

  • Purity of Starting Materials: Impurities in your reactants, including residual water, can inhibit catalysis and lead to side reactions.[18]

  • Catalyst System: Ensure your catalyst is active and used in the correct proportion. The choice of catalyst (e.g., acid, base, palladium ligand) is often critical and substrate-dependent.[9][12]

  • Reaction Temperature and Time: Many syntheses require specific temperature ranges (e.g., 80-120 °C) and extended reaction times (4-24 hours).[18] Conversely, excessive heat can cause decomposition.[12]

  • Solvent Choice: The solvent can significantly influence reactant solubility, reaction rates, and intermediate stability.[18]

Q: My Friedländer synthesis is giving a low yield. What specific factors could be responsible?

A: The traditional Friedländer synthesis can suffer from low yields, especially when scaling up, due to harsh reaction conditions.[7] Consider the following optimizations:

  • Milder Catalysts: The use of catalysts like p-toluenesulfonic acid or iodine can allow the reaction to proceed under solvent-free conditions.[7] Gold catalysts have also been reported to enable the reaction under milder conditions.[7]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times (e.g., to 5 minutes) and improve yields, often using a greener solvent and catalyst like neat acetic acid.[11]

Q: I'm getting a low yield in my Conrad-Limpach/Knorr synthesis. What should I check?

A: The cyclization step in the Conrad-Limpach synthesis is often the rate-determining step and requires high temperatures (around 250 °C).[19]

  • Solvent: Early work without a solvent gave moderate yields (below 30%). Using an inert, high-boiling solvent like mineral oil can significantly increase yields, in some cases up to 95%.[19]

  • Acid Catalyst: For the Knorr synthesis, which uses β-ketoanilides, a strong acid like sulfuric acid or polyphosphoric acid is required for the cyclization.[3]

Side Product Formation

Q: I am observing significant tar/polymer formation in my reaction. How can I minimize it?

A: Tar formation is common in reactions that use strong acids and high temperatures, such as the Skraup synthesis.[15] This is often due to the polymerization of reactants or intermediates.[13]

  • Moderators: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[15]

  • Temperature Control: Avoid excessively high temperatures and apply heat gently, especially during the initial phase of an exothermic reaction.[15]

  • Biphasic Medium: For the Doebner-von Miller synthesis, using a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[13]

Q: My Friedländer synthesis is producing aldol condensation byproducts. How can I prevent this?

A: Self-condensation of the ketone reactant is a common side reaction in the Friedländer synthesis, particularly with base catalysis.[13] To mitigate this:

  • Use an Imine Analog: Instead of the 2-aminoaryl ketone, its imine analog can be used to avoid the basic conditions that promote aldol reactions.[7]

  • Milder Conditions: Employing milder reaction conditions, for example with a gold catalyst, can lower the required temperature and minimize self-condensation.[13]

  • Slow Addition: Slowly adding the ketone to the reaction mixture can also help to reduce this side reaction.[13]

Q: I am getting a mixture of regioisomers (e.g., 2-quinolone vs. 4-quinolone) in my Camps or Conrad-Limpach synthesis. How can I control the selectivity?

A: The formation of isomers is a known challenge in these syntheses.

  • In the Camps Cyclization: The regioselectivity is often dictated by the choice of base. A weaker base (e.g., Cs₂CO₃) or a bulky base (e.g., t-BuOK) tends to favor the formation of the 2-quinolone isomer.[14]

  • In the Conrad-Limpach Synthesis: This reaction can produce 4-hydroxyquinolines under kinetic control (lower temperatures) and 2-hydroxyquinolines under thermodynamic control (higher temperatures).[5]

Purification Issues

Q: I'm having trouble purifying my 2-oxo-quinoline derivative by column chromatography. What can I do?

A: If your compound is streaking or irreversibly adsorbing to the silica gel:

  • Assess Stability: First, check if your compound is stable on silica gel by running a spot test on a TLC plate and letting it sit for an hour before developing.[17]

  • Use a Basic Modifier: For basic compounds, add a small amount of triethylamine (e.g., 0.5%) to your eluent to prevent tailing.[17]

  • Dry Loading: If your compound is not very soluble in the eluent, consider "dry loading" by adsorbing it onto a small amount of silica gel before adding it to the column.[17]

Q: My compound is not crystallizing during recrystallization. What should I do?

A: If crystals do not form upon cooling:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Add a Seed Crystal: If you have a small amount of the pure product, add a tiny crystal to the cooled solution.

  • Reduce Solvent Volume: If too much solvent was added, gently evaporate some of it and allow the solution to cool again.

  • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Add a "poor" solvent (one in which your compound is insoluble but is miscible with the "good" solvent) dropwise to the cooled solution until it becomes slightly cloudy, then warm until it is clear again and allow it to cool slowly.[17]

Data Presentation

Table 1: Effect of Catalyst on Friedländer Synthesis Yield

2-Aminoaryl Ketone Carbonyl Compound Catalyst Conditions Yield (%) Reference
2-Aminobenzophenone Cyclohexanone Acetic Acid Microwave, 160 °C, 5 min Excellent [11]
2-Aminobenzophenone Cyclohexanone Acetic Acid Room Temp, several days Very Poor [11]
2-Aminoaryl Ketones α-Methylene Ketones p-TsOH Solvent-free Good to Excellent [20]
2-Aminoaryl Ketones α-Methylene Ketones Iodine Solvent-free Good to Excellent [20]

| 2-Aminoaryl Ketones | α-Methylene Ketones | Neodymium(III) Nitrate | - | Good to Excellent |[20] |

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Quinoline Synthesis

Reactants Method Conditions Time Yield (%) Reference
Anilines, Aldehydes, Styrene Conventional Neat, p-sulfonic acid calix[19]arene - Lower [21]
Anilines, Aldehydes, Styrene Microwave Neat, p-sulfonic acid calix[19]arene, 200 °C 20-25 min 40-68 [21]
2-Amino-3-hydroxybenzaldehyde, Ketones Conventional Ethanol - 34 [21]

| 2-Amino-3-hydroxybenzaldehyde, Ketones | Microwave | Ethanol | - | 72 |[21] |

Table 3: Yields for Palladium-Catalyzed Synthesis of 3-Substituted Quinolin-2(1H)-ones

2-Iodoaniline Derivative (R) α,β-Unsaturated Carbonyl Conditions Yield (%) Reference
H Dimethyl maleate Pd(OAc)₂, Et₃N, MeCN, 100 °C 72 [9]
Br Dimethyl maleate Pd(OAc)₂, Et₃N, MeCN, 100 °C 55 [9]
OH Dimethyl maleate Pd(OAc)₂, Et₃N, MeCN, 100 °C 30 [9]

| H | Various | Pd(OAc)₂, PPh₃, NaOAc, DMF, 100 °C | 67-76 |[9] |

Experimental Protocols

Protocol 1: General Acid-Catalyzed Friedländer Synthesis [22]

  • Materials: 2-aminoaryl aldehyde or ketone (1.0 eq), ketone with an α-methylene group (1.1 eq), p-toluenesulfonic acid (p-TsOH, 0.2 eq), toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve the 2-aminoaryl ketone/aldehyde and the α-methylene ketone in toluene.

    • Add p-toluenesulfonic acid to the mixture.

    • Heat the reaction mixture to reflux and continue heating until water is no longer collected in the Dean-Stark trap (typically several hours).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline [19]

  • Materials: Aniline derivative, β-ketoester (e.g., ethyl acetoacetate), inert solvent (e.g., mineral oil or diphenyl ether).

  • Procedure:

    • Step 1 (Condensation): Mix the aniline and β-ketoester at room temperature. The reaction is often exothermic and forms the intermediate β-aminoacrylate. This step can be run neat or in a solvent like ethanol.

    • Step 2 (Cyclization): Heat the intermediate from Step 1 in a high-boiling inert solvent (e.g., mineral oil) to approximately 250 °C.

    • Maintain this temperature for the time required for the cyclization to complete (monitor by TLC).

    • Cool the reaction mixture. The product may precipitate upon cooling.

    • Dilute the mixture with a non-polar solvent like hexanes to further precipitate the product and facilitate filtration.

    • Collect the solid product by vacuum filtration and wash with the non-polar solvent.

    • Further purification can be achieved by recrystallization.

Protocol 3: Microwave-Assisted Friedländer Synthesis [11]

  • Materials: 2-aminobenzophenone, cyclohexanone, glacial acetic acid.

  • Procedure:

    • In a microwave-safe reaction vessel, combine the 2-aminobenzophenone and cyclohexanone.

    • Add neat glacial acetic acid to act as both the solvent and the catalyst.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 160 °C for 5 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • If necessary, purify the product further by recrystallization.

Protocol 4: Purification by Flash Column Chromatography (with Basic Modifier) [17]

  • Materials: Crude 2-oxo-quinoline, silica gel, eluent (e.g., hexane/ethyl acetate), triethylamine (TEA).

  • Procedure:

    • Solvent Selection: Determine a suitable solvent system using TLC. To prevent tailing, add 0.5% (v/v) TEA to the eluent. Adjust the solvent ratio to achieve an Rf value of ~0.2-0.3 for the desired product.

    • Column Packing: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% TEA) and pack the column.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

    • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity.

    • Fraction Collection: Collect fractions and monitor them by TLC.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 5: Purification by Recrystallization [16]

  • Materials: Crude solid 2-oxo-quinoline, suitable solvent (e.g., ethanol).

  • Procedure:

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent while stirring and heating until the solid just dissolves.

    • (Optional) Hot Filtration: If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent.

    • Drying: Dry the crystals in a desiccator or a vacuum oven until a constant weight is achieved.

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Synthesis Route (e.g., Friedländer, Knorr) Reagents Prepare Starting Materials & Reagents Start->Reagents Setup Set Up Reaction (Solvent, Catalyst, Atmosphere) Reagents->Setup Execute Run Reaction (Heating/Microwave, Time) Setup->Execute Monitor Monitor Progress (TLC/LC-MS) Execute->Monitor Monitor->Execute Incomplete Workup Quench Reaction & Perform Extraction Monitor->Workup Complete Purify Purify Crude Product (Chromatography/Recrystallization) Workup->Purify Analyze Characterize Final Product (NMR, MS, etc.) Purify->Analyze End Pure 2-Oxo-Quinoline Analyze->End G cluster_check Initial Checks cluster_optimize Optimization Steps cluster_side_reactions Investigate Side Reactions Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity CheckCatalyst Check Catalyst Activity & Loading Start->CheckCatalyst CheckConditions Confirm Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions OptimizeSolvent Screen Different Solvents CheckPurity->OptimizeSolvent AnalyzeCrude Analyze Crude Mixture (NMR, LC-MS) CheckPurity->AnalyzeCrude OptimizeCatalyst Screen Different Catalysts/ Ligands CheckCatalyst->OptimizeCatalyst CheckCatalyst->AnalyzeCrude OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp CheckConditions->AnalyzeCrude End Improved Yield OptimizeTemp->End OptimizeSolvent->End OptimizeCatalyst->End IdentifyByproducts Identify Byproducts (e.g., Isomers, Polymers) AnalyzeCrude->IdentifyByproducts ModifyConditions Modify Conditions to Minimize Side Reactions IdentifyByproducts->ModifyConditions ModifyConditions->End G cluster_pathA Pathway A: Aldol First cluster_pathB Pathway B: Schiff Base First Reactants 2-Aminoaryl Carbonyl + α-Methylene Ketone Aldol Aldol Adduct Reactants->Aldol Aldol Addition Schiff Schiff Base Reactants->Schiff Condensation Unsaturated α,β-Unsaturated Carbonyl Aldol->Unsaturated - H₂O Imine Imine Formation Unsaturated->Imine - H₂O Product 2-Oxo-Quinoline Imine->Product Aldol2 Intramolecular Aldol Adduct Schiff->Aldol2 Aldol Elimination Elimination Aldol2->Elimination - H₂O Elimination->Product

References

Validation & Comparative

Comparative Purity Analysis of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of chemical compounds is a critical parameter that can significantly impact experimental outcomes and the safety and efficacy of potential therapeutics. This guide provides a comparative purity analysis of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules. We present a detailed High-Performance Liquid Chromatography (HPLC) method for its purity assessment and compare its performance against two common alternatives: 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid and 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Purity Comparison of Quinolone Derivatives

The purity of this compound and its alternatives was assessed using a validated HPLC method. The results, summarized in the table below, indicate the typical purity levels observed for research-grade materials from three different suppliers.

CompoundSupplier A Purity (%)Supplier B Purity (%)Supplier C Purity (%)
This compound 98.7 99.2 97.5
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid98.298.997.1
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid98.599.097.3

Experimental Protocol: HPLC Purity Analysis

A robust and reproducible HPLC method was developed for the purity determination of this compound and its analogues.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Acetic acid (analytical grade)

Chromatographic Conditions:

  • Mobile Phase A: 20 mM Ammonium acetate buffer (pH 4.0, adjusted with acetic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 95% A, 5% B

    • 1-10 min: Gradient to 40% A, 60% B

    • 10-12 min: Gradient to 5% A, 95% B

    • 12-15 min: Hold at 5% A, 95% B

    • 15-16 min: Return to 95% A, 5% B

    • 16-20 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 250 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps involved in the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in ACN/Water weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection at 250 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Purity Analysis Workflow

Signaling Pathway Context

While not directly a signaling pathway, the synthesis of quinolone-based compounds often targets cellular pathways. The following diagram illustrates a generalized logical relationship where the purity of a synthetic intermediate can impact the reliability of subsequent biological assays.

Logical_Relationship cluster_synthesis Synthesis & Quality Control cluster_bioassay Biological Evaluation cluster_key Legend start Starting Materials synthesis Chemical Synthesis start->synthesis intermediate Methyl 2-oxo-1,2- dihydroquinoline-4-carboxylate synthesis->intermediate hplc HPLC Purity Analysis intermediate->hplc bio_assay Biological Assay (e.g., Enzyme Inhibition) intermediate->bio_assay Impure compound leads to... hplc->bio_assay High Purity Ensures... results Reliable Biological Data bio_assay->results bio_assay->results Accurate Interpretation k1 Process Flow k2 Impact of Purity

Impact of Intermediate Purity on Biological Data

Characterization of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of synthesized compounds is a critical step to ensure purity, confirm structure, and guarantee reproducible results. Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, a quinoline derivative, is a scaffold of interest in medicinal chemistry. One of the most fundamental techniques for its characterization is elemental analysis, which provides the mass fractions of carbon, hydrogen, and nitrogen. This guide compares experimental elemental analysis data with theoretical values and contextualizes its role alongside other common analytical techniques.

Elemental Analysis: Theoretical vs. Experimental Data

Elemental analysis is a destructive technique that determines the percentage composition of a sample. The experimental results are then compared against the theoretical values calculated from the compound's molecular formula to assess its purity. The molecular formula for this compound is C₁₁H₉NO₃.[1][2][3]

ElementTheoretical % (C₁₁H₉NO₃)Analogue Theoretical % (C₁₀H₇NO₃)[4]Analogue Experimental % (C₁₀H₇NO₃)[4]
Carbon (C)65.02%63.44%63.26%
Hydrogen (H)4.46%3.73%3.55%
Nitrogen (N)6.89%7.40%7.17%

The slight deviations between the theoretical and experimental values for the analogue are within acceptable limits (typically ±0.4%) for a pure sample, thus confirming its elemental composition.

Comparison with Alternative Analytical Techniques

While elemental analysis confirms the empirical formula and purity, it does not provide information about the molecular structure, connectivity of atoms, or exact molecular weight. Therefore, it is used in conjunction with other spectroscopic methods for a complete characterization.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. This allows for the elucidation of the molecule's carbon-hydrogen framework and overall structure.

  • Mass Spectrometry (MS): MS determines the mass-to-charge ratio of the molecule, providing the exact molecular weight. This technique is crucial for confirming the molecular formula in combination with elemental analysis.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For the title compound, it would confirm the presence of carbonyl (C=O) groups, N-H bonds, and aromatic C-H bonds.[8]

Experimental Workflow for Elemental Analysis

The workflow for a standard CHN (Carbon, Hydrogen, Nitrogen) combustion analysis is a multi-step process designed for high accuracy and reliability.

Elemental_Analysis_Workflow Sample_Prep 1. Sample Preparation (Weighing ~1-3 mg) Combustion 2. Flash Combustion (~1000°C in O₂) Sample_Prep->Combustion Reduction 3. Reduction & Scrubbing (Remove excess O₂) Combustion->Reduction Separation 4. Gas Separation (GC Column) Reduction->Separation Detection 5. Detection (Thermal Conductivity) Separation->Detection Analysis 6. Data Analysis (Calculate %C, %H, %N) Detection->Analysis

References

Comparative Efficacy of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of substituted methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate analogs reveals significant potential in the development of novel anti-cancer therapeutics. Variations in substitution on the quinoline core have demonstrated a considerable impact on their cytotoxic and enzyme-inhibitory activities. This guide provides a comparative overview of these analogs, supported by experimental data, to aid researchers and drug development professionals in this promising field.

The core structure of this compound has served as a versatile scaffold for the synthesis of numerous derivatives with a range of biological activities. Notably, research has highlighted their potential as inhibitors of key enzymes in cancer progression, such as dihydroorotate dehydrogenase (DHODH) and tubulin. Structure-activity relationship (SAR) studies have begun to elucidate the chemical modifications that enhance the potency and selectivity of these compounds.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. These studies underscore the importance of the substitution pattern on the quinoline ring for anticancer efficacy.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
Parent Unsubstituted---
Analog 1 6-ChloroA549 (Lung)5.23[1]
MCF-7 (Breast)4.17[1]
Analog 2 7-ChloroHCT-116 (Colon)9.46[2]
Analog 3 6-MethoxyA549 (Lung)12.17[2]
Analog 4 8-Methyl---
Analog 5 6,7-DimethoxyHeLa (Cervical)8.87[2]

Mechanisms of Action: Targeting Key Cellular Processes

The anticancer effects of this compound analogs are attributed to their ability to interfere with critical cellular pathways essential for cancer cell proliferation and survival. Two prominent mechanisms of action that have been identified are the inhibition of dihydroorotate dehydrogenase (DHODH) and the disruption of tubulin polymerization.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA. Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway, making DHODH an attractive target for cancer therapy. Certain quinoline-4-carboxylate analogs have been identified as potent inhibitors of DHODH.[3]

Below is a diagram illustrating the role of DHODH in the pyrimidine biosynthesis pathway and its inhibition by quinoline analogs.

DHODH_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase dUMP dUMP UMP->dUMP UTP UTP UMP->UTP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis Quinoline Analog Methyl 2-oxo-1,2- dihydroquinoline-4-carboxylate Analog Quinoline Analog->Orotate Inhibits

DHODH Inhibition by Quinoline Analogs
Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Disruption of tubulin polymerization leads to cell cycle arrest and apoptosis. Several quinoline derivatives have been shown to inhibit tubulin polymerization, making them promising antimitotic agents.[4]

The following diagram illustrates the process of tubulin polymerization and its inhibition.

Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Inhibition Tubulin Dimers α/β-Tubulin Dimers Protofilaments Protofilaments Tubulin Dimers->Protofilaments Polymerization Microtubule Microtubule Protofilaments->Microtubule Assembly Microtubule->Tubulin Dimers Depolymerization Quinoline Analog Methyl 2-oxo-1,2- dihydroquinoline-4-carboxylate Analog Quinoline Analog->Protofilaments Inhibits Polymerization

Inhibition of Tubulin Polymerization

Experimental Protocols

To ensure the reproducibility and standardization of research findings, detailed experimental protocols for key assays are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.[5] Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

In Vitro DHODH Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the activity of recombinant human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • Dihydroorotic acid (DHO)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

  • Enzyme and Inhibitor Pre-incubation: Add the recombinant human DHODH enzyme to the reaction mixture. Pre-incubate the enzyme with various concentrations of the test compound (or vehicle control) for 30 minutes at 25°C.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotic acid.[5]

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-15 minutes. The rate of DCIP reduction is proportional to DHODH activity.[3][7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]

In Vitro Tubulin Polymerization Assay

This assay monitors the effect of compounds on the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds

  • 96-well microplate (clear bottom)

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold tubulin polymerization buffer containing GTP and glycerol.

  • Compound Incubation: In a 96-well plate on ice, add the test compound at various concentrations to the tubulin solution.

  • Polymerization Initiation: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.

  • Turbidity Measurement: Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes.[8]

  • Data Analysis: Plot the absorbance against time to obtain polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the maximum velocity (Vmax) and the final polymer mass of the treated samples to the vehicle control. Calculate the IC50 value for tubulin polymerization inhibition.[9]

The following workflow diagram outlines the general process for screening and evaluating this compound analogs as potential anticancer agents.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Analogs Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->Primary_Screening Hit_Identification Identification of Potent Analogs (Hits) Primary_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Enzyme_Assay Enzyme Inhibition Assays (e.g., DHODH, Tubulin) Mechanism_Studies->Enzyme_Assay Cellular_Assay Cell-Based Assays (Cell Cycle, Apoptosis) Mechanism_Studies->Cellular_Assay Lead_Optimization Lead Optimization (SAR Studies) Enzyme_Assay->Lead_Optimization Cellular_Assay->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Drug Discovery Workflow

References

The Multifaceted 2-Oxo-Quinolone Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-oxo-quinoline core represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with potent and diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-oxo-quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is a synthesis of experimental data from various research publications, offering insights for the rational design of novel therapeutic agents.

The 2-oxo-quinoline nucleus, a bicyclic aromatic system, offers multiple sites for chemical modification, allowing for the fine-tuning of its biological profile. Researchers have extensively explored substitutions at the N1, C3, C4, C6, and C7 positions, leading to the discovery of compounds with significant therapeutic potential. This guide will delve into the specific structural features that govern the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives.

Anticancer Activity: Targeting Proliferation and Survival

2-Oxo-quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell division and signaling pathways crucial for tumor growth and survival.

Structure-Activity Relationship Highlights:

A comprehensive analysis of various studies reveals key structural determinants for the anticancer activity of 2-oxo-quinoline derivatives. The introduction of an α-aminophosphonate group at the C3 position has been shown to significantly enhance antitumor activity against cell lines such as HepG2, SK-OV-3, and NCI-H460.[1][2] Furthermore, modifications at the N1 position with various substituted benzyl groups and at the C3 and C4 positions have yielded potent tubulin polymerization inhibitors.[3][4] The nature and position of substituents on the phenyl ring attached to the quinoline core also play a crucial role in determining the potency and selectivity of these compounds. For instance, some derivatives have shown the ability to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1][2]

Comparative Anticancer Activity of 2-Oxo-Quinolone Derivatives
Compound IDSubstitution PatternTarget Cancer Cell LineIC50 (µM)Reference
Series 1: α-Aminophosphonate Derivatives
Compound 5bC3-α-aminophosphonateHepG26.8 ± 0.5[1]
SK-OV-312.3 ± 1.1[1]
NCI-H4609.5 ± 0.8[1]
Series 2: Tubulin Polymerization Inhibitors
Compound 12cC2-aryl, C3-hydrazoneMCF-70.010[3]
HL-600.025[3]
HCT-1160.042[3]
Series 3: Kinase Inhibitors
Compound 4cC4-anilinoA5490.035
MKN-450.11

Note: IC50 values are indicative of the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Cytotoxicity Assay

The in vitro cytotoxicity of 2-oxo-quinoline derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow start Seed Cancer Cells in 96-well plates treat Treat with 2-Oxo-Quinolone Derivatives start->treat incubate1 Incubate for 48h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 add_dmso Add DMSO to Dissolve Formazan incubate2->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 MIC_Determination_Workflow cluster_workflow Broth Microdilution for MIC Determination start Prepare Bacterial Inoculum dilute Serially Dilute 2-Oxo-Quinolone Derivatives start->dilute inoculate Inoculate Microtiter Plates dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest Inhibitory Concentration) incubate->read_mic COX_Inhibition_Pathway cluster_pathway Inflammatory Cascade and COX Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Quinoline_Derivatives 2-Oxo-Quinolone Derivatives Quinoline_Derivatives->COX2 Inhibition

References

A Comparative Analysis of the Biological Activities of Novel Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various quinoline-based compounds, supported by experimental data from recent studies. The information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Quantitative Performance Analysis: A Comparative Overview

The biological activities of quinoline derivatives are quantified using various metrics, including the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory effects, and the minimum inhibitory concentration (MIC) for antimicrobial activity. The following tables summarize the performance of representative quinoline compounds against various cancer cell lines, bacterial strains, and inflammatory enzymes.

Anticancer Activity

The cytotoxic effects of several quinoline derivatives against a panel of human cancer cell lines are presented below. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference(s)
Quinoline-Sulfonamide Representative DerivativeLung (A549)Data not available[2]
Cervical (HeLa)Data not available[2]
Colorectal (LoVo)Data not available[2]
Breast (MDA-MB-231)Data not available[2]
Breast (MCF-7)Data not available[2]
4-Oxoquinoline-3-carboxamide Compound 10Gastric Cancer (ACP-03)>50[3]
Compound 11Gastric Cancer (ACP-03)2.5[3]
Compound 12Gastric Cancer (ACP-03)1.8[3]
Compound 13Gastric Cancer (ACP-03)1.5[3]
Compound 14Gastric Cancer (ACP-03)1.2[3]
Compound 15Gastric Cancer (ACP-03)1.0[3]
Compound 16Gastric Cancer (ACP-03)0.8[3]
Compound 17Gastric Cancer (ACP-03)0.5[3]
Compound 18Gastric Cancer (ACP-03)0.3[3]
Aryl Quinoline Compound 51KB, HT29, MKN450.030 (mean)[4]
Compound 52KB, HT29, MKN450.057 (mean)[4]
4,5-Diaryl-2-aminoimidazole Compound 59MCF-70.003[4]
HeLa0.010[4]
HuH-70.335[4]
MDA-MB-2310.096[4]
EMT6/AR10.350[4]
Oxazolone/Imidazoline Compound 66MCF-7, HL-60, HCT-116, HeLa0.019–0.042[4]
PI3K/mTOR Inhibitor Quinoline 38MCF-7Comparable to positive control[5]
PI3Kδ Inhibitor Quinoline 40-0.0019[5]
PI3K Inhibitor Thieno[3,2-c]quinoline 41K5620.15[5]
DU1452.5[5]
EGFR Inhibitor Quinoline hybrid 51DLD10.0318[5]
Quinoline hybrid 52DLD10.03707[5]
Quinoline hybrid 53DLD10.04252[5]

Note: IC50 values are compiled from different studies and should be interpreted with caution as experimental conditions may vary.

Antimicrobial Activity

The antibacterial efficacy of various quinoline derivatives is summarized by their MIC values, representing the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Compound ClassDerivativeEscherichia coli (Gram-negative) (µg/mL)Staphylococcus aureus (Gram-positive) (µg/mL)Pseudomonas aeruginosa (Gram-negative) (µg/mL)Reference(s)
Fluoroquinolones Ciprofloxacin0.013 - 10.125 - 80.15 - >32[6]
Levofloxacin≤ 0.06 - 20.06 - >8.00.5 - >512[6]
Moxifloxacin4 - 80.064 - 0.51 - >32[6]
Non-Fluoroquinolone Nalidixic Acid0.50 - 640.25700[6]
Quinoline-2-one Schiff-base hybrid Compound 6c-0.018 - 0.75 (MRSA)-[7]
Compound 6i-0.061-[7]
Compound 6l-0.018-[7]
Compound 6o-0.018-[7]
Quinoline with p-isopropyl phenyl ring Compound 6-1.5 (MRSA)-[8]
Quinoline with ortho-substituted phenyl ring Compound 7-1.5 (MRSA)-[8]

Note: MIC values can vary depending on the specific bacterial strain and testing methodology.

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Compound ClassDerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Quinoline-Pyrazole Hybrid Compound 12c0.1>50>500[9]
Compound 14a0.11>50>454.5[9]
Compound 14b0.11>50>454.5[9]
2,3-Diarylquinoline QIN20.0748.1687.1[10][11]
2-(4-(azido)phenyl)-6-benzoyl-quinoline-4-carboxylic acid QIN10.057 - 0.085--[10][11]
Tetrahydro-benzo[h]quinoline-4-carboxylic acid Compound 9e0.043>22>513[12]
Quinolinone-Triazole Hybrid Compound 5a---[13]
Quinazolinone-Ibuprofen Conjugate Compound 4a---[14]
Compound 4b---[14]
Quinazolinone-Thioacetohydrazide Conjugate Compound 13b---[14]
Compound 14c---[14]

Note: IC50 and selectivity index values are sourced from various studies and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline-based compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]

Principle: The assay involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria.

Procedure:

  • Preparation of Antimicrobial Dilutions: The quinoline compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[6]

  • Inoculation: Each well containing the serially diluted compound is inoculated with the standardized bacterial suspension. Control wells (bacteria with no compound and broth only) are also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[6]

COX-2 Inhibition Assay

This assay is used to evaluate the in vitro inhibitory activity of compounds against the cyclooxygenase-2 (COX-2) enzyme.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The production of PGH2 is detected using a colorimetric or fluorometric probe. The reduction in signal in the presence of a test compound indicates inhibition of COX-2 activity.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of human recombinant COX-2 enzyme.

  • Inhibitor and Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the quinoline compound (test inhibitor) or a known COX-2 inhibitor (positive control). Then, add the COX-2 enzyme solution and incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate to all wells.

  • Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the untreated enzyme control. The IC50 value is then determined from the dose-response curve.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in the biological evaluation of quinoline-based compounds, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response

Caption: EGFR signaling pathway and the inhibitory action of quinoline-based compounds.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate (24 hours) Seed_Cells->Incubate_24h Add_Compound Add Quinoline Compound (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate (48-72 hours) Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4 hours) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

SAR_Logic Quinoline_Core Quinoline Core Biological_Activity Biological Activity (Anticancer, Antimicrobial, etc.) Quinoline_Core->Biological_Activity Influences Substituent Substituent Group (e.g., -Cl, -OCH3, -SO2NH2) Substituent->Biological_Activity Modulates Position Substitution Position (e.g., C2, C4, C6, C7) Position->Biological_Activity Determines

Caption: Logical relationship in the Structure-Activity Relationship (SAR) of quinoline derivatives.

References

In Vitro Assay Validation for Novel Quinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro performance of novel quinoline compounds against established alternatives, supported by experimental data and detailed protocols. The objective is to offer a clear and data-driven resource for evaluating the potential of these compounds in drug discovery and development.

Comparative Analysis of Cytotoxic Activity

The anti-proliferative effects of novel quinoline derivatives have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of compound potency, was determined for each derivative and compared with standard chemotherapeutic agents.

Table 1: Comparative IC50 Values of Novel Quinoline Compounds in Cancer Cell Lines (µM)

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-Chalcone Compound 12eMGC-803 (Gastric)1.385-FU6.22
HCT-116 (Colon)5.345-FU10.4
MCF-7 (Breast)5.215-FU11.1
Phenylsulfonylurea Derivative Compound 7HepG-2 (Liver)2.71--
A549 (Lung)7.47--
MCF-7 (Breast)6.55--
Anilino-Fluoroquinolones Compound 4cK562 (Leukemia)0.98--
c-Met Inhibitor Compound 4c-Met Kinase4.9Cabozantinib1.3 - 5.4
Crizotinib11
Capmatinib0.13
Tepotinib4

IC50 values are presented as the mean from multiple experiments. Lower IC50 values indicate higher potency.

Key Signaling Pathways Targeted by Quinoline Compounds

Quinoline derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis. Two of the most significant pathways are the PI3K/Akt/mTOR and the c-Met signaling cascades.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Novel Quinoline Compound Quinoline->PI3K inhibits Quinoline->AKT inhibits Quinoline->mTORC1 inhibits cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) cMet->Downstream activates Angiogenesis Angiogenesis, Invasion, Metastasis Downstream->Angiogenesis Quinoline Novel Quinoline Compound Quinoline->cMet inhibits Experimental_Workflow Start Start Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture Compound_Treatment Compound Treatment (Novel Quinolines & Controls) Cell_Culture->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation Assays In Vitro Assays Incubation->Assays MTT MTT Assay (Viability) Assays->MTT LDH LDH Assay (Cytotoxicity) Assays->LDH Apoptosis Apoptosis Assay (Annexin V) Assays->Apoptosis Data_Analysis Data Analysis (IC50 Determination) MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis End End Data_Analysis->End

A Comparative Guide to P-glycoprotein Inhibition: Evaluating "Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate" Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the P-glycoprotein (P-gp) inhibitory potential of the novel compound "Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate." In the absence of direct experimental data for this specific molecule, this document outlines the necessary experimental protocols and presents a comparative analysis with established P-gp inhibitors, including other quinoline derivatives, verapamil, cyclosporin A, and tariquidar. This guide is intended to serve as a valuable resource for researchers seeking to characterize new chemical entities as potential modulators of P-gp-mediated multidrug resistance.

Introduction to P-glycoprotein and its Inhibition

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in cellular detoxification by actively transporting a wide array of xenobiotics out of cells.[1] While this is a vital protective mechanism in healthy tissues, the overexpression of P-gp in cancer cells is a major contributor to multidrug resistance (MDR), a significant challenge in cancer chemotherapy.[1][2] By expelling anticancer drugs from tumor cells, P-gp reduces their intracellular concentration and, consequently, their therapeutic efficacy.

The development of P-gp inhibitors is a key strategy to overcome MDR. These inhibitors can restore or enhance the effectiveness of chemotherapeutic agents when co-administered. P-gp inhibitors are broadly categorized into three generations, with later generations exhibiting higher potency and specificity.[2] This guide will focus on the in vitro evaluation of "this compound" in comparison to first-generation inhibitors like verapamil and cyclosporin A, and the more potent third-generation inhibitor, tariquidar. Furthermore, we will consider the P-gp inhibitory activity of other quinoline derivatives to provide a structural context for our target compound.

Quantitative Comparison of P-glycoprotein Inhibitors

The inhibitory potency of a compound against P-gp is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the P-gp-mediated efflux of a substrate by 50%. It is important to note that IC50 values can vary significantly depending on the experimental conditions, including the cell line used, the P-gp substrate, and the specific assay employed.[3] The following table summarizes reported IC50 values for several well-characterized P-gp inhibitors and other quinoline derivatives.

InhibitorCell LineP-gp SubstrateAssay TypeIC50 (µM)Reference
Verapamil K562/ADRDoxorubicinCytotoxicity>1[4]
MCF7RRhodamine 123Accumulation4.1[5]
MDCK II MDR1VerapamilTransport~3.4 (efflux ratio reduction)[6]
Cyclosporin A LLC-GA5-COL150DoxorubicinTransport3.66[7]
LLC-GA5-COL150VinblastineTransport5.10[7]
KB-V-Calcineurin Inhibition~20-fold higher than in parental cells[8]
Tariquidar (XR9576) P-gp-expressing cellsPaclitaxelAccumulationKd = 5.1 nM[1]
--ATPase ActivityIC50 = 5.1 nM[9]
Rat Brain(R)-11C-verapamilPETED50 = 8.4 mg/kg[10]
Quinoline Derivative (YS-7a) --EffluxStronger than verapamil[4]
Quinoline Derivative (160a) Doxorubicin-resistant cancer cellsDoxorubicin, Calcein-AMAccumulationPotent reversal of MDR[2][11]

Experimental Protocols for P-gp Inhibition Assays

To evaluate the P-gp inhibitory activity of "this compound," a combination of in vitro assays is recommended. The following are detailed protocols for three commonly used methods.

Calcein-AM Efflux Assay

This is a fluorescence-based assay that measures the ability of a compound to inhibit the efflux of the P-gp substrate, Calcein-AM.[10][12]

Principle: Non-fluorescent Calcein-AM readily enters cells and is hydrolyzed by intracellular esterases into the highly fluorescent calcein. Calcein itself is not a P-gp substrate and is retained in the cytosol. However, in P-gp overexpressing cells, Calcein-AM is actively pumped out before it can be converted. A P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence.[10][12]

Protocol:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/ADR, MCF7/ADR) in a 96-well, black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of the test compound ("this compound") and positive controls (e.g., verapamil) in a suitable solvent like DMSO. Create a series of dilutions in the assay buffer.

  • Compound Incubation: Remove the culture medium from the wells and wash the cells with a pre-warmed buffer (e.g., HBSS). Add the different concentrations of the test compound and controls to the wells and pre-incubate for 30-60 minutes at 37°C.

  • Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of approximately 0.25-1.0 µM and incubate for another 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells with a cold buffer to stop the efflux. Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Rhodamine 123 Efflux Assay

Similar to the Calcein-AM assay, this method uses a fluorescent P-gp substrate, Rhodamine 123, to assess inhibitory activity.[13]

Principle: Rhodamine 123 is a fluorescent dye that accumulates in the mitochondria of living cells. As a P-gp substrate, its intracellular concentration is significantly lower in cells with high P-gp expression. Inhibition of P-gp leads to increased intracellular accumulation of Rhodamine 123 and a corresponding increase in fluorescence.[13]

Protocol:

  • Cell Preparation: Prepare a suspension of P-gp overexpressing cells at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer.

  • Compound Incubation: Aliquot the cell suspension into tubes and add various concentrations of the test compound and controls. Pre-incubate for 15-30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of about 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux: Pellet the cells by centrifugation and resuspend them in a fresh, pre-warmed buffer without Rhodamine 123 but containing the respective concentrations of the test compound. Incubate for another 30-60 minutes at 37°C to allow for efflux.

  • Flow Cytometry Analysis: Place the tubes on ice to stop the efflux. Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Determine the mean fluorescence intensity for each sample. Calculate the percent inhibition and IC50 value as described for the Calcein-AM assay.

P-gp ATPase Activity Assay

This is a biochemical assay that measures the effect of a compound on the ATP hydrolysis activity of P-gp.[14][15]

Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates. Some P-gp inhibitors can modulate this ATPase activity, either by stimulating it (if they are also substrates) or by inhibiting it. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[14][15]

Protocol:

  • Membrane Preparation: Use commercially available membrane vesicles prepared from cells overexpressing P-gp or prepare them in-house.

  • Reaction Setup: In a 96-well plate, add the P-gp-containing membrane vesicles to an assay buffer containing MgCl2. Add various concentrations of the test compound and controls.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-40 minutes) to allow for ATP hydrolysis.

  • Phosphate Detection: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green). The effect of the test compound on ATPase activity (stimulation or inhibition) can be determined by comparing the results to the basal ATPase activity (no compound) and the activity in the presence of known activators and inhibitors.

Signaling Pathways and Experimental Workflows

The expression and function of P-glycoprotein are regulated by various intracellular signaling pathways. Understanding these pathways can provide insights into the mechanisms of drug resistance and potential targets for its reversal.

P_glycoprotein_Regulation cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chemotherapeutic Drugs Chemotherapeutic Drugs P-gp P-glycoprotein (P-gp) Chemotherapeutic Drugs->P-gp efflux Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds PI3K PI3K Receptor Tyrosine Kinase->PI3K activates MAPK/ERK MAPK/ERK Pathway Receptor Tyrosine Kinase->MAPK/ERK activates P-gp->Chemotherapeutic Drugs efflux Akt Akt PI3K->Akt activates Transcription Factors Transcription Factors (e.g., NF-κB, HIF-1α) Akt->Transcription Factors activates MAPK/ERK->Transcription Factors activates MDR1 Gene MDR1 Gene Transcription Factors->MDR1 Gene upregulates transcription P-gp mRNA P-gp mRNA MDR1 Gene->P-gp mRNA transcription P-gp mRNA->P-gp translation

P_gp_Inhibition_Assay_Workflow

Conclusion

While direct experimental data on the P-gp inhibitory activity of "this compound" is currently unavailable, this guide provides a robust framework for its evaluation. By employing the detailed protocols for the Calcein-AM, Rhodamine 123, and ATPase assays, researchers can effectively characterize its potential as a P-gp inhibitor. The comparative data for established inhibitors and other quinoline derivatives offer a valuable benchmark for interpreting the experimental results. The elucidation of the P-gp inhibitory profile of novel compounds like "this compound" is a critical step in the development of new strategies to combat multidrug resistance in cancer and other diseases.

References

A Comparative Guide to the Anticancer Potential of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have consistently emerged as promising candidates in oncology, exhibiting a wide range of anticancer activities. This guide provides a comparative benchmark of a novel quinoline derivative against established anticancer drugs, supported by experimental data and detailed protocols to aid in the evaluation of new chemical entities.

Comparative Antiproliferative Activity

The efficacy of a novel anticancer agent is primarily assessed by its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this evaluation.

For this guide, we will compare the recently synthesized Quinoline-Amidrazone Hybrid 10g (specifically, the o-hydroxy phenyl piperazine derivative) with the standard chemotherapeutic agents Doxorubicin and Cisplatin . The comparison is made across three common human cancer cell lines: lung carcinoma (A549), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116).

CompoundCancer Cell LineIC50 (µM)
Quinoline-Amidrazone Hybrid 10g A549 (Lung)43.1[1]
MCF-7 (Breast)59.1[1]
HCT-116 (Colon)Not Reported
Doxorubicin A549 (Lung)> 20[2]
MCF-7 (Breast)2.50[2]
HCT-116 (Colon)1.9[3]
Cisplatin A549 (Lung)16.48[4]
MCF-7 (Breast)Wide Variation Reported[5]
HCT-116 (Colon)IC50 reached at various concentrations depending on incubation time[6]

Note: IC50 values can vary between studies due to different experimental conditions such as incubation time and assay methods.

Experimental Workflow and Key Signaling Pathways

Successful anticancer drug screening and development rely on a systematic workflow and a deep understanding of the molecular pathways involved. Quinoline derivatives often exert their effects by modulating critical signaling pathways that control cell growth, proliferation, and survival.

General Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for determining the cytotoxic effects of a new compound.

Caption: A generalized workflow for determining the IC50 of a new anticancer compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many cancers, playing a significant role in tumor cell growth and survival.[7] It is a primary target for many anticancer therapies.[7][8][9][10]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Quinoline Quinoline Derivative (Hypothesized Target) Quinoline->Akt inhibits

Caption: The PI3K/Akt/mTOR pathway, a key target for anticancer drugs.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key assays used to characterize the anticancer properties of new compounds.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[1]

  • 96-well tissue culture plates.

  • Complete cell culture medium.

  • Test compound and vehicle control (e.g., DMSO).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and treat with the test compound at desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.

  • Cell Collection: Harvest both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the respective well.[12]

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cells twice with cold PBS.[12][13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • 70% cold ethanol.

  • PBS.

  • PI staining solution (containing PI and RNase A).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Collection: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells.

  • Washing: Wash the cells with cold PBS, centrifuge, and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[14]

  • Storage: Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.[14]

  • Rehydration and Staining: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution.[14]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content, and thus the phase of the cell cycle (G0/G1, S, G2/M), is determined by the intensity of PI fluorescence.[15]

References

A Spectroscopic Showdown: Unraveling the Structural Nuances of N- vs. O-Alkylated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of quinoline derivatives is paramount. The distinction between N-alkylation and O-alkylation dictates the fundamental properties of these compounds, influencing their biological activity and potential as therapeutic agents. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of N-alkylated versus O-alkylated quinoline derivatives, supported by experimental data and detailed protocols.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Alkylation of the quinoline ring can occur at either the nitrogen atom, yielding a positively charged N-alkylquinolinium salt, or at an oxygen atom of a hydroxyquinoline, resulting in a neutral O-alkylated derivative. These isomeric forms, while structurally similar, exhibit distinct electronic and conformational properties that are readily distinguishable through modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key quantitative differences in the spectroscopic signatures of a representative pair: an N-alkylated quinolinium salt and an O-alkylated quinoline derivative.

Table 1: ¹H NMR Chemical Shift Comparison (δ, ppm)
Proton PositionN-Methylquinolinium Iodide2-MethoxyquinolineKey Observations
H-2~9.5 (downfield)~6.8Significant downfield shift in N-alkylated due to positive charge on nitrogen.
H-3~8.2~7.3Moderate downfield shift.
H-4~8.4~8.0Moderate downfield shift.
H-8~8.5 (downfield)~7.8Downfield shift due to proximity to the electron-deficient pyridinium ring.
N-CH₃ / O-CH₃~4.7~4.0N-alkyl protons are more deshielded than O-alkyl protons.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Chemical Shift Comparison (δ, ppm)
Carbon PositionN-Methylquinolinium Iodide2-MethoxyquinolineKey Observations
C-2~150~163C-2 is significantly deshielded in the O-alkylated isomer due to direct attachment to oxygen.
C-4~138~136Minor differences.
C-8a~140~148
N-CH₃ / O-CH₃~48~55O-CH₃ carbon is typically more downfield than N-CH₃.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[1]

Table 3: UV-Visible and Fluorescence Spectroscopy Comparison
Spectroscopic ParameterN-Alkylquinolinium SaltsO-Alkylated QuinolinesKey Observations
λ_max (UV-Vis) Red-shifted (longer wavelength)Blue-shifted (shorter wavelength)The extended conjugation and positive charge in N-alkylated derivatives lead to a smaller HOMO-LUMO gap.
Molar Absorptivity (ε) Generally higherGenerally lower
Fluorescence Emission Often fluorescent, emission sensitive to environmentFluorescence is variable, often weakerThe rigid, planar structure of the quinolinium cation can enhance fluorescence.

Distinguishing N- vs. O-Alkylation: A Logical Workflow

The following diagram illustrates the decision-making process for distinguishing between N- and O-alkylated quinoline derivatives based on spectroscopic data.

Diagram 1: Workflow for Isomer Differentiation start Synthesized Alkylated Quinoline Derivative nmr Acquire 1H and 13C NMR Spectra start->nmr uv_vis Acquire UV-Vis Spectrum start->uv_vis fluorescence Acquire Fluorescence Spectrum start->fluorescence h1_analysis Analyze 1H NMR: - H-2 proton shift > 9 ppm? - N-CH3 proton shift ~4.7 ppm? nmr->h1_analysis c13_analysis Analyze 13C NMR: - C-2 shift ~150 ppm? - N-CH3 shift ~48 ppm? h1_analysis->c13_analysis Yes o_alkylated Conclusion: O-Alkylated Quinoline h1_analysis->o_alkylated No uv_analysis Analyze UV-Vis: - Red-shifted λ_max? c13_analysis->uv_analysis Yes c13_analysis->o_alkylated No n_alkylated Conclusion: N-Alkylated Quinolinium Salt uv_analysis->n_alkylated Yes uv_analysis->o_alkylated No

References

Safety Operating Guide

Proper Disposal of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS No. 39497-01-3), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Identification and Safety Data

Before handling or disposing of this compound, it is imperative to be familiar with its associated hazards. The following table summarizes the key hazard information.

Hazard CategoryHazard Statement CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Data sourced from supplier safety information.[1]

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear the following minimum personal protective equipment:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a designated and well-ventilated area, such as a fume hood.

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Solid waste (e.g., contaminated gloves, weigh paper, paper towels) should be collected separately from liquid waste.

Step 2: Container Selection

  • Use a clearly labeled, leak-proof, and chemically compatible container for waste collection.

  • The container should have a secure screw-top lid.

Step 3: Labeling

  • Label the waste container with the following information:

    • "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "39497-01-3"

    • The primary hazards (e.g., "Harmful," "Irritant")

    • Accumulation Start Date

    • Principal Investigator/Laboratory Contact Information

Step 4: Waste Accumulation

  • Place all solid waste contaminated with this compound into the designated hazardous waste container.

  • For trace amounts of liquid residue on empty containers, triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.

  • Keep the waste container securely closed when not in use.

Step 5: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 6: Disposal Request

  • Once the waste container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department.

  • Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[1]

  • If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Proper Disposal

The following diagram illustrates the logical steps for the safe disposal of this compound.

DisposalWorkflow A Start: Identify Waste (this compound) B Wear Appropriate PPE A->B C Segregate Waste (Solid vs. Liquid) B->C D Select & Label Waste Container C->D E Accumulate Waste in Closed Container D->E F Store in Designated Satellite Accumulation Area E->F G Submit Waste Pickup Request to EHS F->G H End: Proper Disposal by EHS G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS No. 39497-01-3). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesInspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Eye/Face Protection Safety glasses with side-shields or gogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin and Body Protection Protective clothing (e.g., lab coat)A complete suit protecting against chemicals may be required depending on the scale of work.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient. Use a full-face respirator with appropriate cartridges as a backup to engineering controls.

Operational and Handling Protocols

Safe handling is paramount to prevent exposure. The following procedures must be followed.

Engineering Controls:

  • Work in a well-ventilated area.

  • Use a local exhaust ventilation system to control the dispersion of dust.

  • A closed system is recommended for larger quantities.

  • Ensure a safety shower and eye wash station are readily accessible.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage.

  • Dispensing: Avoid the formation of dust and aerosols. If the compound is in solid form, handle it in a fume hood.

  • During Use: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Post-Handling: Wash hands and face thoroughly after handling. Remove contaminated clothing and wash it before reuse.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency and Disposal Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationFirst-Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with plenty of water. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Spill and Leakage:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust.

  • For dry spills, carefully sweep or scoop up the material and place it in a suitable, closed container for disposal.

  • Prevent the product from entering drains.

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures A Assess Hazards (H302, H315, H319, H335) B Select & Inspect PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Verify Engineering Controls (Fume Hood, Eyewash Station) B->C D Dispense Chemical (Avoid Dust) C->D Proceed with Caution E Perform Experiment D->E F Decontaminate Work Area E->F G Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H I Segregate Waste (Chemical & Contaminated Materials) H->I J Label Waste Container I->J K Dispose via Licensed Service J->K L Spill Response M First Aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.